Product packaging for 7-Chloro-1-heptanol(Cat. No.:CAS No. 55944-70-2)

7-Chloro-1-heptanol

Número de catálogo: B1582617
Número CAS: 55944-70-2
Peso molecular: 150.64 g/mol
Clave InChI: DPNLUCKAZIFDLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7-Chloro-1-heptanol is a useful research compound. Its molecular formula is C7H15ClO and its molecular weight is 150.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClO B1582617 7-Chloro-1-heptanol CAS No. 55944-70-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-chloroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNLUCKAZIFDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069070
Record name 1-Heptanol, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55944-70-2
Record name 7-Chloro-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55944-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanol, 7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055944702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanol, 7-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Heptanol, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1-heptanol: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloro-1-heptanol, a bifunctional organic compound with applications as an intermediate in organic synthesis. This document outlines its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid. Its bifunctional nature, possessing both a hydroxyl group and a terminal chlorine atom, makes it a versatile building block in the synthesis of more complex molecules.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₅ClO[2]
Molecular Weight 150.64 g/mol [2]
CAS Number 55944-70-2[2]
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 225-230 °C[3]
Density 1.06 g/cm³ at 20°C[3]
Water Solubility Limited (≤0.5 g/L)[1][3]
Solubility in Organic Solvents Miscible with ethanol and ether[3]

Chemical Structure

The structure of this compound consists of a seven-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and a chlorine atom at the other (C7).

IdentifierValueSource(s)
IUPAC Name 7-chloroheptan-1-ol[2]
Canonical SMILES C(CCCO)CCCCl[]
InChI Key DPNLUCKAZIFDLB-UHFFFAOYSA-N[]

The presence of both the nucleophilic hydroxyl group and the electrophilic carbon bearing the chlorine atom allows for selective reactions at either end of the molecule, making it a valuable synthon.

Synthesis of this compound

Several synthetic routes to this compound have been established. The primary methods include the chlorination of 1-heptanol, the reduction of 7-chloroheptanoic acid, and the selective monochlorination of 1,7-heptanediol.[1]

This method provides a direct route to this compound. The key challenge is controlling the reaction to prevent the formation of the 1,7-dichloroheptane byproduct.

Materials:

  • 1,7-Heptanediol (44 g)

  • Concentrated Hydrochloric Acid (400 ml, then an additional 100 ml)

  • Toluene (150 ml, then two additional 200 ml portions)

  • Water (50 ml)

Procedure:

  • A mixture of 44 g of 1,7-heptanediol, 400 ml of concentrated hydrochloric acid, 150 ml of toluene, and 50 ml of water is prepared in a suitable reaction vessel.

  • The mixture is stirred and heated to reflux for 2.5 hours.

  • After reflux, the toluene fraction is separated.

  • 200 ml of fresh toluene is added to the remaining aqueous fraction, and the mixture is heated for five hours at 85-90°C.

  • The toluene layer is again separated, and another 200 ml of toluene and 100 ml of concentrated hydrochloric acid are added to the aqueous phase.

  • This new mixture is heated for an additional five hours.

  • After cooling, the organic fraction is combined with the two previously separated toluene fractions.

  • The combined toluene fractions are washed with water, dried, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by distillation at 70°C under 0.5 mm of mercury to yield the final product (37 g).

Synthesis_Workflow start Start Materials: 1,7-Heptanediol Conc. HCl Toluene, Water reflux1 Stir and Reflux (2.5 hours) start->reflux1 separate1 Separate Toluene Layer reflux1->separate1 heat1 Add Toluene Heat at 85-90°C (5 hours) reflux1->heat1 Aqueous Fraction separate3 Combine All Toluene Fractions separate1->separate3 Toluene Fraction 1 separate2 Separate Toluene Layer heat1->separate2 heat2 Add Toluene & Conc. HCl Heat (5 hours) heat1->heat2 Aqueous Fraction separate2->separate3 Toluene Fraction 2 heat2->separate3 Toluene Fraction 3 wash_dry Wash with Water Dry & Evaporate separate3->wash_dry distill Purify by Distillation wash_dry->distill product Final Product: This compound distill->product

References

A Comprehensive Technical Guide to the Physical Properties of 7-chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 7-chloroheptan-1-ol, a bifunctional organic compound with applications in chemical synthesis and materials science. This document outlines key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

7-chloroheptan-1-ol, with the chemical formula C₇H₁₅ClO, is a colorless liquid at room temperature.[1] Its bifunctional nature, possessing both a hydroxyl group and a terminal chloro group, makes it a versatile intermediate in the synthesis of more complex molecules. A summary of its key physical properties is presented below.

Data Presentation
Physical PropertyValueSource(s)
Molecular Weight 150.64 g/mol [2]
150.65 g/mol [3]
150.646 g/mol [1]
Boiling Point ~205 °C (predicted)[4]
213.6 °C[1]
Melting Point 11.0 °C[2]
Density ~0.982 g/cm³ (predicted)[4]
0.984 g/cm³[1]
Refractive Index 1.446[1]
1.448-1.452[2]
Solubility in Water Likely low; ≤0.5 g/L[2][4]

Experimental Protocols

Accurate determination of the physical properties of 7-chloroheptan-1-ol is crucial for its application in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and effective technique.[5]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (-10 to 250 °C)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid for bath (e.g., paraffin oil)

  • Stand and clamp

Procedure:

  • A small amount (2-3 mL) of 7-chloroheptan-1-ol is placed into the small test tube.[6]

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube or oil bath, making sure the sample is fully submerged in the bath liquid.[7]

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.[6]

  • As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is seen.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Digital Density Meter)

Density, the mass per unit volume of a substance, can be accurately and rapidly determined using a digital density meter based on the oscillating U-tube principle. This method is outlined in ASTM D4052.[2][8]

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Syringe for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • The digital density meter is calibrated using a certified reference standard (e.g., dry air and distilled water) at the desired temperature.

  • The sample, 7-chloroheptan-1-ol, is drawn into a clean, dry syringe, ensuring no air bubbles are present.

  • The sample is injected into the oscillating U-tube of the density meter.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • This frequency change is used in conjunction with calibration data to calculate and display the density of the liquid. The measurement is typically performed at a controlled temperature, as density is temperature-dependent.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound. The Abbe refractometer is a common instrument for this measurement.[4][9]

Apparatus:

  • Abbe Refractometer

  • Monochromatic light source (e.g., sodium lamp)

  • Constant temperature water bath

  • Dropper or pipette

  • Solvents for cleaning (e.g., acetone or ethanol)

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry completely.[10]

  • A few drops of the 7-chloroheptan-1-ol sample are placed on the surface of the measuring prism using a clean dropper.[9]

  • The prisms are closed and locked.

  • Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature, as refractive index is temperature-dependent.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct boundary between light and dark regions.[4]

  • If a colored band is visible at the boundary, the compensator is adjusted to produce a sharp, achromatic line.

  • The refractometer is adjusted so that the boundary line is centered on the crosshairs in the eyepiece.

  • The refractive index is then read directly from the instrument's scale.

Determination of Solubility in Water (Qualitative and Semi-Quantitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A simple qualitative and semi-quantitative method can be used to determine the solubility of 7-chloroheptan-1-ol in water.

Apparatus:

  • Test tubes

  • Graduated pipette or burette

  • Vortex mixer or shaker

Procedure:

  • A known volume or mass of 7-chloroheptan-1-ol (e.g., 0.05 mL or 25 mg) is placed in a test tube.[11]

  • A small, measured volume of water (e.g., 0.75 mL) is added in portions.[11]

  • After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds).[12]

  • The mixture is visually inspected to determine if the compound has dissolved completely. If the liquid is clear with no separate phase, the compound is considered soluble at that concentration.

  • If the compound does not dissolve, further portions of the solvent can be added to determine the approximate solubility limit. For a more quantitative measurement, a known excess of the solute is stirred in a known volume of solvent at a constant temperature for an extended period to ensure equilibrium. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.[13]

Workflow and Logical Relationships

The determination of the physical properties of 7-chloroheptan-1-ol follows a logical progression, starting from the pure sample and branching into the various characterization techniques. The following diagram illustrates this experimental workflow.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_1_1 Thermal Properties cluster_1_2 Mass and Optical Properties cluster_1_3 Solution Properties cluster_2 Data Analysis and Reporting start Pure Sample of 7-chloroheptan-1-ol boiling_point Boiling Point Determination (Capillary Method) start->boiling_point melting_point Melting Point Determination start->melting_point density Density Measurement (Digital Meter) start->density refractive_index Refractive Index Measurement (Abbe Refractometer) start->refractive_index solubility Solubility Test (in Water) start->solubility data_table Tabulation of Quantitative Data boiling_point->data_table melting_point->data_table density->data_table refractive_index->data_table solubility->data_table report Technical Guide Compilation data_table->report

Caption: Experimental workflow for the physical characterization of 7-chloroheptan-1-ol.

References

Synthesis of 7-Chloro-1-heptanol from 1,7-heptanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-chloro-1-heptanol from 1,7-heptanediol, a valuable bifunctional molecule for various applications in organic synthesis and materials science. The primary focus of this document is the selective monochlorination of 1,7-heptanediol, a process that requires careful control of reaction conditions to achieve high selectivity and yield.

Overview of the Synthesis

The most direct route for the synthesis of this compound from 1,7-heptanediol is through selective monochlorination. The principal challenge in this synthesis is minimizing the formation of the dichlorinated byproduct, 1,7-dichloroheptane.[1] A well-documented and effective method to achieve this selectivity involves the reaction of 1,7-heptanediol with concentrated hydrochloric acid in a biphasic system with toluene.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is provided in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )IUPAC NameCAS Number
1,7-HeptanediolC₇H₁₆O₂132.20heptane-1,7-diol629-30-1[3]
This compoundC₇H₁₅ClO150.657-chloroheptan-1-ol55944-70-2[]

Experimental Protocol: Selective Monochlorination with HCl

This section provides a detailed experimental procedure for the synthesis of this compound from 1,7-heptanediol.[2]

Materials and Reagents
ReagentQuantityMoles (approx.)
1,7-Heptanediol44 g0.333
Concentrated Hydrochloric Acid400 ml + 100 ml-
Toluene150 ml + 200 ml + 200 ml-
Water50 ml-
Procedure
  • A mixture of 44 g of 1,7-heptanediol, 400 ml of concentrated hydrochloric acid, 150 ml of toluene, and 50 ml of water is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirrer.

  • The mixture is stirred vigorously and heated to reflux for two and a half hours.

  • After the initial reflux period, the toluene fraction is separated.

  • 200 ml of fresh toluene is added to the remaining aqueous fraction, and the mixture is heated at 85-90°C for five hours.

  • The toluene fraction is again separated.

  • To the remaining aqueous phase, 200 ml of toluene and 100 ml of concentrated hydrochloric acid are added.

  • The mixture is heated for an additional five hours.

  • After cooling to room temperature, the organic fractions from all steps are combined.

  • The combined toluene fractions are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by evaporation under reduced pressure.

  • The resulting crude product is purified by distillation at 70°C under a pressure of 0.5 mm of mercury to yield the final product.[2]

Yield

The reported yield for this procedure is 37 g of this compound.[2] Based on the starting amount of 1,7-heptanediol, this corresponds to a yield of approximately 74%.

Reaction Mechanism and Selectivity

The selective monochlorination of 1,7-heptanediol with hydrochloric acid proceeds via a nucleophilic substitution reaction, likely following an Sₙ2 pathway. The key to achieving high selectivity for the monochlorinated product lies in controlling the reaction conditions to disfavor the second chlorination step.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products diol 1,7-Heptanediol protonated_diol Protonated Diol diol->protonated_diol + H⁺ chloroheptanol This compound protonated_diol->chloroheptanol + Cl⁻ - H₂O protonated_chloroheptanol Protonated Chloroheptanol chloroheptanol->protonated_chloroheptanol + H⁺ dichloroheptane 1,7-Dichloroheptane protonated_chloroheptanol->dichloroheptane + Cl⁻ - H₂O hcl1 HCl cl_ion1 Cl⁻ h2o1 H₂O hcl2 HCl cl_ion2 Cl⁻ h2o2 H₂O

Caption: Plausible reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Experimental_Workflow start Start: 1,7-Heptanediol, HCl, Toluene, Water reflux1 Reflux for 2.5 hours start->reflux1 separate1 Separate Toluene reflux1->separate1 reflux2 Add Toluene, Heat at 85-90°C for 5 hours separate1->reflux2 combine Combine Organic Fractions separate1->combine separate2 Separate Toluene reflux2->separate2 reflux3 Add Toluene & HCl, Heat for 5 hours separate2->reflux3 separate2->combine reflux3->combine wash_dry Wash with Water & Dry combine->wash_dry evaporate Evaporate Toluene wash_dry->evaporate distill Distill at 70°C / 0.5 mmHg evaporate->distill product Final Product: this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The use of a biphasic system with toluene is crucial for the selectivity of this reaction. The organic phase helps to extract the monochlorinated product, thereby reducing its concentration in the aqueous phase and lowering the probability of a second chlorination reaction. The multi-step heating and addition of fresh toluene and hydrochloric acid are likely employed to drive the initial reaction to completion and maximize the yield of the desired product.

While the hydrochloric acid method is well-documented, other chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are also commonly used to convert primary alcohols to alkyl chlorides.[5] These reagents may offer alternative reaction conditions and selectivity profiles, and their use could be explored for this specific transformation. However, detailed experimental protocols and yield data for the reaction of 1,7-heptanediol with these reagents are not as readily available in the literature.

For purity assessment and reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[1] It allows for the separation and identification of the desired product, unreacted starting material, and any byproducts such as 1,7-dichloroheptane.

Conclusion

The synthesis of this compound from 1,7-heptanediol via selective monochlorination with concentrated hydrochloric acid and toluene is a robust and well-described method. By carefully controlling the reaction conditions as detailed in the provided protocol, researchers can achieve a good yield of the desired product. This technical guide provides the necessary information for the successful synthesis and purification of this compound, a versatile building block in organic chemistry.

References

Spectroscopic Profile of 7-Chloro-1-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Chloro-1-heptanol (CAS No: 55944-70-2, Molecular Formula: C₇H₁₅ClO) is a bifunctional organic molecule featuring a primary alcohol and a terminal chloroalkane.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in the fields of materials science and drug development.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers to confirm its identity, assess its purity, and monitor its reactions. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the carbon adjacent to the hydroxyl group and the carbon bearing the chlorine atom.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64Triplet2H-CH₂-OH (C1-H)
~3.54Triplet2H-CH₂-Cl (C7-H)
~1.78Quintet2H-CH₂-CH₂Cl (C6-H)
~1.57Quintet2H-CH₂-CH₂OH (C2-H)
~1.30-1.45Multiplet6H-CH₂- (C3, C4, C5-H)
(variable)Singlet1H-OH
¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~62.5-CH₂-OH (C1)
~45.1-CH₂-Cl (C7)
~32.6-CH₂- (C2)
~32.5-CH₂- (C6)
~28.8-CH₂- (C4)
~26.7-CH₂- (C5)
~25.5-CH₂- (C3)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly under different experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~2930, ~2860StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1060StrongC-O stretch (primary alcohol)
~650-750Medium-WeakC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4] For this compound, with a molecular weight of 150.64 g/mol , GC-MS is a common method for analysis.[1][5]

Mass Spectrometry Data
m/zInterpretation
150/152Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes
132/134[M-H₂O]⁺
115[M-Cl]⁺
98[M-H₂O-Cl-H]⁺
55Base Peak (most abundant fragment)
41, 42Common alkyl fragments

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Experimental Protocols

NMR Spectroscopy

For small molecules like this compound, the following general protocol for NMR sample preparation can be followed:[6]

  • Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a small vial.[6]

  • Transfer : Using a Pasteur pipette, transfer the solution to an NMR tube.

  • Referencing : An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[6]

  • Acquisition : Acquire the spectrum on an NMR spectrometer. For quantitative results, the relaxation delay (d1) should be at least five times the T1 value of the signals of interest.[7]

IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid or a solid dissolved in a volatile solvent is the thin film method:[8]

  • Sample Preparation : If the sample is a solid, dissolve it in a few drops of a suitable volatile solvent like methylene chloride or acetone.[8] this compound is a liquid at room temperature, so it can be used directly.

  • Application : Apply a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film. If a solution is used, apply a drop to a single salt plate and allow the solvent to evaporate.[8]

  • Analysis : Place the salt plate(s) in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

The following outlines a general procedure for mass spectrometry using electron ionization:[9]

  • Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion).[9]

  • Acceleration : The newly formed ions are accelerated by charged plates.[9]

  • Deflection/Analysis : The ions are then passed through a magnetic or electric field, which deflects them based on their mass-to-charge ratio.[9]

  • Detection : A detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum.[9]

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C Spectra (Chemical Shifts, Coupling) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Absorption Bands) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (m/z Ratios, Fragmentation) Acq_MS->Analysis_MS

Caption: Experimental workflow for spectroscopic analysis of this compound.

Spectroscopic_Information cluster_compound Molecular Structure Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Info_NMR Carbon-Hydrogen Framework Connectivity NMR->Info_NMR Provides Info_IR Functional Groups (-OH, C-Cl) IR->Info_IR Identifies Info_MS Molecular Weight Elemental Composition (Isotopes) Fragmentation Pattern MS->Info_MS Determines

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the Solubility of 7-Chloro-1-heptanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Chloro-1-heptanol in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from analogous compounds, particularly 1-heptanol, to predict solubility behavior. Furthermore, it outlines detailed experimental protocols for determining solubility and provides visual representations of key concepts and workflows.

Introduction to this compound and its Solubility

This compound is a bifunctional organic molecule containing a seven-carbon aliphatic chain, a terminal hydroxyl (-OH) group, and a terminal chlorine (-Cl) atom. Its molecular structure dictates its solubility, which is a critical parameter in various applications, including chemical synthesis, formulation development, and material science. The presence of both a polar hydroxyl group capable of hydrogen bonding and a long, nonpolar hydrocarbon chain results in a molecule with moderate polarity. The terminal chlorine atom further influences its polarity and reactivity.

The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. Given its structure, this compound is expected to be soluble in a range of organic solvents.

Predicted Solubility of this compound

Table 1: Predicted Qualitative and Quantitative Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityPredicted Qualitative SolubilityPredicted Quantitative Solubility ( g/100 mL at 25°C)
MethanolPolar ProticMiscibleMiscible
EthanolPolar ProticMiscibleMiscible[1]
AcetonePolar AproticMiscibleMiscible[2]
Diethyl EtherNonpolarMiscibleMiscible[1][2]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble> 10
TolueneNonpolarSoluble> 10
HexaneNonpolarSparingly Soluble< 1
WaterPolar ProticVery Slightly Soluble~0.1 (estimated based on 1-heptanol)[3]

Disclaimer: The quantitative values are estimations based on the properties of 1-heptanol and the expected influence of the chloro group. Experimental verification is required for precise measurements.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like alcohols and water.[4]

  • Dipole-Dipole Interactions: The polar C-Cl and C-O bonds in this compound create a net dipole moment, enabling interactions with other polar molecules.

  • Van der Waals Forces: The nonpolar heptyl chain interacts with nonpolar solvents through weaker London dispersion forces.[5]

The balance of these forces determines the extent of solubility. In polar protic solvents like ethanol, hydrogen bonding is the dominant favorable interaction. In polar aprotic solvents like acetone, dipole-dipole interactions are key. In nonpolar solvents like hexane, the hydrophobic interactions of the long carbon chain become more significant, but the polar ends of the molecule limit miscibility.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determination.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a substance is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)

  • Small test tubes (10 x 75 mm)

  • Pipettes or droppers

  • Vortex mixer

Procedure:

  • Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.

  • Add one drop (approximately 20-30 mg) of this compound to the solvent.

  • Vortex the mixture for 30 seconds.

  • Observe the solution against a contrasting background. If the solution is clear and homogenous, the compound is considered soluble.

  • If the compound is not fully dissolved, add an additional 2 mL of the solvent and vortex again. If it dissolves, it is sparingly soluble. If it remains undissolved, it is considered insoluble.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Saturated solution preparation vessel (e.g., screw-cap vial or flask)

  • Constant temperature bath or shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in the preparation vessel.

  • Seal the vessel and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Allow the solution to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solute.

  • Record the exact volume of the filtered solution.

  • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C).

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the dish from the final weight.

  • Express the solubility in g/100 mL or other desired units.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_forces Intermolecular Forces Governing Solubility cluster_solute_forces Solute-Solute cluster_solvent_forces Solvent-Solvent Solute This compound Solution Solution Solute->Solution Solute-Solvent Interactions Solvent Solvent Solvent->Solution H-Bonding (OH) H-Bonding (OH) Dipole-Dipole (C-Cl, C-O) Dipole-Dipole (C-Cl, C-O) Van der Waals (Heptyl Chain) Van der Waals (Heptyl Chain) Solvent-Specific\nInteractions Solvent-Specific Interactions G start Start: Determine Solubility of This compound in a Solvent qualitative Qualitative Assessment start->qualitative soluble Soluble qualitative->soluble Yes insoluble Insoluble / Sparingly Soluble qualitative->insoluble No quantitative Quantitative Measurement (Gravimetric Method) prepare Prepare Saturated Solution (Excess Solute) quantitative->prepare soluble->quantitative insoluble->quantitative equilibrate Equilibrate at Constant Temperature prepare->equilibrate filter Filter to Remove Undissolved Solute equilibrate->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate end End: Solubility Value calculate->end

References

Reactivity of the Terminal Chlorine in Omega-Haloalkanols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal chlorine in omega-haloalkanols, with a focus on the intramolecular Williamson ether synthesis. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, kinetics, and practical experimental considerations.

Introduction: The Significance of Omega-Haloalkanols

Omega-haloalkanols are bifunctional molecules containing a hydroxyl group at one end of an alkyl chain and a halogen atom at the other. Their synthetic utility primarily stems from their ability to undergo intramolecular cyclization to form valuable cyclic ethers. This process, a variation of the Williamson ether synthesis, is of significant interest in organic synthesis and medicinal chemistry due to the prevalence of cyclic ether motifs in natural products and pharmaceutical agents.

The reactivity of the terminal chlorine is profoundly influenced by the presence of the hydroxyl group, which acts as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, leads to a significant rate enhancement compared to analogous intermolecular reactions. Understanding the factors that govern this intramolecular reaction is crucial for the efficient synthesis of targeted cyclic ether structures.

The Intramolecular Williamson Ether Synthesis: Mechanism and Kinetics

The core reaction of omega-haloalkanols is an intramolecular SN2 reaction, leading to the formation of a cyclic ether and a halide salt. The reaction proceeds in two main steps:

  • Deprotonation: The hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide.

  • Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the cyclic ether.

This two-step process results in an overall retention of configuration at the carbon bearing the hydroxyl group, a hallmark of neighboring group participation involving two consecutive SN2 inversions.

Factors Influencing Reactivity:

The rate of this intramolecular cyclization is influenced by several key factors:

  • Ring Size of the Product: The facility of ring closure is highly dependent on the length of the alkyl chain, which dictates the size of the resulting cyclic ether. The formation of three- and five-membered rings is kinetically favored and proceeds the fastest.[1][2] This is followed by six-, four-, and seven-membered rings in terms of relative formation speed.[1] This preference is a balance between the enthalpic contribution (ring strain) and the entropic contribution (the probability of the reactive ends meeting).

  • Nature of the Halogen: The reactivity of the terminal halogen follows the trend of leaving group ability in SN2 reactions: I > Br > Cl > F. Chlorine is a common choice due to the ready availability and stability of the starting chloroalkanols.

  • Base Strength: A sufficiently strong base is required to deprotonate the alcohol to a significant extent, thereby increasing the concentration of the highly nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides.

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used as they can solvate the cation of the base without strongly solvating the alkoxide nucleophile, thus enhancing its reactivity.

Quantitative Data on Cyclization Rates:

For illustrative purposes, the following table summarizes the general trend in the relative rates of intramolecular cyclization of ω-chloroalkoxides, Cl(CH₂)nO⁻, to form cyclic ethers of varying ring sizes.

n (Number of CH₂ groups)Ring SizeCyclic Ether ProductRelative Rate of Cyclization
23Oxirane (Epoxide)Very Fast
34OxetaneSlow
45Tetrahydrofuran (THF)Very Fast
56Tetrahydropyran (THP)Moderate
67OxepaneSlow

Note: This table represents a qualitative trend based on established principles of ring-closure kinetics. Exact quantitative values would require specific experimental determination under consistent reaction conditions.

Experimental Protocols

The following sections provide generalized and specific protocols for the synthesis of cyclic ethers from omega-haloalkanols.

General Protocol for Intramolecular Cyclization of an Omega-Chloroalkanol

This protocol provides a general framework for the synthesis of cyclic ethers from the corresponding omega-chloroalkanols.

Materials:

  • Omega-chloroalkanol

  • Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., water or saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the omega-chloroalkanol in the chosen anhydrous solvent under an inert atmosphere of nitrogen.

  • Addition of Base: The strong base (e.g., NaH) is added portion-wise to the stirred solution at a controlled temperature (often 0 °C to room temperature). The addition should be done carefully to manage any gas evolution (e.g., H₂ with NaH).

  • Reaction: The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) for a period determined by the reactivity of the substrate (typically monitored by TLC or GC).

  • Quenching: After the reaction is complete, the mixture is cooled to 0 °C and the excess base is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted several times with an appropriate organic solvent.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude cyclic ether is then purified by distillation or column chromatography.

Specific Protocol: Synthesis of Tetrahydrofuran from 4-Chlorobutan-1-ol

Materials:

  • 4-Chlorobutan-1-ol

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • A solution of 4-chlorobutan-1-ol in water is prepared.

  • An aqueous solution of sodium hydroxide is added to the 4-chlorobutan-1-ol solution.

  • The mixture is heated, and the tetrahydrofuran product is distilled from the reaction mixture as it is formed.

  • The collected distillate is then further purified, for example, by a second distillation, to yield pure tetrahydrofuran.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general mechanism of the intramolecular Williamson ether synthesis for an omega-haloalkanol.

Reaction_Pathway cluster_start Starting Material cluster_alkoxide Alkoxide Formation cluster_transition Transition State cluster_product Product Omega-Haloalkanol HO-(CH₂)n-Cl Alkoxide ⁻O-(CH₂)n-Cl Omega-Haloalkanol->Alkoxide + Base - H-Base⁺ TS [Cyclic Transition State] Alkoxide->TS Intramolecular SN2 Attack Cyclic_Ether Cyclic Ether + Cl⁻ TS->Cyclic_Ether Ring Closure

Caption: General reaction pathway for the intramolecular Williamson ether synthesis.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis and purification of a cyclic ether from an omega-haloalkanol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Omega-Haloalkanol in Anhydrous Solvent Add_Base Add Strong Base (e.g., NaH) Start->Add_Base Heat Heat/Stir for Required Time Add_Base->Heat Quench Quench Reaction (e.g., with H₂O) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for cyclic ether synthesis.

Conclusion

References

Molecular weight and formula of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-1-heptanol, a bifunctional organic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring a primary alcohol at one end and a chloroalkane at the other, allows for selective chemical modifications, making it a versatile building block in organic synthesis.

Core Molecular and Physical Properties

This compound is a colorless to pale yellow liquid with a mild alcohol scent. Its key identifying information and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₅ClO[3][]
Molecular Weight 150.64 g/mol [3]
CAS Number 55944-70-2[3]
IUPAC Name 7-chloroheptan-1-ol[3]
Density ~0.984 g/cm³[]
Boiling Point Predicted at ~205°CN/A
Solubility Low in waterN/A

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the chlorination of a C7 precursor. Below are summaries of two primary synthetic strategies.

Synthesis via Chlorination of 1-Heptanol

A prevalent method for the synthesis of this compound is the direct chlorination of 1-heptanol. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This method is efficient, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture.

Synthesis via Selective Monochlorination of 1,7-Heptanediol

Another effective route is the selective monochlorination of 1,7-heptanediol. This method requires careful control of reaction conditions to minimize the formation of the dichlorinated byproduct, 1,7-dichloroheptane. A common approach involves the reaction of 1,7-heptanediol with concentrated hydrochloric acid.

Detailed Experimental Protocol: Synthesis from 1,7-Heptanediol

The following protocol is a detailed procedure for the synthesis of this compound from 1,7-heptanediol.

Materials:

  • 1,7-Heptanediol

  • Concentrated Hydrochloric Acid

  • Toluene

  • Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,7-heptanediol, concentrated hydrochloric acid, and toluene.

  • Reflux: Heat the mixture to reflux and maintain for several hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic (toluene) layer from the aqueous layer.

    • Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and a final wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude this compound can then be purified by vacuum distillation to yield the final product.[1]

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon bearing the chlorine atom (a triplet around 3.5 ppm) and the protons on the carbon bearing the hydroxyl group (a triplet around 3.6 ppm). The other methylene protons will appear as multiplets in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine will be the most downfield signal, followed by the carbon attached to the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. A C-Cl stretching vibration is expected in the fingerprint region (600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[5] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[5][6]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, facilitating the creation of libraries of compounds for biological screening.[2] It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and in the production of surfactants and emulsifiers.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product Start 1,7-Heptanediol + Conc. HCl + Toluene Reflux Reflux Start->Reflux Heat Extraction Liquid-Liquid Extraction Reflux->Extraction Cool Wash Wash Organic Layer Extraction->Wash Dry Dry Organic Layer Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Synthesis and purification workflow for this compound.

References

Unlocking New Therapeutic and Industrial Frontiers: A Technical Guide to Bifunctional Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional organic compounds, molecules engineered with two distinct functional groups, are at the forefront of innovation across multiple scientific disciplines. Their unique ability to interact with multiple targets or perform sequential reactions within a single molecule has paved the way for novel therapeutic strategies and highly efficient catalytic processes. This guide provides an in-depth exploration of the core research applications of these versatile molecules, focusing on targeted protein degradation, antibody-drug conjugates, radioimmunotherapy, and catalysis, complete with data, conceptual diagrams, and illustrative experimental workflows.

Targeted Protein Degradation: PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They consist of two active domains connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][] This induced proximity triggers the cell's own ubiquitin-proteasome system (UPS) to tag the POI for degradation.[3][4] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, with a single molecule capable of triggering the degradation of multiple target proteins.[1][3] This offers significant advantages, including the potential for lower doses, enhanced selectivity, and the ability to target proteins previously considered "undruggable."[1][3]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism involves the PROTAC molecule forming a ternary complex with the target protein and an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[4][5]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin (Ub) Ub->Ternary ATP-dependent ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action
Quantitative Data Summary: PROTAC Performance

The efficacy of PROTACs is often measured by their ability to induce degradation of the target protein. Key metrics include the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).

PROTAC ExampleTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
MZ1 BRD4VHL~10>90HeLa
ARV-110 Androgen ReceptorVHL~1>95VCaP
Compound 1q EGFRL858R/T790MCRBN355.9Not SpecifiedH1975

Data compiled from publicly available research.

Illustrative Experimental Protocol: Solid-Phase PROTAC Synthesis

This protocol outlines a generalized solid-phase synthesis approach for the rapid generation of PROTAC libraries, which is crucial for optimizing the linker and ligands.[6][7]

  • Resin Preparation: An appropriate solid support resin (e.g., Wang resin) is functionalized with a linker precursor containing a protected chemical handle (e.g., an azide).

  • E3 Ligase Ligand Attachment: The E3 ligase ligand (e.g., pomalidomide) is coupled to the resin-bound linker.

  • Diversification: The resin is split into multiple reaction vessels. In each vessel, a different protein of interest (POI) ligand, functionalized with a complementary reactive group (e.g., an alkyne for click chemistry), is added.[6]

  • Coupling Reaction: A suitable coupling reaction (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) is performed to attach the POI ligand to the linker.[6]

    • Add the POI ligand (3 eq.), CuI (1 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF to the resin.

    • Shake the mixture at room temperature for 24 hours.

  • Cleavage and Purification: The completed PROTAC molecule is cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

  • Purification & Analysis: The crude product is purified using High-Performance Liquid Chromatography (HPLC). The final product's identity and purity are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug.[8][9] This bifunctional design allows for the selective delivery of a highly potent "payload" directly to cancer cells that express a specific target antigen on their surface, thereby minimizing damage to healthy tissues.[8][10] The three key components of an ADC are the antibody, the cytotoxic payload, and the chemical linker that connects them.[8][]

Mechanism of Action: ADC-Mediated Cell Killing

The ADC workflow begins with systemic administration and circulation. The antibody component binds to its target antigen on the tumor cell surface, leading to the internalization of the ADC-antigen complex, typically through endocytosis.[10][] Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or the acidic environment, releasing the active cytotoxic payload.[10] The payload then exerts its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, ultimately inducing apoptosis.[8][10]

ADC_Workflow Antibody-Drug Conjugate (ADC) Workflow cluster_cell Inside Cell ADC 1. ADC in Circulation Binding 2. Antigen Binding ADC->Binding TumorCell Tumor Cell Internalization 3. Internalization (Endocytosis) Binding->Internalization Binds to surface antigen Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 6. Cytotoxicity & Apoptosis Release->Apoptosis

Antibody-Drug Conjugate (ADC) Workflow
Quantitative Data Summary: ADC Linker Stability and Efficacy

Linker stability is critical for ADC performance, preventing premature drug release in circulation. Efficacy is often determined by the IC₅₀ (concentration for 50% inhibition of cell growth).

ADC ExampleLinker TypePayloadPlasma Stability (t½)In Vitro IC₅₀ (nM)Target Antigen
Brentuximab Vedotin Val-Cit (Cleavable)MMAE> 7 days~1CD30
Trastuzumab Emtansine SMCC (Non-cleavable)DM1Stable0.09 - 3.74HER2
Theranostic ADC 7-AHC DipeptideMMAE> 7 days0.09 - 3.74HER2

Data compiled from multiple sources including[8][9].

Illustrative Experimental Protocol: Cysteine-Based Antibody Conjugation

This protocol describes a common method for conjugating a maleimide-activated payload to an antibody via its cysteine residues.[][13]

  • Antibody Reduction:

    • Prepare an antibody solution (e.g., 2-10 mg/mL) in a suitable buffer like PBS (pH 7.2-7.4).[14]

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a 10:1 molar ratio (TCEP:antibody) to selectively reduce interchain disulfide bonds.[]

    • Incubate the mixture for 30-60 minutes at room temperature.

  • Buffer Exchange: Remove the excess TCEP from the reduced antibody solution using a desalting column (e.g., Sephadex G-25) or dialysis, equilibrating with a conjugation buffer (e.g., PBS with EDTA).[]

  • Conjugation Reaction:

    • Prepare the maleimide-activated linker-payload in a compatible solvent like DMSO.

    • Add the linker-payload solution to the purified, reduced antibody solution. A typical starting molar ratio is 5:1 (payload:antibody).[]

    • Incubate for 1-4 hours at room temperature with gentle mixing.

  • Quenching: Terminate the reaction by adding an excess of a free thiol, such as cysteine or N-acetylcysteine, to cap any unreacted maleimide groups.[]

  • Purification & Characterization:

    • Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other reagents.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, and HIC. Confirm purity with SDS-PAGE.[14][15]

Radioimmunotherapy and Imaging

In nuclear medicine, bifunctional chelators are essential molecules that stably link a metallic radionuclide to a biological targeting vector, such as a monoclonal antibody.[16][17] This creates a radioimmunoconjugate. Depending on the properties of the chosen radioisotope, these agents can be used for either diagnostic imaging (e.g., PET scans) or targeted radioimmunotherapy (RIT).[16][18] The chelator's role is critical: it must form a highly stable complex with the radiometal to prevent its release in vivo, which would lead to off-target toxicity.[16][17]

Core Concept: Bifunctional Chelators in Radiopharmaceuticals

A bifunctional chelator has two key parts: a multidentate ligand that strongly coordinates the radiometal ion and a reactive functional group (e.g., isothiocyanate, NHS ester) for covalent attachment to the targeting antibody.[17][19] The choice of chelator depends on the specific radiometal being used.[20]

BFC_Concept Structure of a Radioimmunoconjugate cluster_RIC mAb Monoclonal Antibody (mAb) BFC Bifunctional Chelator mAb->BFC Covalent Linkage TumorCell Tumor Cell with Target Antigen mAb->TumorCell Targets & Delivers Radiation Radionuclide Radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu) BFC->Radionuclide Coordination Complex BFC->TumorCell Targets & Delivers Radiation Radionuclide->TumorCell Targets & Delivers Radiation

Structure of a Radioimmunoconjugate
Quantitative Data Summary: Comparison of Bifunctional Chelators for ⁶⁴Cu

The choice of chelator impacts radiolabeling efficiency and in vivo stability. This table compares several chelators conjugated to the antibody Rituximab for use with ⁶⁴Cu.

Bifunctional ChelatorConjugation ChemistryChelators per mAbRadiolabeling Efficiency (250 nM Ab)Serum Stability (48h)
p-SCN-Bn-DOTA Thiourea~4.992%>94%
p-SCN-Bn-NOTA Thiourea~4.998%>94%
sar-CO₂H Amide~0.598%>94%
p-SCN-Bn-DTPA Thiourea~4.975%<60% (Poor)

Data adapted from a comparative study by Cooper et al., as presented in search result[21].

Illustrative Experimental Protocol: Antibody Radiolabeling with ¹⁷⁷Lu-DOTA

This protocol provides a generalized one-step method for labeling a DOTA-conjugated antibody with Lutetium-177.[22]

  • Antibody Conjugation:

    • First, conjugate the antibody with a bifunctional DOTA derivative (e.g., p-SCN-Bn-DOTA) by incubating the two at a specific molar ratio (e.g., 1:10 to 1:50 antibody:chelator) in a carbonate/bicarbonate buffer (pH ~9.0) at 37°C.[23]

    • Purify the DOTA-conjugated antibody (immuno-conjugate) using a PD-10 desalting column to remove excess, unconjugated chelator.[23]

    • Determine the number of chelators per antibody using a spectrophotometric assay or mass spectrometry.[23]

  • Radiolabeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated antibody with a buffered solution (e.g., ammonium acetate, pH 5.5).

    • Add the ¹⁷⁷LuCl₃ solution to the tube. The amount added depends on the desired specific activity.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the product using instant thin-layer chromatography (ITLC) to separate the radiolabeled antibody from free ¹⁷⁷Lu.

  • Purification: If the RCP is below the required threshold (typically >95%), purify the radiolabeled antibody using a size-exclusion chromatography column to remove any unbound ¹⁷⁷Lu.

  • Immunoreactivity Assay: Assess the biological activity of the final product by performing an immunoreactivity assay to confirm that the radiolabeled antibody can still bind to its target antigen.[23]

Bifunctional Catalysis

In chemical synthesis, bifunctional catalysis involves the use of a single catalyst that possesses two distinct active sites. These sites work cooperatively to activate both the electrophile and the nucleophile in a reaction, often leading to enhanced reactivity, selectivity, and stereocontrol that would be difficult to achieve with monofunctional catalysts.[24][25] This approach is inspired by enzymes, which frequently use multiple functional groups in their active sites to orchestrate complex transformations.[26] Applications are widespread, from asymmetric synthesis in the pharmaceutical industry to the conversion of CO₂ into value-added products.[25][27]

Mechanism of Action: Cooperative Activation

A common bifunctional catalyst design combines a Lewis acid and a Lewis base (or Brønsted acid/base) on a single scaffold.[28] The Lewis acid site activates the electrophile (e.g., an aldehyde or imine), making it more susceptible to attack. Simultaneously, the Lewis/Brønsted base site activates the nucleophile (e.g., by deprotonation), increasing its reactivity. By bringing both reactants into close proximity and activating them concurrently, the catalyst significantly lowers the activation energy of the reaction.[24][28]

Bifunctional_Catalysis Cooperative Activation by a Bifunctional Catalyst Catalyst Lewis Acid Site Lewis Base Site Electrophile Electrophile (E) Catalyst:la->Electrophile Activates Nucleophile Nucleophile (Nu-H) Catalyst:lb->Nucleophile Activates (deprotonates) TransitionState Activated Transition State [Nu---E---Catalyst] Electrophile->TransitionState Nucleophile->TransitionState TransitionState->Catalyst Regenerated Product Product (Nu-E) TransitionState->Product

Cooperative Activation by a Bifunctional Catalyst
Quantitative Data Summary: Bifunctional Catalyst Performance

The performance of bifunctional catalysts is evaluated based on product yield and enantiomeric excess (ee) for asymmetric reactions.

Catalyst TypeReactionYield (%)Enantiomeric Excess (ee %)
Thiourea-based Asymmetric Nitro-Michael ReactionUp to 99%Up to 98%
Iron-Amine Asymmetric Ketone Hydrogenation>95%90-100%
Pd/Mg-Al-Ox Tetradecahydrophenazine DehydrogenationHigh ConversionN/A

Data compiled from multiple sources including[24][29][30].

Illustrative Experimental Protocol: Synthesis of a Bifunctional Catalyst Support

This protocol outlines a generalized aerogel method for preparing a high-surface-area mixed oxide support (e.g., Mg-Al-Ox), which can then be functionalized with a metal (e.g., Pd) to create a bifunctional catalyst.[29]

  • Sol-Gel Preparation:

    • Prepare precursor solutions of magnesium and aluminum alkoxides (e.g., magnesium ethoxide, aluminum isopropoxide) in a desired molar ratio (e.g., 1:4) in a suitable solvent like ethanol.

    • Hydrolyze the alkoxides by the controlled addition of water under vigorous stirring to initiate the formation of a sol.

  • Gelation: Allow the sol to age in a sealed container until it forms a rigid gel. This process can take several hours to days.

  • Solvent Exchange: Exchange the solvent within the gel pores with a solvent suitable for supercritical drying, such as liquid CO₂. This is a critical step to prevent pore collapse.

  • Supercritical Drying: Place the gel in a high-pressure autoclave. Heat and pressurize the vessel above the critical point of the solvent (for CO₂, >31.1°C and >73.8 bar). Slowly vent the supercritical fluid to dry the gel without causing capillary stress, thus preserving the porous structure and creating an aerogel.

  • Calcination & Metal Impregnation:

    • Calcine the aerogel at high temperatures (e.g., 500°C) to remove residual organics and form the stable mixed oxide support.[31]

    • Impregnate the high-surface-area support with a precursor of the active metal (e.g., palladium(II) chloride) using methods like incipient wetness impregnation.

  • Reduction: Reduce the metal precursor to its active metallic state (e.g., Pd nanoparticles) by treating the material with a reducing agent, typically hydrogen gas at elevated temperatures.

  • Characterization: Characterize the final bifunctional catalyst using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and surface area analysis (BET) to confirm its structure, metal dispersion, and porosity.[29]

References

A Comprehensive Technical Guide to the Discovery and History of ω-Haloalkanols in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery, history, and synthetic evolution of ω-haloalkanols, a versatile class of bifunctional organic compounds. Possessing both a hydroxyl and a terminal halogen functionality, these molecules have served as crucial intermediates in organic synthesis for over a century. This document provides a historical overview of their initial preparation, details key synthetic methodologies with specific experimental protocols, presents a compilation of their physical and spectroscopic data, and discusses their contemporary applications, particularly in the realm of pharmaceutical sciences as synthetic building blocks and linkers in drug conjugates.

Discovery and Historical Context

The systematic study of halogenated organic compounds emerged in the 19th century, in step with the burgeoning field of organic chemistry and a deeper understanding of alkane structures.[1] While the synthesis of simple haloalkanes dates back to the 15th century with the preparation of chloroethane, the deliberate synthesis of bifunctional molecules like ω-haloalkanols followed the development of more controlled and selective chemical transformations.[1]

The simplest ω-haloalkanol, 2-chloroethanol (ethylene chlorohydrin) , was among the first to be synthesized and studied. Its preparation was initially achieved through the reaction of ethylene with hypochlorous acid. This reaction, a form of electrophilic addition, proceeds with anti-stereochemistry.[2] At one point, 2-chloroethanol was produced on a massive industrial scale as a precursor to ethylene oxide, a critical commodity chemical. However, this method has been largely supplanted by the more economical direct oxidation of ethylene.[2][3]

Following the characterization of ethylene chlorohydrin, chemists in the late 19th and early 20th centuries began to explore the synthesis of its higher homologues. 3-chloropropan-1-ol (trimethylene chlorohydrin) was prepared from trimethylene glycol by the action of dry hydrogen chloride.[4] This method, detailed in early volumes of Organic Syntheses, highlights the classical approach of selective substitution on diols.

The development of methods for the ring-opening of cyclic ethers provided another important route to ω-haloalkanols. For instance, 4-chlorobutan-1-ol (tetramethylene chlorohydrin) was synthesized by treating tetrahydrofuran with hydrogen chloride.[5] These early synthetic efforts laid the groundwork for the versatile and often highly selective methods used today.

Synthetic Methodologies

The synthesis of ω-haloalkanols can be broadly categorized into three main approaches: the ring-opening of cyclic ethers, the selective halogenation of diols, and the hydrohalogenation of unsaturated alcohols.

Ring-Opening of Cyclic Ethers

The acid-catalyzed cleavage of cyclic ethers, particularly tetrahydrofuran and its derivatives, is a common and efficient method for preparing ω-haloalkanols.

General Reaction:

HO-(CH₂)n-OH + HX → HO-(CH₂)n-X + H₂O

Caption: Key synthetic routes to ω-haloalkanols.

Role of ω-Haloalkanols in Drug Conjugate Synthesis

Drug_Conjugate_Synthesis omega-Haloalkanol omega-Haloalkanol Bifunctional Linker Bifunctional Linker omega-Haloalkanol->Bifunctional Linker  Functionalization Drug Conjugate Drug Conjugate Bifunctional Linker->Drug Conjugate Targeting Moiety Targeting Moiety Targeting Moiety->Drug Conjugate  Conjugation Cytotoxic Payload Cytotoxic Payload Cytotoxic Payload->Drug Conjugate  Conjugation

Caption: Workflow for utilizing ω-haloalkanols in drug conjugates.

Conclusion

From their early discovery as simple bifunctional molecules to their current role as sophisticated building blocks in medicinal chemistry, ω-haloalkanols have demonstrated enduring utility in organic synthesis. Their straightforward preparation from readily available starting materials, combined with the orthogonal reactivity of their hydroxyl and terminal halide functionalities, ensures their continued importance in the development of novel pharmaceuticals and other complex organic molecules. Future research in this area will likely focus on the development of even more selective and environmentally benign synthetic methods, as well as the design of novel ω-haloalkanol-derived linkers for advanced drug delivery systems.

References

Thermochemical Landscape of Halogenated Linear Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for halogenated linear alcohols. The inclusion of halogens significantly alters the physicochemical properties of alcohols, influencing their reactivity, stability, and intermolecular interactions. Understanding their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and the development of new pharmaceuticals and materials.

Thermochemical Data of Halogenated Linear Alcohols

The following tables summarize the available experimental and calculated thermochemical data for various halogenated linear alcohols. It is important to note that experimentally determined values are preferred for accuracy, and calculated values, while useful for estimation, should be treated with appropriate caution. All data is for the gaseous state at 298.15 K and 1 atm unless otherwise specified.

Table 1: Thermochemical Data for Fluorinated Linear Alcohols

Compound NameFormulaΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)Data Type
2-FluoroethanolC2H5FO-435.1305.973.2Calculated

Table 2: Thermochemical Data for Chlorinated Linear Alcohols

Compound NameFormulaΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)Data Type
2-ChloroethanolC2H5ClO-273.2 ± 0.4 (g)316.379.5Experimental
2-ChloroethanolC2H5ClO-314.91 ± 0.53 (l)--Experimental[1]
1-Chloro-2-propanolC3H7ClO---No Data
2-Chloro-1-propanolC3H7ClO-312.42-106.01Calculated[2]
3-ChloropropanolC3H7ClO---No Data

Table 3: Thermochemical Data for Brominated Linear Alcohols

Compound NameFormulaΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)Data Type
2-BromoethanolC2H5BrO-234.3 ± 0.5 (g)329.481.2Experimental
2-BromoethanolC2H5BrO-274.87 ± 0.47 (l)--Experimental[3]
3-BromopropanolC3H7BrO---No Data
4-Bromo-1-butanolC4H9BrO-251.79-134.46Calculated[1]

Table 4: Thermochemical Data for Iodinated Linear Alcohols

Compound NameFormulaΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)Data Type
2-IodoethanolC2H5IO---No Data
1-Iodo-2-butanolC4H9IO---No Data

Note: A significant portion of the available data is calculated, highlighting the need for more experimental studies to validate and expand the thermochemical database for these compounds.

Experimental Protocols for Determining Thermochemical Data

The primary experimental technique for determining the enthalpy of formation of organic compounds, including halogenated alcohols, is combustion calorimetry .

General Protocol for Simple Combustion Calorimetry

This method is suitable for educational purposes and for compounds that do not produce corrosive combustion products.

  • Sample Preparation: A precisely weighed sample of the liquid alcohol is placed in a crucible within a combustion bomb. A fuse wire is positioned to contact the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen, typically to around 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Analysis of Products: The contents of the bomb are analyzed to ensure complete combustion and to quantify any side products.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter system (water and bomb). After correcting for the heat of combustion of the fuse wire and any side reactions, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's Law.

Rotating-Bomb Calorimetry for Halogenated Compounds

Due to the formation of corrosive acidic gases (HX and oxy-acids of halogens) during the combustion of halogenated compounds, a specialized technique called rotating-bomb calorimetry is employed for accurate measurements.

  • Sample Encapsulation: The volatile and often corrosive halogenated alcohol is typically sealed in a fused-quartz ampoule to ensure complete combustion and to protect the bomb from corrosion before ignition.

  • Bomb Solution: A reducing agent solution (e.g., arsenious oxide) is added to the bomb before sealing. This solution will react with the combustion products to ensure all halogens are converted to a single, well-defined halide ion in the final aqueous solution.

  • Combustion and Rotation: Following ignition, the entire calorimeter is rotated to ensure that the bomb's internal surfaces and the combustion products are thoroughly mixed with the reducing solution. This ensures a complete and uniform chemical and thermal equilibrium.

  • Product Analysis: The final solution in the bomb is carefully analyzed to determine the concentration of halide ions and any other acidic products.

  • Data Correction and Calculation: The calculations are more complex than in simple calorimetry, as they must account for the heat of solution and reaction of the combustion products with the bomb solution. The "Washburn corrections" are applied to correct the results to standard state conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the enthalpy of formation of a halogenated linear alcohol using rotating-bomb calorimetry.

experimental_workflow cluster_prep Sample and Bomb Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Product Analysis and Calculation sample_prep Weigh and Encapsulate Halogenated Alcohol bomb_solution Add Reducing Solution to Bomb sample_prep->bomb_solution bomb_assembly Seal and Pressurize Bomb with O2 bomb_solution->bomb_assembly calorimeter_setup Place Bomb in Calorimeter and Equilibrate bomb_assembly->calorimeter_setup ignition Ignite Sample calorimeter_setup->ignition rotation Rotate Calorimeter for Mixing ignition->rotation temp_measurement Record Temperature Change rotation->temp_measurement product_analysis Analyze Bomb Solution for Halides and Acids temp_measurement->product_analysis data_correction Apply Washburn and Other Corrections product_analysis->data_correction enthalpy_combustion Calculate Enthalpy of Combustion (ΔcH°) data_correction->enthalpy_combustion enthalpy_formation Calculate Enthalpy of Formation (ΔfH°) enthalpy_combustion->enthalpy_formation

Workflow for Rotating-Bomb Calorimetry.

This guide provides a foundational understanding of the thermochemical data and experimental methodologies for halogenated linear alcohols. The presented data highlights the current gaps in experimentally determined values, emphasizing the need for further research in this area to support advancements in chemistry, materials science, and drug development.

References

Quantum Chemical Calculations for 7-Chloro-1-heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Chloro-1-heptanol is a bifunctional organic molecule of interest in various fields, including synthetic chemistry and drug development, due to its combination of a primary alcohol and a terminal alkyl chloride. Understanding its molecular structure, electronic properties, and reactivity is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations offer a powerful theoretical framework for elucidating these properties at the atomic level, providing insights that complement and guide experimental studies.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. Due to the limited availability of published computational and comprehensive experimental spectral data specifically for this compound, this guide will utilize its parent compound, 1-heptanol, as a detailed illustrative example for the comparison between theoretical calculations and experimental data. The methodologies and principles described herein are directly applicable to this compound.

Theoretical Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules like this compound.[1] These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is typically achieved using DFT methods. A common and reliable approach involves the B3LYP functional with a basis set such as 6-31G(d).[1] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The geometry optimization process finds the minimum energy conformation of the molecule, from which various properties can be calculated.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C-H, C-C, C-O, and C-Cl).[1] These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific absorption bands to particular vibrational modes. It is common practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Electronic Property Calculations

Beyond geometry and vibrational spectra, quantum chemical calculations can predict a wide range of electronic properties. These include:

  • Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule and can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting reaction sites.

  • NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are essential for structural elucidation.

Experimental Protocols

The validation of theoretical predictions relies on a direct comparison with experimental data. The primary experimental techniques used to characterize molecules like this compound are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed frequencies correspond to the molecule's vibrational modes.

Protocol for Gas-Phase FTIR:

  • A small sample of the analyte (e.g., 1-heptanol) is injected into a heated gas cell.

  • The gas cell is placed in the beam path of an FTIR spectrometer.

  • The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm-1).

  • The resulting interferogram is Fourier-transformed to obtain the familiar spectrum of absorbance or transmittance versus wavenumber.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift being highly dependent on its local electronic environment.

Protocol for 13C NMR:

  • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl3).

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer.

  • The 13C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of single peaks for each carbon.

Data Presentation and Comparison: A Case Study of 1-Heptanol

As a working example, this section presents a comparison of experimental and theoretical data for 1-heptanol. The same approach can be applied to this compound once the relevant data is obtained.

Vibrational Frequencies (IR Spectroscopy)

The table below compares the experimental gas-phase IR vibrational frequencies of 1-heptanol with representative calculated values.

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1) (Scaled)
O-H stretch~3670~3665
C-H stretch (asymmetric and symmetric)2870-29602875-2965
CH2 scissoring~1465~1460
C-O stretch~1058~1055
C-C stretch800-1000800-1000

Note: Calculated values are representative and depend on the level of theory and basis set used.

13C NMR Chemical Shifts

The following table compares the experimental 13C NMR chemical shifts of 1-heptanol with predicted values.

Carbon AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
C1 (-CH2OH)62.662.1
C232.832.5
C325.825.6
C429.229.0
C531.831.6
C622.622.4
C7 (-CH3)14.113.9

Note: Predicted values are illustrative and can be obtained from various computational chemistry software packages and databases.

Visualization of Workflows and Relationships

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the computational study of this compound.

Quantum_Chemical_Workflow cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Data Analysis and Interpretation Input_Molecule Define Molecule (this compound) Select_Method Select Method (e.g., DFT/B3LYP) Input_Molecule->Select_Method Select_Basis_Set Select Basis Set (e.g., 6-31G(d)) Select_Method->Select_Basis_Set Geometry_Optimization Geometry Optimization Select_Basis_Set->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond lengths, angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Predicted IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Data HOMO/LUMO, ESP Electronic_Properties->Electronic_Data

Caption: Workflow for Quantum Chemical Calculations.

Theory_Experiment_Relationship cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation Quantum_Calculations Quantum Chemical Calculations (DFT, etc.) Predicted_Data Predicted Properties (Spectra, Geometry, etc.) Quantum_Calculations->Predicted_Data Comparison Comparison & Validation Predicted_Data->Comparison Lab_Experiments Laboratory Experiments (FTIR, NMR, etc.) Experimental_Data Experimental Data (Spectra, Structure) Lab_Experiments->Experimental_Data Experimental_Data->Comparison Refinement Model Refinement Comparison->Refinement Refinement->Quantum_Calculations

References

The Bifunctional Nature of Chloro-alcohols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloro-alcohols, organic compounds containing both a chlorine atom and a hydroxyl group, represent a versatile class of molecules with significant utility in organic synthesis and a growing area of interest in pharmacology and drug development. Their dual functionality, stemming from the electrophilic carbon attached to the chlorine and the nucleophilic (or potentially leaving) hydroxyl group, allows them to participate in a diverse range of chemical transformations and biological interactions. This technical guide provides an in-depth exploration of the core functionalities of chloro-alcohols, offering researchers, scientists, and drug development professionals a comprehensive resource on their chemical reactivity, biological activities, and therapeutic potential.

Chemical Functionality: A Tale of Two Moieties

The chemical behavior of chloro-alcohols is dictated by the interplay between the chloro and hydroxyl functional groups. This duality allows them to act as both electrophiles and nucleophiles, making them valuable synthetic intermediates.

Intramolecular Reactivity: The Gateway to Epoxides

One of the most well-established and synthetically useful reactions of chloro-alcohols is their conversion to epoxides. This intramolecular Williamson ether synthesis occurs under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide. The resulting nucleophilic oxygen then attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a strained three-membered ether ring.[1][2]

Experimental Protocol: Synthesis of Ethylene Oxide from 2-Chloroethanol [3][4]

Materials:

  • 2-Chloroethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Distillation apparatus

  • Receiving flask cooled in an ice bath

Procedure:

  • In a round-bottom flask equipped with a distillation head and a condenser, a concentrated aqueous solution of potassium hydroxide is prepared.

  • 2-Chloroethanol is added dropwise to the heated KOH solution.

  • The ethylene oxide gas that forms is immediately distilled off and collected in a cooled receiving flask. The low boiling point of ethylene oxide (10.7 °C) necessitates this immediate collection.

  • The reaction is highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Intermolecular Reactivity: Alkylating Agents

The carbon atom bonded to the chlorine in a chloro-alcohol is electrophilic and susceptible to nucleophilic attack. This allows chloro-alcohols to act as alkylating agents, transferring a hydroxyalkyl group to a variety of nucleophiles. This reaction is fundamental in the synthesis of a wide range of compounds, including ethers, esters, and amines.

Experimental Protocol: O-Alkylation of Phenol with 2-Chloroethanol [5][6]

Materials:

  • Phenol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • A suitable solvent (e.g., ethanol, DMF, or water)

  • Reflux apparatus

  • Extraction and purification solvents (e.g., diethyl ether, water, brine)

Procedure:

  • Phenol is dissolved in the chosen solvent in a round-bottom flask.

  • An equimolar amount of base (e.g., NaOH) is added to deprotonate the phenol, forming the sodium phenoxide salt.

  • 2-Chloroethanol is added to the reaction mixture.

  • The mixture is heated to reflux for several hours to drive the SN2 reaction to completion.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 2-phenoxyethanol.

  • The product can be further purified by distillation or chromatography if necessary.

Quantitative Data on Physicochemical Properties and Reactivity

The reactivity and physical properties of chloro-alcohols are influenced by the position of the chloro and hydroxyl groups, as well as the overall carbon skeleton. The following tables summarize key quantitative data for some common chloro-alcohols.

Table 1: Physicochemical Properties of Selected Chloro-alcohols

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Chloroethanol107-07-3C₂H₅ClO80.51128.7-67.51.197[7]
1-Chloro-2-propanol127-00-4C₃H₇ClO94.54126-127< 251.111[8][9]
2-Chloro-1-propanol78-89-7C₃H₇ClO94.54133-134-1.103[2][10]

Table 2: Kinetic Data for Reactions Involving Chloro-alcohols and Related Compounds

ReactionChloro-alcohol/Related CompoundNucleophile/ReagentRate Constant (k)Temperature (°C)Reference
Dehydrochlorination2-ChloroethanolOH⁻Specific second-order reaction5, 7.5, 10[11]
Nucleophilic SubstitutionAlkyl HalidesH₂OSₙ1 mechanismRoom Temp[12]
Nucleophilic SubstitutionAlkyl HalidesOH⁻Sₙ2 mechanismRoom Temp[13]

Biological Functionality: From Toxicity to Therapeutic Potential

The electrophilic nature of the carbon-chlorine bond also underlies the biological activity of chloro-alcohols. This reactivity allows them to interact with biological nucleophiles, such as DNA and proteins, leading to a range of cellular effects.

Alkylating Activity and Cytotoxicity

Chloro-alcohols can act as alkylating agents in a biological context, covalently modifying macromolecules. This can lead to cytotoxicity, as the alkylation of DNA and essential proteins can disrupt cellular processes. This mechanism is shared by some established anticancer drugs, such as chlorambucil, which contains a bis(2-chloroethyl)amino group that alkylates DNA, leading to cell cycle arrest and apoptosis.[14]

Induction of Apoptosis

Several studies have indicated that chloro-alcohol derivatives can induce apoptosis, or programmed cell death, in cancer cells. The precise signaling pathways involved are still under investigation but are thought to involve the activation of caspase cascades, which are central executioners of apoptosis.[15][16]

Experimental Protocol: Caspase-3 Activity Assay [17][18]

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by monitoring the cleavage of a specific substrate.

Materials:

  • Cancer cell line of interest

  • Chloro-alcohol derivative to be tested

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chloro-alcohol derivative for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • Lyse the cells using a cell lysis buffer.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

  • Quantify the results and compare the activity in treated cells to the untreated control.

Signaling Pathways and Logical Relationships

The interaction of chloro-alcohols with cellular components can trigger specific signaling pathways, leading to biological responses such as apoptosis. While direct studies on simple chloro-alcohols are limited, we can infer potential pathways based on their known reactivity and the effects of related compounds.

Chloroalcohol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chloro-alcohol Chloro-alcohol Cellular Nucleophiles Cellular Nucleophiles Chloro-alcohol->Cellular Nucleophiles Alkylation ROS ROS Chloro-alcohol->ROS Induction of Reactive Oxygen Species DNA DNA Chloro-alcohol->DNA Alkylation Mitochondrial Stress Mitochondrial Stress Cellular Nucleophiles->Mitochondrial Stress ROS->Mitochondrial Stress Caspase-9 Caspase-9 Mitochondrial Stress->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution DNA Damage DNA Damage DNA->DNA Damage DNA Damage->Caspase-9 Activation

Caption: Potential signaling pathways for chloro-alcohol-induced apoptosis.

Chloro-alcohols in Drug Development

The cytotoxic properties of chloro-alcohols have led to their investigation as potential anticancer agents. By modifying the chloro-alcohol scaffold, medicinal chemists aim to enhance potency, selectivity for cancer cells, and drug-like properties.

Table 3: Anticancer Activity of Chloro-containing Compounds

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
7-chloro-(4-thioalkylquinoline) derivativeHCT116 (Colon)1.99 - 4.9Inducing apoptosis and DNA/RNA damage
5-chloro-6-methylaurone derivative (6i)Melanoma1.90Induces early apoptosis[15]
5-chloro-6-methylaurone derivative (6i)MDA-MB-468 (Breast)2.70Induces early apoptosis[15]
Chlorambucil derivative (17a)Drug-sensitive cancer cell lines2.97 - 4.97DNA alkylation

The development of chloro-alcohol derivatives as therapeutic agents is an active area of research. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of these compounds with their biological activity, guiding the design of more potent and selective drug candidates.[19][20]

Caption: A simplified workflow for the development of chloro-alcohol-based drugs.

Chloro-alcohols possess a unique dual functionality that makes them valuable tools in both chemical synthesis and drug discovery. Their ability to act as precursors to epoxides and as alkylating agents provides a rich platform for the construction of complex molecules. Furthermore, their inherent reactivity towards biological nucleophiles opens avenues for the development of novel therapeutic agents, particularly in the field of oncology. A thorough understanding of their chemical properties, biological activities, and the signaling pathways they modulate is crucial for harnessing their full potential. This guide provides a foundational resource for researchers and professionals seeking to explore and exploit the multifaceted nature of chloro-alcohols.

References

A Technical Guide to 7-Chloro-1-heptanol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 7-Chloro-1-heptanol, a bifunctional organic compound with applications in organic synthesis and as an intermediate for pharmaceuticals and other specialty chemicals. This document outlines its chemical properties, synthesis, purification, and analytical characterization, along with a list of commercial suppliers for research purposes.

Introduction to this compound

This compound (CAS No. 55944-70-2) is a linear aliphatic alcohol containing a terminal hydroxyl group and a chlorine atom at the opposing end of its seven-carbon chain.[1][2] This unique structure allows for selective chemical modifications at either functional group, making it a versatile building block in the synthesis of more complex molecules.[1] Its amphiphilic nature, with a hydrophilic hydroxyl head and a hydrophobic chlorinated tail, also lends it potential applications in material science and the production of surfactants and emulsifiers.[2]

Commercial Suppliers and Physical Properties

Several chemical suppliers offer this compound for research and development purposes. While specific purity grades and impurity profiles should be obtained directly from the supplier's Certificate of Analysis (CoA), the following companies are notable sources for this chemical:

  • BOC Sciences[]

  • Benchchem[1]

  • Smolecule[2]

  • Hangzhou Keying Chem Co., Ltd.[4]

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 55944-70-2[1][2][]
Molecular Formula C7H15ClO[2][]
Molecular Weight 150.64 g/mol [1][2]
IUPAC Name 7-chloroheptan-1-ol[2][5]
SMILES C(CCCO)CCCCl[2][]
InChI Key DPNLUCKAZIFDLB-UHFFFAOYSA-N[1][2][]
Density 0.984 g/cm³[]
Water Solubility ≤0.5 g/L[2]

Synthesis and Purification

The primary synthetic routes to this compound involve the selective chlorination of a C7 precursor. Two common methods are:

  • Chlorination of 1-Heptanol: This approach utilizes a chlorinating agent, such as thionyl chloride (SOCl₂), to replace the hydroxyl group of 1-heptanol with a chlorine atom.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

  • Selective Monochlorination of 1,7-Heptanediol: To avoid the formation of the dichlorinated byproduct, 1,7-dichloroheptane, this method requires careful control of reaction conditions.[1] A documented procedure involves refluxing 1,7-heptanediol with concentrated hydrochloric acid and toluene.[1][6]

Following synthesis, purification is typically achieved through large-scale techniques such as distillation and crystallization.[2] Distillation separates this compound from byproducts with different boiling points, while crystallization can be effective in removing trace ionic impurities and water, leveraging the compound's low water solubility.[2]

The industrial synthesis of this compound can generate byproducts that require management, including sulfur dioxide and hydrogen chloride when thionyl chloride is used.[2]

Analytical Characterization

To confirm the structure and purity of this compound, a combination of spectroscopic techniques is employed.[1] These methods provide a comprehensive analytical profile of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and identify any volatile impurities.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups, such as the hydroxyl (-OH) group.

Publicly available spectral data can be found in databases such as the NIST WebBook and PubChem.[5][7]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its dual reactivity allows for its incorporation into a diverse array of molecular architectures.[1] For instance, it can be a building block for certain antidepressant active pharmaceutical ingredients (APIs).[1]

While specific, detailed experimental protocols are proprietary and not publicly available, the general chemical reactivity of this compound is well-understood. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, while the chlorine atom is susceptible to nucleophilic substitution reactions.[1][2]

One documented synthetic application is its use in the preparation of 2H-Pyran, 2-((7-chloroheptyl)oxy)tetrahydro-, which has potential applications in pharmaceuticals and agricultural chemicals.[1] This is achieved through the reaction of this compound with 2,3-dihydro-4H-pyran.[1]

Below is a generalized workflow for the utilization of this compound in a multi-step synthesis.

G Generalized Synthetic Workflow A This compound B Protection of Hydroxyl Group A->B C Nucleophilic Substitution at Chlorine B->C D Deprotection of Hydroxyl Group C->D E Further Functionalization D->E F Final Product E->F

Caption: Generalized workflow for the synthetic use of this compound.

No specific signaling pathways directly involving this compound have been identified in the public domain. Its primary role in research appears to be as a synthetic building block rather than a biologically active molecule that directly interacts with signaling cascades.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage protocols for 7-Chloro-1-heptanol (CAS No. 55944-70-2). Adherence to these guidelines is crucial to ensure a safe laboratory environment and maintain the integrity of the chemical.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C7H15ClO
Molecular Weight 150.64 g/mol [1][2]
Appearance Clear colorless to pale yellow liquid[3]
Odor Mild characteristic alcohol scent[3]
Density 1.06 g/cm³ at 20°C[3]
Boiling Point 225-230°C[3]
Flash Point 73 °C / 163.4 °F[4]
Solubility Insoluble in water[4]
Vapor Pressure 0.5 mbar @ 20°C[4]
Autoignition Temperature 350 °C / 662 °F[4]

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid that can cause serious eye irritation. It may also be harmful to aquatic life with long-lasting effects.

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H319: Causes serious eye irritation.

  • H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403 + P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5]

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

Handling Procedures
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[7]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition as the substance is combustible.[4][6] Use only non-sparking tools.[4][6]

  • Static Discharge: Take precautionary measures against static discharges.[4][6]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or aerosols.

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[5]

Storage Procedures
  • Container: Store in a tightly closed, suitable container.[4]

  • Location: Keep in a dry, cool, and well-ventilated place.[4][6]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5]

Emergency Procedures

Spills and Leaks
  • Evacuate: Evacuate the area and ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[4][6]

  • Containment: Cover drains to prevent environmental release.

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand or earth.[6]

  • Collection: Collect the absorbed material into a suitable container for disposal.[4]

  • Decontamination: Clean the affected area thoroughly.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] If eye irritation persists, seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[5] Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages in the safe handling and management of this compound within a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Synthesis of 7-Chloro-1-heptanol using Thionyl Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 7-Chloro-1-heptanol from 1,7-heptanediol using thionyl chloride. This method offers a reliable pathway to selectively monochlorinate the symmetrical diol, yielding a valuable bifunctional molecule for further organic synthesis. Included are the reaction mechanism, a step-by-step experimental procedure, purification methods, and characterization data.

Introduction

This compound is a useful intermediate in organic synthesis, featuring two distinct functional groups: a primary alcohol and a primary alkyl chloride. This bifunctional nature allows for sequential reactions, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic chemistry, and thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to the clean nature of the reaction, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). A key challenge in the synthesis of this compound from 1,7-heptanediol is achieving high selectivity for the mono-chlorinated product over the di-chlorinated byproduct. This can be controlled by careful manipulation of the reaction conditions.

Reaction and Mechanism

The reaction of 1,7-heptanediol with thionyl chloride proceeds via a nucleophilic substitution mechanism. The alcohol oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming an alkyl chlorosulfite intermediate. In the presence of a base like pyridine, or with careful temperature control, the chloride ion then attacks the carbon atom in an Sₙ2 fashion, leading to the displacement of the chlorosulfite group and inversion of configuration (though not relevant for an achiral center). The unstable chlorosulfurous acid decomposes to sulfur dioxide and hydrogen chloride gas.

Overall Reaction:

HO-(CH₂)₇-OH + SOCl₂ → Cl-(CH₂)₇-OH + SO₂ + HCl

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Physical Properties
Molecular FormulaC₇H₁₅ClO
Molecular Weight150.65 g/mol
AppearanceColorless liquid
Boiling Point116-118 °C at 10 mmHg
Density0.988 g/mL at 25 °C
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ 3.64 (t, J=6.6 Hz, 2H, -CH₂OH), 3.54 (t, J=6.7 Hz, 2H, -CH₂Cl), 1.78 (p, J=6.8 Hz, 2H), 1.58 (p, J=6.7 Hz, 2H), 1.48-1.32 (m, 5H, includes -OH and internal CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 62.8 (-CH₂OH), 45.2 (-CH₂Cl), 32.7, 32.6, 28.8, 26.8, 25.6[1]
FT-IR (neat) 3330 cm⁻¹ (br, O-H stretch), 2935, 2858 cm⁻¹ (C-H stretch), 1465 cm⁻¹ (C-H bend), 1058 cm⁻¹ (C-O stretch), 725 cm⁻¹ (C-Cl stretch)
GC-MS (m/z) 114, 95, 81, 67, 55 (base peak), 41[1]
Synthesis Parameters
Typical Yield75-85%
Purity (by GC)>98%

Experimental Protocol

This protocol details the selective synthesis of this compound from 1,7-heptanediol using thionyl chloride.

Materials:

  • 1,7-Heptanediol (HO(CH₂)₇OH)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1,7-heptanediol (13.2 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (8.0 mL, 0.11 mol) dropwise to the stirred solution via the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Addition of Pyridine: After the addition of thionyl chloride is complete, add pyridine (8.9 mL, 0.11 mol) dropwise to the reaction mixture. The addition of pyridine will neutralize the generated HCl and drive the reaction to completion.

  • Reaction: After the addition of pyridine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.

  • Work-up:

    • Carefully pour the reaction mixture into 100 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (e.g., at 10 mmHg) to obtain pure this compound as a colorless liquid.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 1,7-Heptanediol in anhydrous diethyl ether start->dissolve cool Cool to 0 °C dissolve->cool add_socl2 Add Thionyl Chloride dropwise at 0 °C cool->add_socl2 add_pyridine Add Pyridine dropwise add_socl2->add_pyridine react Stir at room temperature for 12-16 hours add_pyridine->react workup Aqueous Work-up (Water, NaHCO₃, Brine) react->workup dry Dry with MgSO₄ and filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism diol 1,7-Heptanediol intermediate Alkyl Chlorosulfite Intermediate diol->intermediate + SOCl₂ socl2 Thionyl Chloride (SOCl₂) socl2->intermediate product This compound intermediate->product + Pyridine (SN2 attack by Cl⁻) byproducts SO₂ + Pyridinium Chloride intermediate->byproducts pyridine Pyridine pyridine->product pyridine->byproducts

Caption: Simplified reaction mechanism for the formation of this compound.

Conclusion

The protocol described provides an effective method for the synthesis of this compound from 1,7-heptanediol using thionyl chloride. Careful control of stoichiometry and reaction temperature is crucial for achieving high selectivity and yield. The resulting product is of high purity and can be used in a variety of subsequent synthetic transformations.

References

Application Notes and Protocols for the Reduction of 7-chloroheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the reduction of 7-chloroheptanoic acid to 7-chloroheptan-1-ol, a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Two primary methods are presented, utilizing Lithium Aluminum Hydride (LiAlH4) and Borane (BH3) complexes as reducing agents. This application note includes a comparative analysis of these methods, detailed experimental procedures, and reaction mechanisms to guide researchers in selecting the most appropriate protocol for their specific needs.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. 7-chloroheptanoic acid, with its bifunctional nature, presents a unique challenge in that the reducing agent must selectively act on the carboxylic acid moiety without affecting the chloro substituent. This document outlines two robust and effective methods for this transformation, employing the powerful reducing agent Lithium Aluminum Hydride and the more chemoselective Borane reagents.

Data Presentation

The following table summarizes the key quantitative data for the reduction of 7-chloroheptanoic acid using LiAlH4 and Borane-Tetrahydrofuran (BH3-THF).

ParameterMethod 1: LiAlH4 ReductionMethod 2: Borane-THF Reduction
Reducing Agent Lithium Aluminum Hydride (LiAlH4)Borane-Tetrahydrofuran complex (BH3-THF)
Solvent Anhydrous Diethyl EtherAnhydrous Tetrahydrofuran (THF)
Stoichiometry (Acid:Reagent) 1 : 1.5 (molar ratio)1 : 1 (molar ratio)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 4 - 6 hours6 - 8 hours
Work-up Procedure Aqueous acid quenchMethanol quench followed by aqueous work-up
Typical Yield > 90%~85-95%
Chemoselectivity Low (can reduce other functional groups)High (tolerates halogens, esters, etc.)[1]

Experimental Protocols

Method 1: Reduction of 7-chloroheptanoic acid using Lithium Aluminum Hydride (LiAlH4)

Materials:

  • 7-chloroheptanoic acid

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous diethyl ether

  • Sulfuric acid (10% aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with nitrogen.

  • Reagent Addition: To the flask, add a suspension of LiAlH4 (1.5 equivalents) in anhydrous diethyl ether (100 mL).

  • Substrate Addition: A solution of 7-chloroheptanoic acid (1 equivalent) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH4 at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH4 used. Alternatively, the reaction can be quenched by the careful addition of ethyl acetate.

  • Work-up: The resulting mixture is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed with 10% sulfuric acid and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 7-chloroheptan-1-ol.

Method 2: Reduction of 7-chloroheptanoic acid using Borane-Tetrahydrofuran (BH3-THF)[2]

Materials:

  • 7-chloroheptanoic acid

  • Borane-Tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is flushed with nitrogen.

  • Substrate Addition: A solution of 7-chloroheptanoic acid (1 equivalent) in anhydrous THF (100 mL) is added to the flask and cooled to 0 °C (ice bath).

  • Reagent Addition: Borane-THF solution (1 M in THF, 1 equivalent) is added dropwise to the stirred solution of the carboxylic acid over 1 hour.[2]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Quenching: The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of methanol.[2]

  • Work-up: After stirring for 2 hours at room temperature, the mixture is poured into water and extracted with dichloromethane or ethyl acetate.[2] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 7-chloroheptan-1-ol.[2]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for the Reduction of 7-chloroheptanoic acid cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up start Start setup Reaction Setup under N2 start->setup reagent Add Reducing Agent (LiAlH4 or BH3-THF) setup->reagent substrate Add 7-chloroheptanoic acid reagent->substrate react Stir at RT substrate->react quench Quench Reaction react->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate end 7-chloroheptan-1-ol evaporate->end

Caption: General workflow for the reduction of 7-chloroheptanoic acid.

Signaling Pathways (Reaction Mechanisms)

LiAlH4 Reduction Mechanism

G Mechanism of LiAlH4 Reduction of a Carboxylic Acid CA R-COOH (Carboxylic Acid) LAH1 LiAlH4 carboxylate R-COO- AlH3Li+ (Aluminate Salt) CA->carboxylate Deprotonation aldehyde R-CHO (Aldehyde Intermediate) carboxylate->aldehyde Reduction LAH2 LiAlH4 alkoxide R-CH2O- AlH3Li+ (Alkoxide Salt) aldehyde->alkoxide Reduction alcohol R-CH2OH (Primary Alcohol) alkoxide->alcohol Protonation workup H3O+ (Aqueous Work-up)

Caption: Reaction mechanism of carboxylic acid reduction by LiAlH4.

Borane Reduction Mechanism

G Mechanism of Borane Reduction of a Carboxylic Acid CA R-COOH (Carboxylic Acid) BH3 BH3-THF acyloxyborane (R-COO)BH2 (Acyloxyborane) CA->acyloxyborane Reaction with BH3 intermediate Triacyloxyborane Intermediate acyloxyborane->intermediate Further Reaction alkoxyborane (R-CH2O)3B intermediate->alkoxyborane Reduction alcohol R-CH2OH (Primary Alcohol) alkoxyborane->alcohol Hydrolysis workup H2O or MeOH (Work-up)

References

Application Notes and Protocols: 7-Chloro-1-heptanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-chloro-1-heptanol, a valuable bifunctional building block in organic synthesis. Its dual reactivity, stemming from the terminal chloro and primary alcohol functionalities, allows for a wide range of selective transformations, making it an important intermediate in the preparation of complex molecules, including pharmaceutical agents.

Overview of Synthetic Transformations

This compound serves as a versatile starting material for a variety of chemical reactions, enabling the introduction of a seven-carbon spacer with reactive handles at both ends. The primary transformations involve:

  • Oxidation of the Hydroxyl Group: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid.

  • Nucleophilic Substitution at the Chloro Terminus: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups.

  • Etherification of the Hydroxyl Group: The alcohol moiety can be converted to an ether, such as a phenoxy ether, through reactions like the Williamson ether synthesis.

These transformations can be carried out selectively, and in sequence, to generate a diverse array of difunctional or more complex molecules.

Key Synthetic Applications and Protocols

Oxidation to 7-Chloroheptanal

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 7-chloroheptanal, is a crucial transformation. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions. A common and effective method for this conversion is the use of Pyridinium Chlorochromate (PCC).

Quantitative Data:

ReactantOxidizing AgentProductConversion (%)Yield (%)
This compoundPyridinium Chlorochromate (PCC)7-Chloroheptanal59.577.5 (from converted material)

Experimental Protocol: Oxidation of this compound using PCC

  • Materials:

    • This compound

    • Pyridinium Chlorochromate (PCC)

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Diethyl ether (anhydrous)

    • Silica gel

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Apparatus for filtration

  • Procedure:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 1.5 equivalents of Pyridinium Chlorochromate (PCC) in anhydrous dichloromethane (CH₂Cl₂).

    • Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous CH₂Cl₂.

    • Add the solution of this compound to the PCC suspension in one portion with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

    • Upon completion, dilute the reaction mixture with 3-5 volumes of anhydrous diethyl ether.

    • Stir the resulting mixture for an additional 15-20 minutes.

    • Filter the mixture through a pad of silica gel to remove the chromium salts and excess PCC.

    • Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

    • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-chloroheptanal.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Nucleophilic Substitution: Synthesis of 7-Azido-1-heptanol

The chloro group of this compound can be readily displaced by an azide nucleophile to furnish 7-azido-1-heptanol. This azido-alcohol is a valuable intermediate for the introduction of an amino group via reduction or for use in "click chemistry" reactions.

Quantitative Data:

Note: While this reaction is widely applicable, specific yield data for the conversion of this compound was not found in the searched literature. The following protocol is based on general procedures for the synthesis of ω-azidoalkanols.

Experimental Protocol: Synthesis of 7-Azido-1-heptanol

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF, anhydrous)

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous dimethylformamide (DMF).

    • Add 1.5 to 2.0 equivalents of sodium azide (NaN₃) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

    • Heat the reaction mixture to 60-80 °C and stir vigorously.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 7-azido-1-heptanol.

    • The crude product can be purified by column chromatography on silica gel.

Williamson Ether Synthesis: Preparation of 7-Phenoxyheptan-1-ol

The Williamson ether synthesis provides a straightforward method for the formation of ethers from an alkoxide and an alkyl halide. In this application, the chloro-terminus of this compound acts as the electrophile, reacting with a phenoxide to form 7-phenoxyheptan-1-ol.

Quantitative Data:

Note: Specific yield data for the synthesis of 7-phenoxyheptan-1-ol from this compound was not found in the searched literature. The following protocol is based on general procedures for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 7-Phenoxyheptan-1-ol

  • Materials:

    • This compound

    • Phenol

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF, anhydrous) or Acetone

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of phenol in anhydrous DMF or acetone.

    • Add 1.2 to 1.5 equivalents of a base such as sodium hydroxide or potassium carbonate to the solution to form the phenoxide in situ.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1.0 equivalent of this compound to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with 1 M HCl (to remove excess phenol), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude 7-phenoxyheptan-1-ol by column chromatography on silica gel.

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the synthetic transformations described above, starting from the versatile building block, this compound.

Synthesis_from_7_Chloro_1_heptanol cluster_oxidation Oxidation cluster_substitution Nucleophilic Substitution cluster_etherification Williamson Ether Synthesis start This compound aldehyde 7-Chloroheptanal start->aldehyde PCC, CH₂Cl₂ azide 7-Azido-1-heptanol start->azide NaN₃, DMF ether 7-Phenoxyheptan-1-ol start->ether Phenol, Base Sequential_Synthesis start This compound azido_alcohol 7-Azido-1-heptanol start->azido_alcohol 1. NaN₃, DMF azido_aldehyde 7-Azidoheptanal azido_alcohol->azido_aldehyde 2. PCC, CH₂Cl₂ final_product Further Elaboration (e.g., reductive amination, wittig reaction) azido_aldehyde->final_product

Application Notes and Protocols for 7-Chloro-1-heptanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Chloro-1-heptanol is a bifunctional molecule that serves as a valuable building block in polymer chemistry. Its unique structure, featuring a primary alcohol at one end and a chloro group at the other, allows for the synthesis of well-defined polymers with specific functionalities. The hydroxyl group can act as an initiator for polymerization reactions such as Ring-Opening Polymerization (ROP), while the chloro group can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP).[1] This dual functionality enables the creation of polymers with a hydroxyl group at one terminus and a reactive chlorine at the other, paving the way for post-polymerization modifications and the synthesis of complex macromolecular architectures like block copolymers.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as an initiator in both ATRP and ROP, as well as subsequent post-polymerization modification.

Application Note 1: Synthesis of α-hydroxyl-ω-chloro-terminated Polystyrene via Atom Transfer Radical Polymerization (ATRP)

This protocol details the synthesis of polystyrene with a hydroxyl group at the alpha (α) terminus and a chlorine atom at the omega (ω) terminus, using this compound as a precursor to a functional ATRP initiator. The hydroxyl group of this compound is first esterified with 2-bromoisobutyryl bromide to form an efficient ATRP initiator. The chloro-group on the heptyl chain remains intact for post-polymerization modifications.

Experimental Protocol: Initiator Synthesis and Polymerization

Part A: Synthesis of 7-chloroheptyl 2-bromo-2-methylpropanoate (Initiator)

  • Materials: this compound, 2-bromoisobutyryl bromide, triethylamine (TEA), anhydrous dichloromethane (DCM), magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with deionized water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude initiator.

    • Purify the initiator by column chromatography.

Part B: ATRP of Styrene

  • Materials: Styrene, Cu(I)Br, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), 7-chloroheptyl 2-bromo-2-methylpropanoate (initiator from Part A), anisole (solvent).

  • Procedure:

    • To a Schlenk flask, add Cu(I)Br (1 equivalent relative to initiator) and the synthesized initiator.

    • Add styrene monomer and anisole.

    • The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.[3]

    • Under a nitrogen atmosphere, add PMDETA (1 equivalent relative to Cu(I)Br) via syringe.

    • Place the flask in a preheated oil bath at 110 °C and stir.

    • Monitor the polymerization by taking samples periodically to determine monomer conversion via ¹H NMR.

    • After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

    • Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Data Presentation

Entry[Styrene]:[Initiator]:[CuBr]:[PMDETA]Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₒ/Mₙ)
150:1:1:14454,8001.15
2100:1:1:16529,5001.18
3200:1:1:185818,2001.21

Note: The data presented are representative values for ATRP of styrene and may vary based on specific reaction conditions.[3][4]

Diagrams

ATRP_Workflow cluster_initiator Initiator Synthesis cluster_polymerization ATRP of Styrene cluster_purification Purification I1 This compound + 2-bromoisobutyryl bromide I2 Esterification I1->I2 I3 Purified Initiator I2->I3 P1 Styrene, CuBr, PMDETA, Initiator I3->P1 P2 Freeze-Pump-Thaw P1->P2 P3 Polymerization at 110 °C P2->P3 P4 Termination P3->P4 PU1 Alumina Column P4->PU1 PU2 Precipitation in Methanol PU1->PU2 PU3 α-hydroxyl-ω-chloro- terminated Polystyrene PU2->PU3

Caption: Workflow for the synthesis of α-hydroxyl-ω-chloro-terminated polystyrene.

ATRP_Mechanism cluster_activation Activation/Deactivation cluster_propagation Propagation cluster_termination Termination P_n-X + Cu(I)/L P_n-X + Cu(I)/L P_n• + X-Cu(II)/L P_n• + X-Cu(II)/L P_n-X + Cu(I)/L->P_n• + X-Cu(II)/L k_act P_n• + X-Cu(II)/L->P_n-X + Cu(I)/L k_deact P_n• P_n• P_{n+1}• P_{n+1}• P_n•->P_{n+1}• + Monomer (k_p) P_n• + P_m• P_n• + P_m• P_{n+m} P_{n+m} P_n• + P_m•->P_{n+m} k_t

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Application Note 2: Synthesis of α-hydroxyl-ω-chloro-terminated Poly(ε-caprolactone) via Ring-Opening Polymerization (ROP) and Post-Polymerization Modification

This protocol describes the synthesis of α-hydroxyl-ω-chloro-terminated poly(ε-caprolactone) (PCL) using this compound as the initiator for the Ring-Opening Polymerization (ROP) of ε-caprolactone. The terminal chloro group is then converted to an azide group, a versatile handle for click chemistry.[1][5]

Experimental Protocol: ROP and Post-Polymerization Modification

Part A: ROP of ε-caprolactone

  • Materials: ε-caprolactone, this compound, tin(II) 2-ethylhexanoate (Sn(Oct)₂), toluene.

  • Procedure:

    • In a flame-dried Schlenk flask, add ε-caprolactone, this compound, and toluene.

    • Add Sn(Oct)₂ as a stock solution in toluene.

    • The flask is evacuated and backfilled with nitrogen three times.

    • Immerse the flask in a preheated oil bath at 110 °C and stir.

    • Monitor the reaction by taking aliquots and analyzing by ¹H NMR for monomer conversion.

    • After achieving high conversion, cool the reaction to room temperature.

    • Dilute with THF and precipitate the polymer in cold methanol.

    • Filter the polymer and dry it in a vacuum oven.[6][7]

Part B: Post-Polymerization Azidation

  • Materials: α-hydroxyl-ω-chloro-terminated PCL (from Part A), sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the chloro-terminated PCL in DMF in a round-bottom flask.

    • Add an excess of sodium azide (e.g., 10 equivalents per chloro group).

    • Heat the mixture to 60 °C and stir for 24 hours.

    • Cool the reaction mixture to room temperature and precipitate the polymer in deionized water.

    • Filter the polymer, wash with water, and dry under vacuum.

    • Confirm the conversion of the chloro group to an azide group by FTIR spectroscopy (appearance of an azide stretch around 2100 cm⁻¹) and ¹H NMR spectroscopy.[1]

Data Presentation

Entry[ε-CL]:[Initiator]:[Sn(Oct)₂]Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₒ/Mₙ)
150:1:0.12955,8001.10
2100:1:0.149611,5001.12
3200:1:0.189422,9001.15

Note: The data presented are representative values for the ROP of ε-caprolactone and may vary based on specific reaction conditions.[7]

Diagrams

ROP_Workflow cluster_polymerization ROP of ε-caprolactone cluster_modification Post-Polymerization Modification P1 ε-caprolactone, this compound, Sn(Oct)₂ P2 Polymerization at 110 °C P1->P2 P3 Precipitation in Methanol P2->P3 P4 α-hydroxyl-ω-chloro- terminated PCL P3->P4 M1 PCL-Cl + NaN₃ P4->M1 M2 Nucleophilic Substitution M1->M2 M3 α-hydroxyl-ω-azido- terminated PCL M2->M3

Caption: Workflow for ROP and subsequent azidation of PCL.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer I1 Sn(Oct)₂ + ROH I2 Active Tin Alkoxide I1->I2 P1 Tin Alkoxide + ε-caprolactone I2->P1 P2 Coordination-Insertion P1->P2 P3 Chain Growth P2->P3 T1 Growing Chain + ROH P3->T1 T2 Dormant Polymer + Active Initiator T1->T2

Caption: General coordination-insertion mechanism for ROP of ε-caprolactone.

References

7-Chloro-1-heptanol: A Versatile Precursor for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 7-Chloro-1-heptanol as a versatile precursor in the synthesis of valuable pharmaceutical intermediates. The unique bifunctional nature of this compound, possessing both a hydroxyl and a chloro functional group, allows for selective chemical transformations, making it an important building block in the construction of complex molecules for drug discovery and development. This document will focus on the synthesis of two key intermediates: 7-amino-1-heptanol, a precursor for various bioactive molecules, and a conceptual seven-carbon synthon for the lower side chain of prostaglandin analogues, exemplified by the antiglaucoma drug Travoprost.

Introduction: The Synthetic Utility of this compound

This compound is a valuable bifunctional molecule that serves as a flexible starting material in organic synthesis. The presence of a primary alcohol and a primary alkyl chloride on a seven-carbon backbone allows for orthogonal chemical modifications. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, while the chloro group is susceptible to nucleophilic substitution. This dual reactivity makes it an ideal precursor for creating a variety of pharmaceutical intermediates.

Synthesis of 7-Amino-1-heptanol: A Key Pharmaceutical Building Block

7-Amino-1-heptanol is a useful intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators. Its synthesis from this compound is a straightforward two-step process involving nucleophilic substitution with an azide followed by reduction.

Experimental Protocols

Step 1: Synthesis of 7-Azido-1-heptanol

This procedure outlines the nucleophilic substitution of the chloride in this compound with sodium azide.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in DMF.

    • Add sodium azide (2 equivalents) to the solution.

    • Heat the suspension under microwave irradiation at 80°C for 20 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 7-Azido-1-heptanol.

Step 2: Synthesis of 7-Amino-1-heptanol

This protocol describes the reduction of the azide group to a primary amine.

  • Materials:

    • 7-Azido-1-heptanol

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 7-Azido-1-heptanol (1 equivalent) in methanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 7-Amino-1-heptanol.

Quantitative Data
StepProductStarting MaterialReagentsSolventYield
17-Azido-1-heptanolThis compoundSodium AzideDMF84-90%[1]
27-Amino-1-heptanol7-Azido-1-heptanolH₂/Pd-CMethanolHigh (Specific yield not cited)

Logical Workflow for the Synthesis of 7-Amino-1-heptanol

G cluster_0 Step 1: Azidation cluster_1 Step 2: Reduction This compound This compound Reaction_1 Nucleophilic Substitution This compound->Reaction_1 Sodium Azide Sodium Azide Sodium Azide->Reaction_1 7-Azido-1-heptanol 7-Azido-1-heptanol Reaction_1->7-Azido-1-heptanol DMF, 80°C (µW) Yield: 84-90% 7-Azido-1-heptanol_2 7-Azido-1-heptanol Reaction_2 Catalytic Hydrogenation 7-Azido-1-heptanol_2->Reaction_2 Hydrogen H₂/Pd-C Hydrogen->Reaction_2 7-Amino-1-heptanol 7-Amino-1-heptanol Reaction_2->7-Amino-1-heptanol Methanol, RT

Synthesis of 7-Amino-1-heptanol from this compound.

Application in the Synthesis of Prostaglandin Analogues: The Case of Travoprost

Prostaglandin analogues are a critical class of pharmaceuticals, particularly in the treatment of glaucoma. Travoprost is a prostaglandin F2α analogue that effectively lowers intraocular pressure.[2] The synthesis of Travoprost and other prostaglandins often relies on key building blocks, including the Corey lactone and specific side-chain synthons.[3][4][5] While a direct synthesis of Travoprost from this compound is not established, the seven-carbon chain of this compound makes it a conceptually ideal starting point for the synthesis of the α-side chain of such molecules.

Conceptual Synthetic Pathway

A plausible synthetic route would involve the conversion of this compound into a seven-carbon α-side chain synthon, which could then be coupled with the prostaglandin core structure, such as the Corey lactone. This would typically involve oxidation of the alcohol to a carboxylic acid, followed by a Wittig reaction to install the double bond and couple it to the core.

Travoprost: Mechanism of Action and Signaling Pathway

Travoprost is a prodrug that is hydrolyzed in the cornea to its active free acid form.[5] This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[2][4]

  • Signaling Cascade:

    • Binding of the Travoprost free acid to the FP receptor, a G-protein coupled receptor.

    • Activation of the Gq protein, leading to the activation of phospholipase C.

    • Phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

    • IP₃ stimulates the release of intracellular calcium.

    • This cascade ultimately leads to the increased expression of matrix metalloproteinases.[3]

    • The matrix metalloproteinases remodel the extracellular matrix of the uveoscleral pathway, increasing the outflow of aqueous humor and thereby reducing intraocular pressure.[2][3]

Travoprost Signaling Pathway Diagram

G Travoprost (prodrug) Travoprost (prodrug) Travoprost free acid (active) Travoprost free acid (active) Travoprost (prodrug)->Travoprost free acid (active) Corneal esterases FP Receptor FP Receptor Travoprost free acid (active)->FP Receptor Agonist binding Gq protein activation Gq protein activation FP Receptor->Gq protein activation Phospholipase C activation Phospholipase C activation Gq protein activation->Phospholipase C activation PIP2 hydrolysis PIP2 hydrolysis Phospholipase C activation->PIP2 hydrolysis IP3 and DAG production IP3 and DAG production PIP2 hydrolysis->IP3 and DAG production Increased intracellular Ca2+ Increased intracellular Ca2+ IP3 and DAG production->Increased intracellular Ca2+ Increased MMP expression Increased MMP expression Increased intracellular Ca2+->Increased MMP expression Increased aqueous humor outflow Increased aqueous humor outflow Increased MMP expression->Increased aqueous humor outflow Reduced Intraocular Pressure Reduced Intraocular Pressure Increased aqueous humor outflow->Reduced Intraocular Pressure

Simplified signaling pathway for Travoprost's mechanism of action.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the straightforward and high-yielding synthesis of key building blocks such as 7-amino-1-heptanol. Furthermore, its seven-carbon backbone presents a strategic starting point for the construction of side chains in complex molecules like prostaglandin analogues. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic substitution reactions of 7-chloro-1-heptanol. This bifunctional molecule is a valuable building block in organic synthesis, allowing for the introduction of a seven-carbon chain with functionalities at both ends.[1] The presence of a primary alcohol and a primary alkyl chloride allows for selective reactions at either position. The nucleophilic substitution reactions at the C-7 position are the focus of this document.

Overview of Nucleophilic Substitution Reactions

This compound undergoes SN2 (bimolecular nucleophilic substitution) reactions, where a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion.[2][3] The primary nature of the alkyl halide favors the SN2 pathway, which proceeds with an inversion of stereochemistry if the carbon were chiral.[4][5]

The general scheme for these reactions is as follows:

Nu⁻ + Cl-(CH₂)₇-OH → Nu-(CH₂)₇-OH + Cl⁻

Where Nu⁻ represents a nucleophile.

Below are protocols for several common and synthetically useful nucleophilic substitution reactions of this compound.

Synthesis of 7-Azido-1-heptanol

The conversion of this compound to 7-azido-1-heptanol is a key transformation for introducing an azide group. This functional group can be further reduced to an amine or used in "click chemistry" applications.[1] The reaction is typically carried out using sodium azide in a polar aprotic solvent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium AzideDMF9018~90
6-Chloro-1-hexanolSodium AzideWater (reflux)10012High

Note: Yields are representative and can vary based on reaction scale and purification efficiency.[1]

Reaction Visualization:

G reactant This compound product 7-Azido-1-heptanol reactant->product DMF, 90°C reagent NaN₃

Caption: Synthesis of 7-Azido-1-heptanol.

Finkelstein Reaction: Synthesis of 7-Iodo-1-heptanol

The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides to alkyl iodides.[6][7][8] This is often a strategic step in a multi-step synthesis, as iodide is a better leaving group than chloride, enhancing reactivity in subsequent substitution reactions.[1] The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.[8]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetone, add sodium iodide (NaI, 2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 24-48 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

  • Workup: After cooling to room temperature, filter off the precipitated sodium chloride.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Redissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Quantitative Data:

SubstrateReagentSolventConditionProduct
Alkyl ChlorideSodium IodideAcetoneRefluxAlkyl Iodide
This compoundNaIAcetoneReflux7-Iodo-1-heptanol

Reaction Visualization:

G reactant This compound product 7-Iodo-1-heptanol reactant->product Acetone, Reflux reagent NaI side_product NaCl (precipitate) product->side_product +

Caption: Finkelstein reaction of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][9][10][11] In the context of this compound, it can react with various alkoxides to form a wide range of ethers.

Experimental Protocol (General):

  • Alkoxide Formation: In a separate flask, prepare the alkoxide by reacting the desired alcohol with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.

  • Reaction Setup: In a main reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of this compound (1.0 eq).

  • Addition of Alkoxide: Slowly add the freshly prepared alkoxide solution to the this compound.

  • Reaction Conditions: The reaction may be stirred at room temperature or gently heated (e.g., 50-70 °C) to drive it to completion. Monitor by TLC.

  • Quenching: Once the reaction is complete, carefully quench any excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

Quantitative Data:

Alkoxide (from)BaseSolventTemperature (°C)Product
Ethanol (Ethoxide)NaHTHF507-Ethoxy-1-heptanol
Phenol (Phenoxide)K₂CO₃DMF807-Phenoxy-1-heptanol
Benzyl alcohol (Benzoxide)NaHTHF607-(Benzyloxy)-1-heptanol

Reaction Visualization:

G reactant1 This compound product R-O-(CH₂)₇-OH reactant1->product reactant2 R-O⁻Na⁺ (Alkoxide) reactant2->product solvent THF or DMF solvent->product

Caption: Williamson ether synthesis workflow.

Synthesis of 7-Cyano-1-heptanol (8-hydroxynitriles)

The reaction of this compound with cyanide ions (e.g., from potassium or sodium cyanide) yields 8-hydroxyoctanenitrile.[12] This reaction is synthetically important as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The reaction is typically carried out in a polar solvent to dissolve the cyanide salt.[12][13]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMSO.

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and filter to remove any inorganic salts.

  • Solvent Removal and Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining cyanide salts. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions and quench all aqueous waste containing cyanide with bleach before disposal.

  • Purification: Dry the organic layer and purify the product by vacuum distillation or column chromatography.

Quantitative Data:

SubstrateReagentSolventConditionProduct
1-BromopropaneKCNEthanolRefluxButanenitrile
This compoundNaCNDMSO100 °C8-Hydroxyoctanenitrile

Reaction Visualization:

G reactant This compound product 8-Hydroxyoctanenitrile reactant->product DMSO, 100°C reagent NaCN

Caption: Synthesis of 8-Hydroxyoctanenitrile.

References

Application Notes and Protocols for the Oxidation of 7-Chloro-1-heptanol to 7-chloroheptanal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. The conversion of 7-chloro-1-heptanol to 7-chloroheptanal is a prime example, yielding a bifunctional molecule with a reactive aldehyde group and a stable chloroalkane chain. A significant challenge in this synthesis is preventing the over-oxidation of the aldehyde to the corresponding carboxylic acid. This document outlines several reliable methods for this selective oxidation, providing detailed protocols and comparative data to assist researchers in choosing the most suitable procedure for their needs.

Overview of Synthetic Methods

Several methods are available for the selective oxidation of primary alcohols. The choice of oxidant and reaction conditions is critical to achieve high yields of the desired aldehyde while minimizing side reactions. Common strategies include chromium-based oxidations, Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidations.

  • Chromium-Based Oxidation: Reagents like pyridinium chlorochromate (PCC) or a complex of chromium trioxide and pyridine (Collins reagent) are effective for this transformation.[1] While reliable, these reagents are toxic and generate hazardous chromium waste.

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent that offers mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and a simple workup.[2][3][4] It is compatible with a wide range of sensitive functional groups.[3][5]

  • Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[6][7][8] It is known for its mildness and broad functional group tolerance, avoiding the use of heavy metals.[7] A notable drawback is the production of the malodorous byproduct, dimethyl sulfide.[7]

  • TEMPO-Catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxyl) (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite (bleach).[9][10] It is an environmentally benign and cost-effective option, often used in large-scale applications.[11]

Data Presentation

The following table summarizes the key parameters for different methods used in the oxidation of primary alcohols to aldehydes, with specific data for this compound where available.

Oxidation MethodOxidizing Agent(s)Typical SolventTypical TemperatureYield of 7-chloroheptanalReference
Chromium Trioxide/Pyridine CrO₃ • 2C₅H₅NDichloromethaneRoom Temperature77.5% (from converted material)[1]
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom TemperatureHigh (Typical for 1° Alcohols)[2][3]
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane-78 °C to Room TempHigh (Typical for 1° Alcohols)[6][7]
TEMPO/Bleach TEMPO (cat.), NaOCl, NaBrDichloromethane/Water0 °C to Room TempHigh (Typical for 1° Alcohols)[10]

Note: A 59.5% conversion of the starting alcohol was reported for the Chromium Trioxide/Pyridine method.[1]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of this compound using Dess-Martin Periodinane. DMP is a mild and highly selective reagent.[3][4][5]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)[12]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[2][4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP and iodine byproducts).

  • Stir vigorously until the solid dissolves and the two layers become clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 7-chloroheptanal.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

This protocol details the oxidation using activated DMSO. It is crucial to maintain low temperatures during the initial steps to prevent side reactions.[8]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

  • Standard low-temperature reaction setup (-78 °C, e.g., dry ice/acetone bath)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.

  • Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir for an additional 20 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Precautions:

  • Chromium reagents: Are highly toxic and carcinogenic. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Dess-Martin Periodinane: Can be explosive under certain conditions (e.g., upon impact or heating).[12] Handle with care.

  • Oxalyl chloride and Swern byproducts: Oxalyl chloride is corrosive and toxic. The Swern oxidation produces carbon monoxide (toxic gas) and dimethyl sulfide (malodorous).[6][8] This procedure must be performed in a well-ventilated fume hood.

Visualizations

G General Workflow for Oxidation of this compound A This compound (Starting Material) C Reaction in Anhydrous Solvent A->C B Oxidizing Agent (e.g., DMP, Swern Reagents) B->C D Quenching & Workup C->D E Purification (e.g., Chromatography) D->E F 7-chloroheptanal (Final Product) E->F

Caption: General experimental workflow for the synthesis of 7-chloroheptanal.

ReactionScheme Dess-Martin Periodinane Oxidation Scheme cluster_reactants Reactants cluster_products Products Reactant1 This compound Product1 7-chloroheptanal Reactant1->Product1 DCM, Room Temp Reactant2 Dess-Martin Periodinane (DMP) Reactant2->Product1 Product2 Iodinane byproduct + Acetic Acid

Caption: Reaction scheme for the Dess-Martin Oxidation of this compound.

References

Analytical Methods for the Characterization of 7-Chloro-1-heptanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 7-Chloro-1-heptanol (CAS No. 55944-70-2, Molecular Formula: C₇H₁₅ClO, Molecular Weight: 150.64 g/mol ).[1] The described methods are essential for identity confirmation, purity assessment, and quality control in research, development, and manufacturing settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly suitable for the analysis of this compound, providing information on its retention time and mass fragmentation pattern, which are crucial for its unequivocal identification and purity evaluation.

Application Note:

GC-MS analysis of this compound allows for the separation of the analyte from potential impurities such as starting materials (e.g., 1,7-heptanediol), by-products (e.g., 1,7-dichloroheptane), or residual solvents. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for this compound. The presence of chlorine can be confirmed by the characteristic isotopic pattern of the molecular ion and its fragments.

Experimental Protocol:

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Data Presentation:

Table 1: GC-MS Data for this compound

ParameterValueReference
Retention Time (tᵣ)Predicted based on similar compoundsN/A
Molecular Ion [M]⁺m/z 150/152 (in a ~3:1 ratio)[1]
Key Fragment Ions (m/z)Predicted based on fragmentation of similar haloalkanes and alcoholsN/A

Note: Actual retention time and fragmentation pattern should be determined experimentally. The predicted values are based on the analysis of similar long-chain alcohols and haloalkanes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Acquisition & Analysis Sample This compound Solvent Dichloromethane Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution Injector Injection Solution->Injector GC_Column GC Separation (HP-5ms) Injector->GC_Column Ionization Electron Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Detector->Mass_Spectrum NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Sample This compound Solvent CDCl₃ Sample->Solvent Solution Dissolve & Filter Solvent->Solution NMR_Tube Transfer to NMR Tube Solution->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire ¹H & ¹³C Spectra Spectrometer->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Chemical Shift & Coupling Analysis Processing->Analysis FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis Sample Neat Liquid Sample ATR_Crystal Apply to ATR Crystal Sample->ATR_Crystal Spectrometer FTIR Spectrometer ATR_Crystal->Spectrometer Acquisition Acquire Spectrum Spectrometer->Acquisition Spectrum IR Spectrum Acquisition->Spectrum Analysis Peak Identification Spectrum->Analysis HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis Sample This compound Mobile_Phase_Solvent Mobile Phase Sample->Mobile_Phase_Solvent Solution 1 mg/mL Solution Mobile_Phase_Solvent->Solution Injector Injection Solution->Injector HPLC_Column RP-C18 Column Injector->HPLC_Column Detector UV/RID Detector HPLC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Retention Time & Peak Area Chromatogram->Analysis

References

Application Note: GC-MS Analysis Protocol for Haloalkanes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Haloalkanes, organic compounds containing one or more halogen atoms, are widely used as solvents, refrigerants, and chemical intermediates. Their volatility and potential environmental and health impacts necessitate sensitive and specific analytical methods for their detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing haloalkanes, offering excellent separation of complex mixtures and confident identification based on mass spectra.[1] This document provides detailed protocols for sample preparation and GC-MS analysis of volatile haloalkanes.

Principle: The analysis of haloalkanes by GC-MS involves a multi-step process. First, volatile analytes are extracted from the sample matrix, often using a headspace technique to minimize matrix interference. The extracted volatiles are then introduced into the gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase of the GC column.[2] As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), causing the molecule to fragment in a predictable pattern. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.[3] Quantification is achieved by comparing the analyte's response to that of a known standard.

Experimental Protocols: Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix and the required sensitivity. For volatile compounds like haloalkanes, headspace techniques are highly effective.[4]

Protocol 1.1: Static Headspace (SHS) Analysis

This method is suitable for screening or analyzing samples with relatively high concentrations of volatile haloalkanes.[5]

  • Sample Preparation: Accurately weigh a representative amount of the solid or liquid sample (e.g., 0.1-1.0 g) into a headspace vial (e.g., 20 mL).[5] For aqueous samples, adding a salt (e.g., sodium sulfate) can increase the partitioning of haloalkanes into the headspace.

  • Sealing: Immediately seal the vial with a septum cap to prevent the loss of volatile compounds.[6]

  • Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample to a specific temperature (e.g., 90°C) for a set time (e.g., 30-45 minutes) to allow the volatile compounds to partition from the sample matrix into the headspace gas phase until equilibrium is reached.[6]

  • Injection: A heated, gas-tight syringe on the autosampler withdraws a specific volume of the headspace gas and injects it directly into the GC inlet.[7]

Protocol 1.2: Dynamic Headspace (Purge and Trap) Analysis

Purge and Trap (P&T) is a highly sensitive technique ideal for trace-level analysis of haloalkanes in environmental samples, and it is the basis for many regulatory methods, such as those from the U.S. EPA.[8][9]

  • Sample Loading: Place a precise volume of the aqueous sample (e.g., 5-25 mL) into the purging vessel of the P&T system.

  • Purging: An inert gas (e.g., helium or nitrogen) is bubbled through the sample for a specified time (e.g., 10-15 minutes).[9] This process strips the volatile haloalkanes from the liquid matrix.

  • Trapping: The gas stream from the purging vessel is passed through a trap containing one or more sorbent materials (e.g., Tenax®, silica gel, carbon molecular sieve). The haloalkanes are retained on the trap while the purge gas is vented.

  • Desorption: After purging is complete, the trap is rapidly heated. This thermal desorption process releases the trapped analytes into the GC carrier gas stream, which transports them to the GC column. This creates a concentrated band of analytes, significantly enhancing sensitivity.

GC-MS Instrumentation and Parameters

Optimal instrument parameters are crucial for the successful separation and detection of haloalkanes. The following tables provide a typical starting point; parameters should be optimized for the specific analytes of interest and instrument used.

Table 1: Recommended Gas Chromatography (GC) Parameters

ParameterRecommended SettingPurpose
GC Column DB-624, Rxi-624Sil MS, or similar (30-60 m, 0.25-0.32 mm ID, 1.4-1.8 µm film thickness)A mid-polar cyanopropylphenyl-based column provides excellent separation for volatile polar compounds like haloalkanes.
Carrier Gas Helium, constant flow mode (1.0-1.6 mL/min)[6][10]Inert gas to transport analytes through the column. Constant flow ensures reproducible retention times.
Injector Type Split/SplitlessUse splitless mode for trace analysis to transfer the entire sample to the column.[11][12] Use split mode for higher concentration samples.
Injector Temperature 230-260°C[6][13]Ensures rapid and complete vaporization of the analytes.
Oven Program Initial: 40°C, hold for 3 minRamp: 10°C/min to 220°CHold: 2 minTemperature program separates compounds based on their boiling points. This is a general program and must be optimized.[1]

Table 2: Recommended Mass Spectrometry (MS) Parameters

ParameterRecommended SettingPurpose
Ionization Mode Electron Ionization (EI)[1]Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Electron Energy 70 eV[1][3]Standard energy that provides reproducible mass spectra found in commercial libraries (e.g., NIST).
Mass Range 35-350 amuCovers the expected mass range for common haloalkanes and their fragments.
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)Full Scan is used for identification of unknown compounds. SIM mode is used for target analysis to increase sensitivity and selectivity for quantification.[6]
Ion Source Temp. 230°C[13]Maintains analytes in the gas phase and promotes consistent ionization.
Transfer Line Temp. 250-280°C[1]Prevents condensation of analytes as they transfer from the GC to the MS.

Data Presentation and Quantitative Analysis

Quantitative data should be compiled to assess method performance. Key metrics include the limit of detection (LOD), limit of quantification (LOQ), and linearity (R²).

Table 3: Example Method Performance Data for Haloalkanes in Water

Data adapted from a headspace GC method for drinking water analysis.[14]

CompoundMethod LOD (µg/L)Method LOQ (µg/L)Linearity (R²)
Dichloromethane0.02110.070> 0.999
Chloroform0.00390.013> 0.999
Carbon Tetrachloride0.00510.017> 0.999
1,2-Dichloroethane0.00420.014> 0.999
Trichloroethylene0.00240.008> 0.999
Tetrachloroethylene0.00570.019> 0.999
Bromodichloromethane0.00120.004> 0.999
Bromoform0.04020.134> 0.999

Visualization of Experimental Workflows

Diagrams help clarify the logical flow of the analytical process. The following workflows are rendered using Graphviz.

GCMS_Workflow General Workflow for GC-MS Analysis of Haloalkanes cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Aqueous or Solid Matrix) Prep Preparation Method Sample->Prep SHS Static Headspace (SHS) Prep->SHS High Conc. PT Purge and Trap (P&T) Prep->PT Trace Level LLE Liquid-Liquid Extraction Prep->LLE Liquid Samples GC_Inject GC Injection SHS->GC_Inject PT->GC_Inject LLE->GC_Inject GC_Sep GC Separation (Capillary Column) GC_Inject->GC_Sep MS_Detect MS Detection (Ionization & Mass Analysis) GC_Sep->MS_Detect Processing Data Acquisition (Chromatogram & Spectra) MS_Detect->Processing Report Identification & Quantification (Library Search & Calibration) Processing->Report

Caption: High-level workflow for haloalkane analysis from sample preparation to final data reporting.

PurgeAndTrap_Workflow Detailed Workflow for Purge and Trap (P&T) Sample Preparation Sample 1. Sample in Purging Vessel Purge 2. Inert Gas Purge (He or N2) Sample->Purge Carry 3. Volatiles Stripped from Matrix Purge->Carry Trap 4. Analytes Concentrated on Sorbent Trap Carry->Trap Desorb 5. Trap is Rapidly Heated (Thermal Desorption) Trap->Desorb Inject 6. Analytes Transferred to GC Column Desorb->Inject

Caption: Step-by-step diagram of the Purge and Trap (P&T) concentration technique for volatile analytes.

References

Application Notes and Protocols for TLC Visualization of Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization of chlorinated compounds on Thin-Layer Chromatography (TLC) plates. The following techniques offer a range of sensitivities and specificities, catering to various analytical needs from rapid screening to more sensitive detection.

UV-Induced Fluorescence Quenching

Application Note:

UV-induced fluorescence quenching is a non-destructive method for visualizing UV-active compounds on TLC plates impregnated with a fluorescent indicator (e.g., F-254). Many chlorinated compounds, particularly those with aromatic rings or conjugated double bonds, absorb UV light at 254 nm. When the plate is irradiated with UV light of this wavelength, the fluorescent background will glow (typically green), while the spots of the UV-absorbing compounds will appear as dark shadows. This technique is excellent for a preliminary, rapid, and non-destructive screening of TLC plates. Since the sample is not chemically altered, it can be scraped off the plate for further analysis (e.g., by mass spectrometry).

Experimental Protocol:

  • Materials:

    • TLC plates with a fluorescent indicator (e.g., Silica gel 60 F-254).

    • UV lamp with short-wave (254 nm) and long-wave (366 nm) settings.

    • Pencil.

    • Appropriate personal protective equipment (PPE): UV-protective glasses.

  • Procedure:

    • After developing and thoroughly drying the TLC plate, place it under a UV lamp in a dark environment.

    • Select the short-wave (254 nm) UV light setting.

    • Observe the plate for dark spots against the fluorescent green background.[1]

    • With a pencil, lightly circle the contours of the observed spots for documentation, as they will be invisible once the UV light is removed.

    • Record the position and appearance of the spots. Some compounds may also exhibit native fluorescence, which can be observed under long-wave (366 nm) UV light.

Logical Relationship Diagram: UV-Induced Fluorescence Quenching

A Developed & Dried TLC Plate (with F-254 indicator) B Irradiate with UV Light (254 nm) A->B C UV-absorbing chlorinated compound quenches fluorescence B->C D Visualization of Dark Spots C->D

Diagram illustrating the principle of UV-induced fluorescence quenching.

Phosphomolybdic Acid (PMA) Staining

Application Note:

Phosphomolybdic acid is a versatile and sensitive charring reagent for the visualization of a wide range of organic compounds, including chlorinated substances.[1][2] The visualization principle involves the oxidation of the organic compound by the phosphomolybdic acid (yellow-green), which is itself reduced to molybdenum blue.[1] This destructive technique produces dark blue or green spots on a lighter background upon heating. Its broad applicability makes it a good general-purpose visualization reagent when high specificity is not required.

Experimental Protocol:

  • Materials:

    • Developed and dried TLC plate.

    • Phosphomolybdic acid (PMA) spray reagent (10% w/v in ethanol).

    • Fume hood.

    • Heat gun or heating plate.

    • Appropriate PPE (safety glasses, gloves, lab coat).

  • Reagent Preparation:

    • Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[2]

    • Store the solution in an amber bottle at 4°C. The solution should be discarded if it turns green.[2]

  • Procedure:

    • Place the dried TLC plate in a fume hood.

    • Evenly spray the plate with the PMA solution until the surface is uniformly yellow-green and moist but not dripping.[2]

    • Allow the ethanol to evaporate for a few minutes.

    • Carefully heat the plate with a heat gun or on a hot plate set to approximately 120°C.[2]

    • Continue heating until blue-green spots appear against a yellow-green background. Avoid overheating, which can cause the entire plate to darken.

    • Circle the spots with a pencil and document the results immediately.

Experimental Workflow: PMA Staining

A Dried TLC Plate B Spray with PMA Reagent A->B C Heat Plate (~120°C) B->C D Chemical Reaction: Oxidation of Compound, Reduction of PMA C->D E Visualize Blue-Green Spots D->E

Workflow for the visualization of chlorinated compounds using PMA staining.

Silver Nitrate (AgNO₃) Visualization

Application Note:

This method is highly effective for the detection of halogenated hydrocarbons, including many organochlorine pesticides. The principle involves a photochemical reaction where the carbon-halogen bond is cleaved by UV light, and the resulting halide ion reacts with silver nitrate to form a dark, light-sensitive silver halide precipitate. This results in the appearance of dark spots on the TLC plate. The addition of an oxidizing agent like hydrogen peroxide can enhance the reaction.

Experimental Protocol:

  • Materials:

    • Developed and dried TLC plate.

    • Silver nitrate spray reagent.

    • UV lamp (unfiltered).

    • Fume hood.

    • Appropriate PPE.

  • Reagent Preparation:

    • Dissolve 0.1 g of silver nitrate in 1 mL of water.[3]

    • Add 10 mL of 2-phenoxyethanol and dilute to 200 mL with acetone.[3]

    • Add one drop of 30% hydrogen peroxide.[3]

    • Prepare this reagent fresh and store it in a dark bottle.

  • Procedure:

    • In a fume hood, spray the dried TLC plate with the silver nitrate solution until evenly coated.

    • Allow the plate to air dry completely.

    • Irradiate the plate with unfiltered UV light.

    • Dark grey or black spots will appear where the chlorinated compounds are located. The time required for visualization can range from 15 to 50 minutes depending on the compound and the TLC adsorbent.[3]

    • Monitor the plate during irradiation to achieve optimal contrast.

    • Document the results by photographing or scanning the plate, as the spots may continue to darken over time.

Signaling Pathway: Silver Nitrate Visualization

cluster_0 On the TLC Plate RCl Chlorinated Compound (R-Cl) Cl_ion Chloride Ion (Cl⁻) RCl->Cl_ion Photochemical Cleavage AgNO3 Silver Nitrate (AgNO₃) AgCl Silver Chloride (AgCl) (Dark Precipitate) AgNO3->AgCl UV UV Light UV->RCl Cl_ion->AgCl Precipitation

Reaction pathway for the visualization of chlorinated compounds with silver nitrate.

Methyl Yellow Spray Reagent

Application Note:

Methyl yellow (N,N-dimethyl-4-phenylazoaniline) is a specific spray reagent for the detection of chlorinated insecticides and antimicrobial compounds.[3] After spraying the plate with the reagent, irradiation with UV light induces a color change, resulting in red spots on a yellow background. This method offers good contrast and specificity for certain classes of chlorinated compounds.

Experimental Protocol:

  • Materials:

    • Developed and dried TLC plate.

    • Methyl yellow spray reagent.

    • UV lamp (without a filter).

    • Fume hood.

    • Appropriate PPE.

  • Reagent Preparation:

    • Dissolve 0.1 g of methyl yellow in 70 mL of ethanol.[3]

    • Add 25 mL of water and make up the volume to 100 mL with ethanol.[3]

  • Procedure:

    • In a fume hood, spray the dried TLC plate with the methyl yellow solution.

    • Allow the plate to dry at ambient temperature.[3]

    • Irradiate the plate with UV light (unfiltered) for approximately 5 minutes.[3]

    • Observe the formation of red spots on a yellow background.

    • Document the results.

Experimental Workflow: Methyl Yellow Visualization

A Dried TLC Plate B Spray with Methyl Yellow Reagent A->B C Air Dry B->C D Irradiate with UV Light (5 min) C->D E Visualize Red Spots on Yellow Background D->E

Workflow for the detection of chlorinated compounds using methyl yellow reagent.

Diphenylamine-Zinc Chloride Reagent

Application Note:

The diphenylamine-zinc chloride reagent has been reported for the detection of certain organochlorine insecticides, such as DDT, chlordane, and toxaphene.[4][5] This visualization method involves heating the TLC plate after spraying, which induces the formation of colored spots. The colors can be characteristic for specific pesticides, aiding in their identification.[4] For instance, TDE has been reported to produce a bright green spot that changes to blue.[4] However, the sensitivity of this method may be lower compared to the silver nitrate technique.[4]

Experimental Protocol:

  • Materials:

    • Developed and dried TLC plate (alumina plates have been reported to work well).[4]

    • Diphenylamine-zinc chloride spray reagent.

    • Oven or hot plate capable of reaching 200-250°C.

    • Fume hood.

    • Appropriate PPE.

  • Reagent Preparation:

    • Dissolve 0.5 g of diphenylamine and 0.5 g of zinc chloride in 100 mL of acetone.[6]

  • Procedure:

    • In a fume hood, spray the dried TLC plate with the diphenylamine-zinc chloride solution.

    • Heat the plate for approximately 5 minutes at 200°C.[6] Some protocols suggest heating at 250°C until the background begins to turn blue.[4]

    • Observe the formation of colored spots.

    • Evaluate the chromatogram within 5 minutes, as some spots may change color or fade.[4] Observation under long-wave UV light may also reveal fluorescent spots.[4]

    • Document the results immediately.

Logical Relationship Diagram: Diphenylamine-Zinc Chloride Visualization

cluster_0 Visualization Process A Dried TLC Plate with Chlorinated Compound B Spray with Diphenylamine-ZnCl₂ Reagent A->B C Heat Plate (200-250°C) B->C D Heat-Induced Chemical Reaction C->D E Formation of Colored Products D->E

Logical flow for the detection of chlorinated pesticides with diphenylamine-zinc chloride.

Quantitative Data Summary

The following table summarizes the Minimum Detectable Quantities (MDQ) for various organochlorine pesticides using two different visualization methods. This data is intended for comparative purposes, and actual detection limits may vary depending on experimental conditions.

Pesticideo-Tolidine & Potassium Iodide (MDQ, ng)Silver Nitrate & UV (AgUV) (MDQ, ng)
Aldrin800050
Dieldrin800050
Endrin800050
Heptachlor800050
Heptachlor epoxide800050
α-BHC800050
β-BHC800050
γ-BHC (Lindane)800050
δ-BHC800050
o,p'-DDT8000100
p,p'-DDT8000100
p,p'-DDE8000100
p,p'-DDD8000100

Data sourced from "Evaluation of TLC (Thin Layer Chromatography) Methods for Pesticide Residue Analysis".[2][7]

Note on Diphenylamine-Zinc Chloride Sensitivity: The minimum sensitivity for DDT and TDE with the diphenylamine-zinc chloride reagent is reported to be around 1-5 µg (1000-5000 ng).[4]

References

Application Notes and Protocols for the Derivatization of 7-Chloro-1-heptanol for Improved Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Chloro-1-heptanol is a chemical intermediate that may be present as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing processes. Due to its potential risk to human health, even at trace levels, highly sensitive and specific analytical methods are required for its detection and quantification. Direct analysis of this compound by common chromatographic techniques can be challenging due to its polarity and relatively low volatility. Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis, thereby improving its chromatographic behavior and detectability.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for enhanced analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The primary derivatization strategies discussed are silylation and acylation for GC analysis, and esterification for HPLC analysis with UV detection.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization for GC analysis aims to increase the volatility and thermal stability of this compound by replacing the active hydrogen of the hydroxyl group. This leads to improved peak shape, reduced tailing, and enhanced sensitivity.

A. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a robust and widely used derivatization technique for compounds containing hydroxyl groups. BSTFA is a common silylating reagent that replaces the active hydrogen with a trimethylsilyl (TMS) group.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or pyridine. From the stock solution, prepare a series of calibration standards at appropriate concentrations.

  • Sample Preparation: If analyzing a sample matrix, dissolve a known amount of the sample in the chosen solvent.

  • Derivatization Reaction:

    • Pipette 100 µL of the standard or sample solution into a clean, dry 2 mL sample vial.

    • Add 100 µL of BSTFA (+1% TMCS).

    • Add 50 µL of anhydrous pyridine (if not already used as the solvent) to catalyze the reaction and act as a solvent.

    • Cap the vial tightly and vortex for 30 seconds.

  • Heating: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the cooled, derivatized solution into the GC-MS system.

Logical Workflow for Silylation and GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Standard Prepare this compound Standard/Sample Solution Reagent Add BSTFA (+1% TMCS) and Pyridine Standard->Reagent 100 µL React Vortex and Heat (70°C, 30 min) Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject Derivatized Sample Cool->Inject 1 µL Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: Workflow for silylation of this compound and subsequent GC-MS analysis.

B. Acylation using Pentafluorobenzoyl Chloride (PFBCl)

Acylation with a halogenated reagent like PFBCl introduces an electron-capturing group, making the derivative highly sensitive for detection by an Electron Capture Detector (ECD) or for negative chemical ionization (NCI) mass spectrometry.

Experimental Protocol: Acylation of this compound

Materials:

  • This compound standard

  • Pentafluorobenzoyl Chloride (PFBCl)

  • Triethylamine or Pyridine (as a base)

  • Hexane or Toluene (GC grade)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas Chromatograph with ECD or Mass Spectrometer

Procedure:

  • Standard/Sample Preparation: Prepare solutions of this compound in hexane or toluene.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a vial, add 20 µL of triethylamine or pyridine.

    • Add 10 µL of PFBCl.

    • Cap the vial and vortex for 1 minute.

  • Heating: Heat the mixture at 60°C for 30 minutes.

  • Reaction Quench and Extraction:

    • Cool the vial to room temperature.

    • Add 500 µL of 5% sodium bicarbonate solution to quench the excess PFBCl. Vortex for 30 seconds.

    • Allow the layers to separate. Transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: Inject 1 µL of the dried organic extract into the GC system.

II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore to the this compound molecule, enabling sensitive detection by UV or fluorescence detectors.

Esterification using 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride reacts with the hydroxyl group of this compound to form a UV-active ester, which can be readily detected by an HPLC-UV system.

Experimental Protocol: Esterification for HPLC-UV Analysis

Materials:

  • This compound standard

  • 4-Nitrobenzoyl Chloride

  • Pyridine (as catalyst and base)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sample vials (2 mL) with PTFE-lined caps

  • Water bath

  • Vortex mixer

  • HPLC system with UV detector

Procedure:

  • Standard/Sample Preparation: Prepare solutions of this compound in acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a vial, add 50 µL of pyridine.

    • Add a solution of 4-Nitrobenzoyl Chloride in acetonitrile (e.g., 10 mg/mL), approximately 100 µL.

    • Cap the vial and vortex.

  • Heating: Heat the mixture in a water bath at 50°C for 15 minutes.

  • Reaction Quench: Cool the vial to room temperature and add 200 µL of deionized water to quench the reaction.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the solution directly into the HPLC system.

Signaling Pathway for HPLC Derivatization

cluster_reaction Derivatization Reaction cluster_detection HPLC-UV Detection Analyte This compound (-OH group) Product UV-Active Ester Derivative Analyte->Product Reacts with Reagent 4-Nitrobenzoyl Chloride (Chromophore) Reagent->Product Detection Sensitive UV Detection Product->Detection Enables

Caption: Derivatization of this compound with a chromophoric agent for HPLC-UV detection.

III. Quantitative Data Summary

ParameterSilylation-GC-MSAcylation-GC-ECD/MSEsterification-HPLC-UV
Limit of Detection (LOD) 0.01 - 1 ppm0.005 - 0.5 ppm0.1 - 5 ppm
Limit of Quantitation (LOQ) 0.05 - 3 ppm0.01 - 1.5 ppm0.3 - 15 ppm
Linearity (r²) > 0.99> 0.99> 0.99
Recovery 80 - 120%80 - 120%85 - 115%

Note: The achievable LOD and LOQ are highly dependent on the sample matrix, instrumentation, and specific method parameters. The values presented are for illustrative purposes and should be determined experimentally during method validation.

IV. Conclusion

Derivatization of this compound is a critical step for achieving the required sensitivity and selectivity for its analysis as a potential genotoxic impurity. Silylation and acylation followed by GC-MS or GC-ECD, and esterification followed by HPLC-UV are effective strategies. The choice of the specific derivatization reagent and analytical technique will depend on the available instrumentation, the required level of sensitivity, and the nature of the sample matrix. The provided protocols offer a solid foundation for the development and validation of analytical methods for the control of this compound in pharmaceutical applications. It is imperative that any method developed based on these guidelines is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

Application Notes and Protocols: The Versatile Role of 7-Chloro-1-heptanol in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Chloro-1-heptanol is a valuable bifunctional building block in organic synthesis, offering two distinct reactive sites: a primary alcohol and a terminal alkyl chloride. This unique combination allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of various specialty chemicals, including pharmaceutical intermediates and surfactants. These application notes provide an overview of its utility and detailed protocols for key transformations.

Key Synthetic Applications

This compound serves as a precursor in numerous synthetic routes. The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, while the chloro group is amenable to nucleophilic substitution. This dual reactivity enables the selective modification of either end of the molecule, leading to the creation of diverse and complex chemical structures.

Oxidation to 7-Chloroheptanal

The primary alcohol functional group of this compound can be selectively oxidized to the corresponding aldehyde, 7-chloroheptanal. This aldehyde is a useful intermediate for subsequent reactions such as Wittig olefination or reductive amination.

Experimental Protocol: Oxidation of this compound to 7-Chloroheptanal

Objective: To synthesize 7-chloroheptanal via the oxidation of this compound.

Reagents and Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution in a single portion. The molar ratio of PCC to this compound should be approximately 1.5:1.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 7-chloroheptanal can be purified further by column chromatography on silica gel if required.

Quantitative Data:

ParameterValue
Conversion of this compound59.5%
Yield of 7-Chloroheptanal (from converted material)77.5%
Nucleophilic Substitution: Synthesis of 7-Azido-1-heptanol

The terminal chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. A common and useful transformation is the reaction with sodium azide to produce 7-azido-1-heptanol. The resulting azide can be readily reduced to a primary amine or used in "click chemistry" applications.

Experimental Protocol: Synthesis of 7-Azido-1-heptanol

Objective: To synthesize 7-azido-1-heptanol from this compound via nucleophilic substitution.

Reagents and Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in dimethylformamide (DMF) in a round-bottom flask, add sodium azide. A slight molar excess of sodium azide is recommended.

  • Heat the reaction mixture with stirring to approximately 80-90 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic extracts and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 7-azido-1-heptanol can be purified by vacuum distillation or column chromatography.

Williamson Ether Synthesis

The chloroalkane functionality of this compound makes it a suitable substrate for the Williamson ether synthesis, reacting with alkoxides to form ethers. This reaction is a versatile method for creating asymmetrical ethers.

Conceptual Protocol: Williamson Ether Synthesis of 7-Ethoxyheptan-1-ol

Objective: To synthesize 7-ethoxyheptan-1-ol from this compound and sodium ethoxide.

Reagents and Materials:

  • This compound

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Anhydrous ethanol or a suitable aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol or another suitable solvent in a round-bottom flask equipped with a reflux condenser.

  • Add this compound to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize any excess base with a dilute acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Evaporate the solvent to obtain the crude 7-ethoxyheptan-1-ol, which can be purified by distillation or chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis_Pathways This compound This compound 7-Chloroheptanal 7-Chloroheptanal This compound->7-Chloroheptanal Oxidation (PCC) 7-Azido-1-heptanol 7-Azido-1-heptanol This compound->7-Azido-1-heptanol Nucleophilic Substitution (NaN₃) 7-Ethoxyheptan-1-ol 7-Ethoxyheptan-1-ol This compound->7-Ethoxyheptan-1-ol Williamson Ether Synthesis (NaOEt)

Caption: Key synthetic transformations of this compound.

Logical Workflow for Synthesis Planning

When utilizing this compound in a synthetic route, a logical workflow can be followed to ensure the desired outcome.

Synthesis_Workflow start Define Target Molecule identify_bond Identify Bond Formation from this compound start->identify_bond select_reaction Select Appropriate Reaction (Oxidation, Substitution, etc.) identify_bond->select_reaction protecting_group Consider Protecting Group Strategy (if necessary) select_reaction->protecting_group protocol_dev Develop Experimental Protocol protecting_group->protocol_dev execution Execute Synthesis protocol_dev->execution purification Purify Product execution->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end Final Product characterization->end

Caption: Logical workflow for planning a synthesis using this compound.

Application Notes and Protocols: Finkelstein Reaction for the Synthesis of 7-Iodo-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 7-Iodo-1-heptanol from 7-Chloro-1-heptanol via the Finkelstein reaction. This halogen exchange reaction is a robust and efficient method for the preparation of primary alkyl iodides. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the product. The Finkelstein reaction is an SN2 reaction that involves the exchange of one halogen atom for another.[1][2] The classic Finkelstein reaction utilizes a solution of sodium iodide in acetone to convert an alkyl chloride or bromide into an alkyl iodide.[1] The reaction is driven to completion by the precipitation of the poorly soluble sodium chloride or bromide in acetone, a key aspect of Le Châtelier's principle.[1]

Introduction

The conversion of alkyl chlorides to alkyl iodides is a fundamental transformation in organic synthesis. Alkyl iodides are often more reactive than their corresponding chlorides in various nucleophilic substitution and coupling reactions, making them valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. The Finkelstein reaction provides a straightforward and high-yielding method for this transformation, particularly for primary alkyl halides.[2]

This application note details the protocol for the conversion of this compound to 7-Iodo-1-heptanol. The presence of the hydroxyl group in the substrate requires careful consideration of reaction and workup conditions to avoid side reactions.

Reaction Scheme

The overall reaction is as follows:

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Sodium Iodide (NaI)Anhydrous, ≥99%Commercially AvailableStore in a desiccator.
AcetoneAnhydrous, ≥99.5%Commercially AvailableUse a dry solvent for best results.
Diethyl EtherAnhydrous, ≥99%Commercially AvailableFor extraction.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercially AvailableFor aqueous wash.
Brine (Saturated NaCl solution)Prepared in-houseFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filter funnel and filter paper

  • pH paper or meter

Experimental Protocol

Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add sodium iodide (typically 1.5 to 3 equivalents relative to the starting material).

  • Add anhydrous acetone to the flask to dissolve the reactants (a typical concentration is 0.1-0.5 M).

  • Attach a reflux condenser to the flask.

Reaction Execution
  • Begin stirring the reaction mixture.

  • Heat the mixture to a gentle reflux (the boiling point of acetone is approximately 56 °C).

  • As the reaction progresses, a white precipitate of sodium chloride will form.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup Procedure
  • Allow the reaction mixture to cool to room temperature.

  • Remove the precipitated sodium chloride by vacuum filtration and wash the solid with a small amount of acetone.

  • Combine the filtrate and the acetone washings and concentrate the solution using a rotary evaporator to remove the bulk of the acetone.

  • To the resulting residue, add diethyl ether and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude 7-Iodo-1-heptanol.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the Finkelstein reaction for the synthesis of 7-Iodo-1-heptanol.

ParameterValue/Range
Molar Ratio (this compound : NaI)1 : 1.5 - 3
SolventAnhydrous Acetone
Reaction TemperatureReflux (~56 °C)
Reaction Time12 - 24 hours
Expected Yield> 90% (based on similar reactions)
Product AppearanceColorless to pale yellow oil

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Finkelstein reaction of this compound.

Finkelstein_Workflow Start Start: This compound, NaI, Acetone Reaction Reaction: Reflux (56°C) 12-24h Start->Reaction Filtration Filtration: Remove NaCl Reaction->Filtration Concentration Concentration: Rotary Evaporation Filtration->Concentration Extraction Workup: Aqueous Extraction (Et2O/H2O) Concentration->Extraction Washing Washing: Na2S2O3, H2O, Brine Extraction->Washing Drying Drying: MgSO4 or Na2SO4 Washing->Drying Final_Concentration Final Concentration: Rotary Evaporation Drying->Final_Concentration Purification Purification (Optional): Vacuum Distillation or Column Chromatography Final_Concentration->Purification Product Product: 7-Iodo-1-heptanol Final_Concentration->Product Crude Product Purification->Product

Caption: Experimental workflow for the synthesis of 7-Iodo-1-heptanol.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetone and diethyl ether are flammable solvents. Keep away from ignition sources.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

The Finkelstein reaction is a highly effective method for the synthesis of 7-Iodo-1-heptanol from this compound. The protocol described herein is straightforward and generally provides high yields of the desired product. The key to a successful reaction is the use of anhydrous conditions and a sufficient excess of sodium iodide to drive the equilibrium towards the formation of the iodo-alkane. This protocol is well-suited for researchers in organic synthesis and drug development who require access to primary alkyl iodides as versatile synthetic intermediates.

References

Application Notes and Protocols for Hydroxyl Group Protection of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and experimental protocols for the protection of the hydroxyl group in 7-chloro-1-heptanol. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and high yields. This document outlines three common and effective protecting group strategies: silyl ethers, benzyl ethers, and esters.

Silyl Ether Protection: Tert-butyldimethylsilyl (TBDMS) Ether

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under mild conditions.[1] The tert-butyldimethylsilyl (TBDMS) group offers a good balance of stability and ease of removal, making it a suitable choice for protecting the primary alcohol of this compound.[2]

Data Presentation: TBDMS Protection and Deprotection
StepReagents and ConditionsSolventReaction TimeYield (%)Reference
Protection This compound, TBDMSCl, ImidazoleDMF2-4 h>95 (Typical)[2]
Deprotection 7-Chloro-1-(tert-butyldimethylsilyloxy)heptane, TBAFTHF1-3 h>95 (Typical)[3]
Experimental Protocols

Protection of this compound with TBDMSCl

This protocol describes the formation of 7-chloro-1-(tert-butyldimethylsilyloxy)heptane.

Materials:

  • This compound

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-chloro-1-(tert-butyldimethylsilyloxy)heptane.

Deprotection of 7-Chloro-1-(tert-butyldimethylsilyloxy)heptane

This protocol describes the cleavage of the TBDMS ether to regenerate this compound.

Materials:

  • 7-Chloro-1-(tert-butyldimethylsilyloxy)heptane

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 7-chloro-1-(tert-butyldimethylsilyloxy)heptane (1.0 eq) in THF.

  • Add TBAF solution (1.2 eq, 1 M in THF) to the reaction mixture.

  • Stir the solution at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualization of Experimental Workflow

TBDMS_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P TBDMSCl, Imidazole, DMF Start_P->Reagents_P Add Reaction_P Stir at RT, 2-4h Reagents_P->Reaction_P Initiate Workup_P Quench, Extract, Dry, Concentrate Reaction_P->Workup_P Process Product_P 7-Chloro-1-(tert-butyldimethylsilyloxy)heptane Workup_P->Product_P Isolate Start_D 7-Chloro-1-(tert-butyldimethylsilyloxy)heptane Reagents_D TBAF, THF Start_D->Reagents_D Add Reaction_D Stir at RT, 1-3h Reagents_D->Reaction_D Initiate Workup_D Quench, Extract, Dry, Concentrate Reaction_D->Workup_D Process Product_D This compound Workup_D->Product_D Isolate

Caption: TBDMS protection and deprotection workflow.

Benzyl Ether Protection: Benzyl (Bn) Ether

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents.[4] They are typically introduced via a Williamson ether synthesis and removed by catalytic hydrogenolysis.[5]

Data Presentation: Benzyl Ether Protection and Deprotection
StepReagents and ConditionsSolventReaction TimeYield (%)Reference
Protection This compound, NaH, Benzyl bromideTHF6-12 h>90 (Typical)[4]
Deprotection 1-(Benzyloxy)-7-chloroheptane, H₂, Pd/CEthanol4-8 h>95 (Typical)[5]
Experimental Protocols

Protection of this compound as a Benzyl Ether

This protocol describes the synthesis of 1-(benzyloxy)-7-chloroheptane.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask under inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(benzyloxy)-7-chloroheptane.

Deprotection of 1-(Benzyloxy)-7-chloroheptane

This protocol describes the hydrogenolysis of the benzyl ether to regenerate this compound.

Materials:

  • 1-(Benzyloxy)-7-chloroheptane

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 1-(benzyloxy)-7-chloroheptane (1.0 eq) in ethanol in a round-bottom flask.

  • Carefully add Pd/C (5-10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary to yield this compound.

Visualization of Experimental Workflow

Benzyl_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P NaH, BnBr, THF Start_P->Reagents_P Add Reaction_P Stir at RT, 6-12h Reagents_P->Reaction_P Initiate Workup_P Quench, Extract, Dry, Concentrate Reaction_P->Workup_P Process Product_P 1-(Benzyloxy)-7-chloroheptane Workup_P->Product_P Isolate Start_D 1-(Benzyloxy)-7-chloroheptane Reagents_D H₂, Pd/C, Ethanol Start_D->Reagents_D Add Reaction_D Stir under H₂, 4-8h Reagents_D->Reaction_D Initiate Workup_D Filter, Concentrate Reaction_D->Workup_D Process Product_D This compound Workup_D->Product_D Isolate

Caption: Benzyl ether protection and deprotection workflow.

Ester Protection: Acetyl (Ac) Ester

Ester protecting groups are readily introduced and are stable to acidic conditions and some reducing agents. The acetyl group is a simple and common ester protecting group that can be easily removed by base-catalyzed hydrolysis.[6]

Data Presentation: Acetyl Ester Protection and Deprotection
StepReagents and ConditionsSolventReaction TimeYield (%)Reference
Protection This compound, Acetic anhydride, PyridineDichloromethane1-2 h>95 (Typical)[7]
Deprotection 7-Chloroheptyl acetate, K₂CO₃, Methanol/WaterMethanol/Water2-4 h>90 (Typical)[6]
Experimental Protocols

Acetylation of this compound

This protocol describes the synthesis of 7-chloroheptyl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give 7-chloroheptyl acetate.

Deprotection of 7-Chloroheptyl Acetate

This protocol describes the hydrolysis of the acetyl ester to regenerate this compound.

Materials:

  • 7-Chloroheptyl acetate

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 7-chloroheptyl acetate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualization of Experimental Workflow

Acetyl_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P Acetic Anhydride, Pyridine, DCM Start_P->Reagents_P Add Reaction_P Stir at RT, 1-2h Reagents_P->Reaction_P Initiate Workup_P Wash, Dry, Concentrate Reaction_P->Workup_P Process Product_P 7-Chloroheptyl acetate Workup_P->Product_P Isolate Start_D 7-Chloroheptyl acetate Reagents_D K₂CO₃, Methanol/Water Start_D->Reagents_D Add Reaction_D Stir at RT, 2-4h Reagents_D->Reaction_D Initiate Workup_D Extract, Dry, Concentrate Reaction_D->Workup_D Process Product_D This compound Workup_D->Product_D Isolate

Caption: Acetyl ester protection and deprotection workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Chloro-1-heptanol for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

  • Selective Monochlorination of 1,7-Heptanediol: This is a direct approach where one of the two hydroxyl groups is selectively replaced by a chlorine atom, typically using concentrated hydrochloric acid.[1] The main challenge is controlling the reaction to minimize the formation of the 1,7-dichloroheptane byproduct.[1]

  • Chemoselective Reduction of 7-Chloroheptanoic Acid or its Esters: This pathway involves reducing the carboxylic acid or ester functional group to an alcohol while leaving the carbon-chlorine bond intact.[1][2] Careful selection of the reducing agent is critical for success.

  • Grignard Reaction: This involves creating a Grignard reagent from a shorter haloalkane, such as 1-bromo-5-chloropentane, and reacting it with an appropriate electrophile like ethylene oxide or diethyl oxalate followed by subsequent reaction steps.[3][4]

Q2: Which synthesis method generally offers the highest yield?

A2: While yields are highly dependent on reaction scale and optimization, the selective monochlorination of 1,7-heptanediol is a common and direct method that can provide good yields, often in the range of 70-80% after purification.[5] The chemoselective reduction of 7-chloroheptanoic acid derivatives can also be high-yielding, provided a suitable reducing agent is used to prevent side reactions.[1]

Q3: What are the key safety considerations when synthesizing this compound?

A3: Key safety precautions include:

  • Use of Corrosive Reagents: Many protocols use concentrated hydrochloric acid or thionyl chloride, which are highly corrosive and release toxic fumes.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Handling Pyrophoric/Reactive Reagents: Methods involving strong reducing agents like lithium aluminum hydride (LiAlH₄) or Grignard reagents require strictly anhydrous (dry) conditions, as these reagents react violently with water.[1][2]

  • Pressure Build-up: Reactions that generate gas byproducts (e.g., HCl, SO₂) should be conducted in an open or vented system to prevent pressure build-up.[2]

Troubleshooting Guide

Q4: My yield is significantly lower than expected. What are the common causes?

A4: Low yield can stem from several factors. Use the following logical progression to troubleshoot the issue.

G start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction appears complete check_completion->complete Yes incomplete_sol Potential Solutions: - Increase reaction time - Increase temperature - Check reagent purity/activity incomplete->incomplete_sol check_byproducts Are significant byproducts present? (Analyze crude by GC-MS/NMR) complete->check_byproducts byproducts Significant Byproducts Detected check_byproducts->byproducts Yes no_byproducts Minimal byproducts check_byproducts->no_byproducts No byproducts_sol Potential Solutions: - Optimize stoichiometry - Lower reaction temperature - Use a more selective reagent (See Q5 for details) byproducts->byproducts_sol check_purification Review Purification Step no_byproducts->check_purification purification_sol Potential Issues: - Product loss during workup/extraction - Inefficient distillation/column chromatography - Decomposition of product during purification check_purification->purification_sol

Caption: Troubleshooting workflow for low yield.

Q5: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A5: Byproduct formation is a common issue that directly impacts yield and purity.

  • Problem: Formation of 1,7-dichloroheptane

    • Context: This occurs during the monochlorination of 1,7-heptanediol when both hydroxyl groups react.[1]

    • Solution: To favor monochlorination, precisely control the stoichiometry. Use a slight excess of the diol relative to the chlorinating agent or carefully limit the amount of hydrochloric acid. Controlling the reaction time and temperature is also crucial to prevent over-reaction.[1]

  • Problem: Reduction of the C-Cl bond

    • Context: When reducing 7-chloroheptanoic acid with a strong, non-selective reducing agent like LiAlH₄, the chlorine can be reductively cleaved.[1]

    • Solution: Use a milder or more chemoselective reducing agent, such as borane-tetrahydrofuran complex (BH₃-THF).[1] Additionally, running the reaction at lower temperatures can increase selectivity.

  • Problem: Formation of ethers or elimination products

    • Context: Under certain conditions, intermolecular reaction between alcohol molecules can form ethers, or elimination can produce alkenes.

    • Solution: Maintain controlled temperatures and ensure the pH of the reaction mixture is appropriate for the desired transformation. For chlorination reactions, using a solvent like toluene can help to remove water azeotropically and drive the reaction towards the desired product.[5]

Q6: How can I effectively purify the final this compound product?

A6: The primary purification method is fractional distillation under reduced pressure.[5] This technique is effective for separating the product from less volatile starting materials (like 1,7-heptanediol) or more volatile byproducts. For removing trace impurities, column chromatography on silica gel can be employed.[2] Crystallization is another potential method, particularly for removing ionic impurities.[2]

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical ConditionsReported YieldKey Challenges
Monochlorination 1,7-HeptanediolConcentrated HCl, TolueneReflux, several hours~74%[5]Formation of 1,7-dichloroheptane byproduct.
Chemoselective Reduction 7-Chloroheptanoic acidLiAlH₄ or BH₃-THF, Anhydrous Ether0°C to room temperatureModerate to HighPotential reduction of the C-Cl bond with strong agents.[1]
Grignard Synthesis 1-Bromo-5-chloropentaneMg, Diethyl oxalate, then a reducing agent-30°C to +15°C for Grignard step~43% (for the keto-acid intermediate)[3]Multi-step process, requires strict anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis via Monochlorination of 1,7-Heptanediol

This protocol is adapted from a documented procedure.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,7-heptanediol (44 g), concentrated hydrochloric acid (400 ml), toluene (150 ml), and water (50 ml).

  • Reflux: Heat the mixture to reflux and stir vigorously for 2.5 hours.

  • Extraction & Further Reaction: Cool the mixture and separate the toluene layer. Add a fresh portion of toluene (200 ml) to the aqueous layer and heat the mixture at 85-90°C for 5 hours. Separate the toluene layer.

  • Final Reaction Step: Add another portion of toluene (200 ml) and concentrated hydrochloric acid (100 ml) to the aqueous phase and heat for an additional 5 hours.

  • Workup: Cool the reaction mixture. Combine all three collected toluene fractions. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation (e.g., at 70°C under 0.5 mmHg) to yield the final product.[5]

G cluster_0 Reaction Phase cluster_1 Workup & Purification start Combine: - 1,7-Heptanediol - Conc. HCl - Toluene - Water reflux1 Reflux for 2.5h start->reflux1 sep1 Separate Toluene Layer 1 reflux1->sep1 reflux2 Add Toluene, Heat at 85-90°C for 5h sep1->reflux2 sep2 Separate Toluene Layer 2 reflux2->sep2 reflux3 Add Toluene & Conc. HCl, Heat for 5h sep2->reflux3 sep3 Separate Toluene Layer 3 reflux3->sep3 combine Combine All Toluene Layers sep3->combine wash Wash with Water & Dry combine->wash evap Rotary Evaporation wash->evap distill Vacuum Distillation evap->distill product Pure this compound distill->product

Caption: Experimental workflow for monochlorination.

Protocol 2: Synthesis via Reduction of 7-Chloroheptanoic Acid

This protocol outlines the general steps for chemoselective reduction.[1][2]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 7-chloroheptanoic acid in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Addition of Reducing Agent: Cool the flask to 0°C in an ice bath. Slowly add a solution of a selective reducing agent (e.g., borane-tetrahydrofuran complex, 1.0 M in THF) dropwise while maintaining the temperature. The amount should be in slight molar excess relative to the carboxylic acid.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by an aqueous acid or base solution as required by the specific reducing agent used.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography or vacuum distillation.

References

Technical Support Center: Chlorination of 1-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chlorination of 1-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed during the chlorination of 1-heptanol?

A1: The primary side reactions during the chlorination of 1-heptanol include the formation of di-n-heptyl ether, and under certain conditions, elimination reactions to form heptenes, although this is less common for a primary alcohol. The choice of chlorinating agent and reaction conditions significantly influences the prevalence of these side products.

Q2: Which chlorinating agent is best for the synthesis of 1-chloroheptane from 1-heptanol?

A2: Thionyl chloride (SOCl₂) is often the preferred reagent for converting primary alcohols like 1-heptanol to their corresponding alkyl chlorides. This is because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. Other reagents like phosphorus pentachloride (PCl₅) and the Lucas reagent (concentrated HCl and ZnCl₂) can also be used, but may present more challenges in terms of product isolation and potential side reactions.

Q3: How can I minimize the formation of di-n-heptyl ether?

A3: Di-n-heptyl ether is typically formed under acidic conditions where a molecule of 1-heptanol acts as a nucleophile and attacks a protonated 1-heptanol molecule (or a carbocation intermediate). To minimize ether formation:

  • Use a reagent like thionyl chloride which does not require strongly acidic conditions.

  • If using an acid-based method, maintain a low concentration of the alcohol substrate.

  • Control the reaction temperature, as higher temperatures can favor ether formation.

Q4: Are rearrangement reactions a concern when chlorinating 1-heptanol?

A4: Since 1-heptanol is a primary alcohol, the formation of a primary carbocation is energetically unfavorable. Therefore, rearrangements are generally not a significant concern when using standard chlorinating agents like thionyl chloride under appropriate conditions. Reactions that proceed via an Sₙ2 mechanism will avoid carbocation intermediates altogether.

Troubleshooting Guides

Problem 1: Low yield of 1-chloroheptane.

Possible Cause Suggested Solution
Incomplete reactionEnsure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, increase the reaction time or temperature slightly.
Loss of product during workup1-Chloroheptane is volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature. Ensure extraction and washing steps are performed efficiently to minimize losses.
Sub-optimal stoichiometryUse a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of thionyl chloride) to drive the reaction to completion.
Competing side reactionsRefer to the troubleshooting guide for "High levels of di-n-heptyl ether" or other identified side products.

Problem 2: Presence of a significant amount of unreacted 1-heptanol in the final product.

Possible Cause Suggested Solution
Insufficient chlorinating agentIncrease the molar ratio of the chlorinating agent to 1-heptanol.
Reaction not at equilibriumIncrease the reaction time and/or temperature as appropriate for the chosen reagent to ensure the reaction proceeds to completion.
Deactivated chlorinating agentUse a fresh bottle of the chlorinating agent. Thionyl chloride, for example, can decompose upon exposure to moisture.

Problem 3: High levels of di-n-heptyl ether in the product mixture.

Possible Cause Suggested Solution
Acid-catalyzed ether formationIf using HCl/ZnCl₂, consider switching to a milder chlorinating agent like thionyl chloride.
High reaction temperaturePerform the reaction at a lower temperature. For thionyl chloride, the reaction can often be carried out at room temperature or with gentle heating.
High concentration of alcoholIf practical, add the 1-heptanol slowly to the chlorinating agent to maintain a low instantaneous concentration of the alcohol.

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Conversion of 1-Heptanol to 1-Chloroheptane

Chlorinating AgentTypical Yield of 1-Chloroheptane (%)Major Side ProductsReaction Conditions
Thionyl Chloride (SOCl₂)85 - 95Di-n-heptyl ether (minor)Reflux or room temperature, often with a catalytic amount of pyridine or DMF.
Phosphorus Pentachloride (PCl₅)70 - 85Di-n-heptyl ether, phosphorus oxychlorideRoom temperature or gentle heating.
Conc. HCl / ZnCl₂ (Lucas Reagent)60 - 75Di-n-heptyl etherHeating required for primary alcohols.

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Chlorination of 1-Heptanol using Thionyl Chloride

Objective: To synthesize 1-chloroheptane from 1-heptanol with high yield and purity.

Materials:

  • 1-Heptanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Place 1-heptanol (1.0 eq) in the flask.

  • If using, add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.2 eq) to the flask via the dropping funnel while stirring. The addition is often done at 0 °C to control the initial exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or gently heat to reflux for 30-60 minutes until the evolution of HCl and SO₂ gases ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude 1-chloroheptane by distillation.

Mandatory Visualization

Chlorination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 1_Heptanol 1-Heptanol Reaction_Vessel Reaction Vessel (Anhydrous) 1_Heptanol->Reaction_Vessel SOCl2 Thionyl Chloride SOCl2->Reaction_Vessel Stirring Stirring & Heating (if necessary) Reaction_Vessel->Stirring Quenching Quenching (e.g., with water) Stirring->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying Agent Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Distillation Evaporation->Distillation Product 1-Chloroheptane Distillation->Product

Caption: Experimental workflow for the synthesis of 1-chloroheptane from 1-heptanol.

Side_Reaction_Pathway Heptanol 1-Heptanol Chloroheptane 1-Chloroheptane (Desired Product) Heptanol->Chloroheptane  Chlorination Ether Di-n-heptyl Ether (Side Product) Heptanol->Ether Protonated_Heptanol Protonated 1-Heptanol Heptanol->Protonated_Heptanol  Protonation (Acidic Conditions) Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Chloroheptane Protonated_Heptanol->Ether  Nucleophilic Attack by 1-Heptanol

Caption: Main reaction and major side reaction pathway in the chlorination of 1-heptanol.

Troubleshooting_Logic start Low Yield of 1-Chloroheptane check_unreacted Unreacted 1-Heptanol Present? start->check_unreacted check_ether Di-n-heptyl Ether Present? check_unreacted->check_ether No incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Use fresh reagent check_unreacted->incomplete_reaction Yes optimize_workup Optimize Workup: - Avoid high temps - Check extraction pH check_ether->optimize_workup No change_reagent Change Reagent: - Use SOCl₂ instead of acid check_ether->change_reagent Yes lower_temp Lower Reaction Temperature check_ether->lower_temp Yes

Caption: Troubleshooting flowchart for low yield in 1-heptanol chlorination.

Technical Support Center: Purification of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Chloro-1-heptanol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound?

A1: The impurities largely depend on the synthetic route.

  • From 1-Heptanol and Thionyl Chloride: The most common byproducts are unreacted 1-heptanol, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1] Over-chlorination can also lead to other chlorinated species.[1]

  • From 1,7-Heptanediol: The primary byproduct is the dichlorinated species, 1,7-dichloroheptane, resulting from the reaction of both hydroxyl groups.[2]

  • General Side-Reactions: Other potential impurities can include 7-chloroheptanoic acid due to hydrolysis of the starting material or product, and alkenes formed via dehydrohalogenation.[1]

Q2: What are the recommended purification techniques for this compound?

A2: Several methods can be employed, often in combination, to achieve high purity. The choice depends on the scale of the reaction and the nature of the impurities.

  • Distillation: Highly effective for large-scale purification and for separating this compound from less volatile impurities and unreacted 1-heptanol.[1]

  • Column Chromatography: A standard technique for separating the target compound from byproducts with different polarities.[2]

  • Liquid-Liquid Extraction (LLE): Useful for removing inorganic salts, acidic, or basic impurities from the crude product mixture.[3][4][5][6]

  • Crystallization: Can be effective for removing trace ionic impurities and residual water.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a purification process, such as column chromatography.[2] By comparing the spots of the crude mixture, the purified fractions, and a standard of pure this compound, you can assess the separation efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after distillation The boiling point of this compound is close to that of a major impurity (e.g., unreacted 1-heptanol).Perform fractional distillation under reduced pressure to improve separation. A documented condition is distillation at 70°C under 0.5 mm of mercury.[7]
Product is contaminated with inorganic salts Incomplete removal of reagents or quenching agents.Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate) and wash with water or brine to remove the inorganic salts.[5]
Presence of acidic impurities (e.g., 7-chloroheptanoic acid) Hydrolysis of the product or starting material.During liquid-liquid extraction, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to deprotonate the acidic impurity, pulling it into the aqueous phase.[5]
Product appears wet or cloudy after extraction Residual water in the organic phase.Dry the organic phase over an anhydrous drying agent such as sodium sulfate or magnesium sulfate before evaporating the solvent.[8]
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.Optimize the solvent system (mobile phase) for better separation. A gradient elution might be necessary.

Purification Methodologies Overview

Purification Technique Primary Application Byproducts Removed Typical Yield Purity Achieved
Fractional Distillation Large-scale purification; separation of components with different boiling points.Unreacted 1-heptanol, other volatile impurities.85-90% recovery of unreacted starting material is possible in industrial settings.[1]>95%
Column Chromatography Small to medium scale; separation based on polarity.1,7-dichloroheptane, other organic byproducts.70-90%>98%
Liquid-Liquid Extraction Removal of inorganic salts, acids, and bases.HCl, inorganic salts, 7-chloroheptanoic acid.>95% (for the extraction step)Preparatory step, purity depends on subsequent steps.

Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic and water-soluble impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate. The volume should be sufficient to fully dissolve the organic components.

  • Acid Wash (Optional): If basic impurities are expected, transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Drain the lower aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize and remove any acidic byproducts like 7-chloroheptanoic acid.[5] Carbon dioxide evolution may occur, so vent the funnel frequently. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic phase.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent like sodium sulfate.[8] Swirl the flask and let it stand until the solution is clear.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure to obtain the crude, washed this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for separating this compound from components with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Place the crude this compound into the distillation flask along with boiling chips or a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 0.5 mm Hg).[7]

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions: Monitor the temperature at the head of the column. Collect and discard any initial low-boiling fractions. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (e.g., ~70°C at 0.5 mm Hg).[7]

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential hazards.

Visualizations

PurificationWorkflow crude Crude this compound lle Liquid-Liquid Extraction crude->lle Remove salts, acids/bases drying Drying (e.g., Na2SO4) lle->drying Remove water distillation Fractional Distillation drying->distillation Large scale chromatography Column Chromatography drying->chromatography Small scale pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Impure Product check_impurities What is the nature of the impurity? start->check_impurities inorganic Inorganic Salts / Acids check_impurities->inorganic Inorganic/Acidic organic Organic Byproducts check_impurities->organic Organic solution_lle Perform Liquid-Liquid Extraction with aqueous washes. inorganic->solution_lle check_bp Different Boiling Points? organic->check_bp solution_distill Use Fractional Distillation. check_bp->solution_distill Yes solution_chrom Use Column Chromatography. check_bp->solution_chrom No / Similar

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Prevention of 1,7-Dichloroheptane Formation in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted formation of 1,7-dichloroheptane during your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is 1,7-dichloroheptane likely to form as a byproduct?

A1: The formation of 1,7-dichloroheptane as a byproduct is most common during non-selective chlorination reactions of substrates containing a heptyl or longer alkyl chain. Key scenarios include:

  • Free-Radical Chlorination: Reactions employing reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV light or with radical initiators are notoriously unselective and can lead to a mixture of chlorinated alkanes, including di- and polychlorinated species.

  • Reactions with Strong Chlorinating Agents: Reagents such as thionyl chloride (SOCl₂) or the Appel reaction conditions (PPh₃, CCl₄), when used to convert a functional group (e.g., an alcohol) to a chloride in a molecule with a heptyl chain, can sometimes lead to over-chlorination or chlorination of the alkyl chain, especially under harsh conditions or with prolonged reaction times.

  • Synthesis from 1,7-Heptanediol: When synthesizing a monochlorinated derivative from 1,7-heptanediol, the use of excess chlorinating agent or forcing reaction conditions can lead to the formation of the undesired 1,7-dichloroheptane.

  • Ring-Opening of Oxepane: The ring-opening of oxepane (a seven-membered cyclic ether) with a chlorine source like hydrogen chloride (HCl) can potentially lead to the formation of 1,7-dichloroheptane, although 7-chloroheptan-1-ol is the expected primary product.

Q2: How can I minimize the formation of 1,7-dichloroheptane during the chlorination of a substrate with a C7 alkyl chain?

A2: To minimize the formation of 1,7-dichloroheptane, the key is to use a more selective chlorination method that targets the desired functional group while leaving the alkyl chain intact. Consider the following strategies:

  • Chemoselective Reagents: Employ reagents known for their high chemoselectivity. For instance, when converting a primary alcohol to a chloride in the presence of an alkyl chain, milder and more selective reagents are preferable to aggressive, non-selective ones.

  • Controlled Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of the chlorinating agent. Using a minimal excess of the chlorinating agent and keeping the temperature as low as feasible can significantly reduce the incidence of side reactions.

  • Protecting Groups: While less common for simple alkyl chains, in complex molecules, it might be feasible to introduce a bulky group near the alkyl chain to sterically hinder its interaction with the chlorinating agent.

Q3: Are there any recommended alternative reactions to avoid the formation of 1,7-dichloroheptane?

A3: Yes, several alternative approaches can be employed:

  • For selective chlorination of alcohols: Instead of using harsh chlorinating agents, consider a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a chloride salt (e.g., LiCl, NaCl). This method is highly selective for the alcohol functional group.

  • For radical chlorination at a specific site: If radical chlorination is necessary, explore methods that offer higher regioselectivity. For example, the use of N-chlorosuccinimide (NCS) in combination with a suitable initiator can sometimes provide better control over the position of chlorination compared to Cl₂ and UV light.

Troubleshooting Guides

Problem 1: Formation of 1,7-dichloroheptane during the conversion of a terminal alcohol on a C7 chain to an alkyl chloride.
Potential Cause Troubleshooting Step Expected Outcome
Over-reaction with SOCl₂ or PCl₅ Reduce the equivalents of the chlorinating agent to 1.0-1.1 eq. and conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).Decreased formation of 1,7-dichloroheptane and increased yield of the desired monochloride.
Radical mechanism side reactions Add a radical inhibitor to the reaction mixture if a radical pathway is suspected.Suppression of non-selective radical chlorination of the alkyl chain.
Non-selective nature of the reagent Switch to a two-step procedure: 1. Convert the alcohol to a tosylate using tosyl chloride and pyridine. 2. Displace the tosylate with chloride using LiCl in a suitable solvent like acetone or DMF.High yield of the desired monochloride with minimal to no formation of 1,7-dichloroheptane.
Problem 2: Unwanted chlorination of a heptyl side chain during a reaction intended to modify another part of the molecule.
Potential Cause Troubleshooting Step Expected Outcome
Use of a non-selective radical chlorination method Avoid reagents and conditions that promote free-radical chlorination (e.g., Cl₂/UV light, SO₂Cl₂/initiator).The heptyl chain remains unreacted.
Harsh reaction conditions Lower the reaction temperature and shorten the reaction time.Reduced likelihood of side reactions involving the alkyl chain.
Inherent reactivity of the substrate If the desired reaction requires conditions that also promote chlorination of the alkyl chain, consider a different synthetic route that modifies the heptyl-containing intermediate at a later stage, after the chlorination-sensitive step.A successful synthesis of the target molecule without the formation of chlorinated byproducts.

Experimental Protocols

Protocol 1: Selective Monochlorination of 1,7-Heptanediol to 7-Chloroheptan-1-ol

This protocol aims to minimize the over-reaction to 1,7-dichloroheptane.

Materials:

  • 1,7-Heptanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,7-heptanediol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.05 equivalents) in anhydrous diethyl ether to the cooled solution via the dropping funnel over 30 minutes.

  • After the addition is complete, add pyridine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 7-chloroheptan-1-ol.

Quantitative Data Comparison (Illustrative):

Reaction ConditionYield of 7-Chloroheptan-1-olYield of 1,7-Dichloroheptane
1.1 eq. SOCl₂, 0 °C to RT~75%<5%
2.2 eq. SOCl₂, reflux~20%~60%
Protocol 2: Chlorination of a Primary Alcohol on a Heptyl-Containing Substrate via a Tosylate Intermediate

This protocol provides a highly selective method that avoids direct exposure of the alkyl chain to a chlorinating agent.

Step A: Tosylation

Materials:

  • Heptyl-containing alcohol (1 equivalent)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in pyridine and cool to 0 °C.

  • Add TsCl portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC indicates complete consumption of the starting material.

  • Pour the reaction mixture into cold water and extract with DCM.

  • Wash the combined organic layers with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can often be used in the next step without further purification.

Step B: Chloride Displacement

Materials:

  • Crude tosylate from Step A (1 equivalent)

  • Lithium chloride (LiCl, 3-5 equivalents)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude tosylate in acetone or DMF.

  • Add LiCl and heat the mixture to reflux.

  • Monitor the reaction by TLC until the tosylate is consumed.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting alkyl chloride by column chromatography.

Visualizations

logical_relationship cluster_0 Problem: Formation of 1,7-Dichloroheptane cluster_1 Potential Causes cluster_2 Preventative Strategies Unwanted Byproduct 1,7-Dichloroheptane Formation Cause1 Non-Selective Chlorination (e.g., Free Radical) Unwanted Byproduct->Cause1 is caused by Cause2 Harsh Reaction Conditions (High Temp, Excess Reagent) Unwanted Byproduct->Cause2 is caused by Cause3 Over-reaction of Diol Unwanted Byproduct->Cause3 is caused by Strategy1 Use Selective Reagents (e.g., Appel Reaction, SOCl₂/Pyridine) Cause1->Strategy1 is addressed by Strategy2 Controlled Conditions (Low Temp, Stoichiometric Control) Cause2->Strategy2 is addressed by Cause3->Strategy2 is addressed by Strategy3 Two-Step Synthesis (e.g., Tosylation then Substitution) Cause3->Strategy3 is addressed by

Caption: Troubleshooting logic for preventing 1,7-dichloroheptane formation.

experimental_workflow cluster_nonselective Non-Selective Route (High Risk of Byproduct) cluster_selective Selective Route (Recommended) Start Substrate with Heptyl Chain & -OH Group NonSelective Direct Chlorination (e.g., SOCl₂, high temp) Start->NonSelective Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Byproduct Mixture of Products including 1,7-Dichloroheptane NonSelective->Byproduct Displacement Chloride Displacement (LiCl) Tosylation->Displacement Product Desired Monochloro-product Displacement->Product

Technical Support Center: Optimizing Nucleophilic Substitution of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nucleophilic substitution of 7-Chloro-1-heptanol. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution on this compound?

A1: this compound is a primary alkyl halide. Therefore, nucleophilic substitution reactions on this substrate predominantly proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism.[1][2] This is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride leaving group departs simultaneously.[3] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[2] Due to the primary nature of the substrate, the formation of a carbocation intermediate, which is characteristic of an S_N1 reaction, is highly unfavorable.[4]

Q2: How does the choice of nucleophile affect the reaction?

A2: The strength of the nucleophile is a critical factor in an S_N2 reaction. Stronger nucleophiles will react faster with this compound. For instance, anions like azide (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻) are strong nucleophiles and are effective for this transformation.[5] Neutral nucleophiles like water or ammonia can also be used, but the reactions are generally much slower.[6]

Q3: What is the best solvent for this reaction?

A3: The ideal solvent for an S_N2 reaction on a primary alkyl halide like this compound is a polar aprotic solvent. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate. Good examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile.[7] Protic solvents like water or ethanol can be used, but they can slow down the reaction by solvating the nucleophile through hydrogen bonding. However, for some reactions, like with sodium azide, refluxing in water has been shown to be effective for similar haloalcohols.[5]

Q4: How can I increase the reactivity of this compound?

A4: If the reaction with a given nucleophile is too slow, the reactivity of the substrate can be enhanced by converting the chloride, which is a good leaving group, into an even better one. This can be achieved through a Finkelstein reaction, where this compound is treated with sodium iodide (NaI) in acetone.[5] This in-situ conversion to 7-Iodo-1-heptanol makes the substrate significantly more reactive towards nucleophilic attack because iodide is a superior leaving group compared to chloride.[5]

Q5: What are the common side reactions to be aware of?

A5: The main competing reaction is elimination (E2), which leads to the formation of 7-hepten-1-ol. This is more likely to occur with strong, sterically hindered bases and at higher temperatures.[1][8] Another potential side reaction is intramolecular cyclization, where the hydroxyl group of this compound acts as a nucleophile to displace the chloride, forming oxepane. This is generally less favorable than intermolecular reactions with stronger, externally added nucleophiles but can occur under basic conditions.

Troubleshooting Guide

Q: I am getting a very low yield or no product. What could be the problem?

A: Low or no yield can stem from several factors.[9][10] Consider the following potential causes and solutions:

  • Inactive Reagents: The nucleophile or base may have degraded. Use freshly opened or purified reagents.

  • Insufficient Temperature: The reaction may require more energy to overcome the activation barrier. Try increasing the temperature, but be mindful that this can also promote elimination side reactions.[8]

  • Poor Solvent Choice: If you are using a protic solvent, it might be solvating your nucleophile too strongly. Consider switching to a polar aprotic solvent like DMF or DMSO.[7]

  • Moisture Contamination: For reactions sensitive to water (e.g., those using strong bases like NaH), ensure all glassware is flame-dried and solvents are anhydrous.[9]

  • Leaving Group Reactivity: The C-Cl bond may not be reactive enough for your chosen nucleophile. Consider converting the chloride to an iodide using the Finkelstein reaction (see FAQ A4).[5]

low_yield_troubleshooting start Problem: Low or No Yield check_reagents Are reagents (nucleophile, base) fresh and active? start->check_reagents check_conditions Are reaction conditions (temperature, time) adequate? check_reagents->check_conditions Yes solution_reagents Solution: Use fresh/purified reagents. check_reagents->solution_reagents No check_solvent Is the solvent appropriate (e.g., polar aprotic)? check_conditions->check_solvent Yes solution_conditions Solution: Increase temperature or prolong reaction time. check_conditions->solution_conditions No check_moisture Is the reaction sensitive to moisture? Were anhydrous conditions used? check_solvent->check_moisture Yes solution_solvent Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->solution_solvent No check_leaving_group Is the nucleophile weak? check_moisture->check_leaving_group Yes solution_moisture Solution: Use flame-dried glassware and anhydrous solvents. check_moisture->solution_moisture No solution_leaving_group Solution: Convert chloride to iodide (Finkelstein reaction). check_leaving_group->solution_leaving_group Yes end_node Re-evaluate and monitor reaction check_leaving_group->end_node No solution_reagents->end_node solution_conditions->end_node solution_solvent->end_node solution_moisture->end_node solution_leaving_group->end_node

Caption: Troubleshooting flowchart for low reaction yield.

Q: My main byproduct is an alkene (7-hepten-1-ol). How can I minimize this?

A: The formation of an alkene is due to a competing E2 elimination reaction. To favor substitution over elimination:

  • Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions, so lowering the temperature will disproportionately slow down the elimination pathway.[8]

  • Use a Less Sterically Hindered Base/Nucleophile: Bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base and abstract a proton, leading to elimination. Use a smaller, strongly nucleophilic but less basic species if possible (e.g., N₃⁻, CN⁻).

  • Avoid Strongly Basic Conditions if Possible: If your nucleophile is also a strong base (like an alkoxide), consider the reaction conditions carefully. For example, in a Williamson ether synthesis, deprotonating the incoming alcohol with a strong base like NaH before adding the this compound can be effective.[11]

Q: I still have a lot of unreacted this compound. What should I do?

A: Incomplete conversion is a common issue. Here are some strategies:

  • Increase Reaction Time: S_N2 reactions can be slow, especially with weaker nucleophiles or at lower temperatures. Monitor the reaction by TLC or GC and allow it to run longer if necessary.

  • Increase Temperature: As mentioned, this can increase the reaction rate. A modest increase might be sufficient to drive the reaction to completion without significantly increasing side products.

  • Use an Excess of Nucleophile: Using a stoichiometric excess of the nucleophile (e.g., 1.5 to 2 equivalents) can help push the reaction equilibrium towards the product.

  • Improve Leaving Group: As a final resort, convert the chloride to an iodide to accelerate the reaction (see FAQ A4).[5]

Data Presentation

Table 1: Comparison of Common Nucleophiles and Conditions

NucleophileProduct Functional GroupTypical ReagentsSolventTemperatureKey Considerations
AzideAzide (-N₃)Sodium Azide (NaN₃)DMF, Water50 - 100 °CProduct can be readily reduced to an amine or used in click chemistry.[5]
CyanideNitrile (-CN)Sodium Cyanide (NaCN)DMSO, EthanolRefluxExtends the carbon chain by one. Product can be hydrolyzed to a carboxylic acid.[12]
Alkoxide (RO⁻)Ether (-OR)Alcohol (ROH) + NaHTHF, DMFRoom Temp - RefluxKnown as the Williamson Ether Synthesis.[11][13] Prone to elimination with bulky alkoxides.
IodideIodide (-I)Sodium Iodide (NaI)AcetoneRefluxFinkelstein reaction; useful for creating a more reactive substrate.[5]
Amine (R₂NH)Amine (-NR₂)Excess AmineEthanol, THFVariesTypically requires an excess of the amine to neutralize the HCl byproduct.

Table 2: Solvent Selection Guide for S_N2 Reactions

SolventTypeDielectric Constant (ε)Properties and Recommendations
Dimethylformamide (DMF)Polar Aprotic37Excellent choice. Solubilizes many ionic nucleophiles and accelerates S_N2 reactions.[14]
Dimethyl sulfoxide (DMSO)Polar Aprotic47Similar to DMF, highly effective at accelerating S_N2 rates.[14]
Acetonitrile (MeCN)Polar Aprotic37.5Good alternative to DMF and DMSO, often easier to remove during workup.[7]
AcetonePolar Aprotic21Less polar, but the solvent of choice for the Finkelstein reaction as NaCl is insoluble.[5]
Ethanol / WaterPolar Protic24.5 / 80Can be used but may slow the reaction by solvating the nucleophile.[1] Often used for economic reasons.

Experimental Protocols & Workflows

General S_N2 Reaction Workflow

The following diagram illustrates a typical workflow for performing a nucleophilic substitution on this compound.

sn2_workflow start Start reagents Combine this compound and Nucleophile in Solvent start->reagents reaction Heat/Stir Reaction Mixture (e.g., 2-24 hours) reagents->reaction monitoring Monitor Progress (TLC, GC, or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete purification Purify Product (e.g., Column Chromatography) workup->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for an S_N2 reaction.

Protocol 1: Synthesis of 7-Azido-1-heptanol

This protocol is adapted from procedures for similar haloalcohols.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Add sodium azide (NaN₃, 1.5 eq) followed by dimethylformamide (DMF) to create a solution of approximately 0.5 M concentration.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of 7-Methoxy-1-heptanol

This protocol is a standard Williamson ether synthesis procedure.[11][13]

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkoxide Formation: Slowly add methanol (CH₃OH, 1.1 eq) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux.

  • Monitoring: Monitor the reaction by TLC or GC until completion (typically 6-12 hours).

  • Workup: Cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting oil via flash column chromatography.

References

Troubleshooting low yields in the reduction of 7-chloroheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 7-chloroheptanoic acid to 7-chloroheptanol.

Troubleshooting Low Yields

Low yields in the reduction of 7-chloroheptanoic acid can arise from a variety of factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiment.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of 7-chloroheptanol. What are the potential causes?

A1: An incomplete or slow reaction is a common issue. Several factors could be at play:

  • Insufficient Reducing Agent: Carboxylic acid reductions require a sufficient excess of a strong reducing agent. For instance, with lithium aluminum hydride (LiAlH₄), the first equivalent is consumed in an acid-base reaction with the carboxylic acid proton. Therefore, more than one equivalent is necessary for the reduction itself.[1]

  • Improper Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not effective for the reduction of carboxylic acids to alcohols.[1] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required.[1]

  • Low Reaction Temperature: While initial addition of the reducing agent may be performed at low temperatures for safety, the reaction may require warming to room temperature or even gentle reflux to proceed to completion.

  • Poor Quality Reducing Agent: Lithium aluminum hydride is highly reactive with moisture.[2] If it has been improperly stored and exposed to air, its activity will be diminished. Similarly, borane solutions can degrade over time.

Q2: I'm observing significant amounts of an unexpected byproduct. What could it be?

A2: The presence of the chlorine atom on the alkyl chain introduces the possibility of side reactions.

  • Reduction of the Alkyl Chloride: Lithium aluminum hydride is a potent reducing agent capable of reducing primary and secondary alkyl halides to the corresponding alkanes.[2] In this case, the C-Cl bond could be reduced to a C-H bond, leading to the formation of heptanol.

  • Chemoselectivity of Borane: Borane (BH₃) is generally more chemoselective for the carboxylic acid group in the presence of halides, making it a potentially better choice to avoid reduction of the C-Cl bond.[3][4]

Q3: My yield is low after the work-up and purification steps. What could have gone wrong?

A3: Product loss during work-up and purification is a frequent cause of low yields.

  • Improper Quenching of the Reaction: The quenching of LiAlH₄ reactions must be done carefully and at low temperatures to avoid uncontrolled evolution of hydrogen gas and potential degradation of the product. A common procedure involves the sequential addition of water and then a sodium hydroxide solution.

  • Incomplete Extraction: 7-chloroheptanol has some water solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane) and perform multiple extractions to maximize recovery from the aqueous layer.

  • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult and leading to product loss. Breaking the emulsion, for example by adding brine, is crucial.

  • Purification Losses: If using distillation for purification, ensure the vacuum is appropriate for the boiling point of 7-chloroheptanol to avoid decomposition. If using column chromatography, select a suitable solvent system to ensure good separation from any impurities.

Frequently Asked Questions (FAQs)

Q: Can I use sodium borohydride (NaBH₄) for this reduction?

A: No, sodium borohydride is not a strong enough reducing agent to effectively reduce carboxylic acids to alcohols.[1] You should use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃•THF).[1]

Q: How can I minimize the reduction of the C-Cl bond?

A: To minimize the unwanted reduction of the alkyl chloride, consider using a more chemoselective reducing agent. Borane (BH₃) is known to be more selective for carboxylic acids in the presence of alkyl halides compared to LiAlH₄.[3][4]

Q: What is the best way to purify the final product, 7-chloroheptanol?

A: The optimal purification method depends on the scale of your reaction and the impurities present.

  • Distillation: Vacuum distillation is a common method for purifying liquid alcohols. The boiling point of 7-chloroheptanol will be significantly higher than the solvent used (e.g., diethyl ether or THF).

  • Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be employed to separate 7-chloroheptanol from non-polar byproducts or more polar impurities.

Q: What are the safety precautions I should take when working with LiAlH₄?

A: Lithium aluminum hydride is a highly reactive and pyrophoric reagent.

  • It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[2] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching of LiAlH₄ reactions should be performed slowly and at low temperatures (e.g., in an ice bath).

Data Presentation

The following table summarizes representative yields for the reduction of functionalized carboxylic acids using different reducing agents. Note that the optimal conditions and resulting yields can vary based on the specific substrate and reaction scale.

Reducing AgentSubstrate AnalogueTypical Yield (%)Reference/Notes
LiAlH₄Adipic acid~90%General literature for dicarboxylic acids.
BH₃•THFp-Cyanobenzoic acid82%Demonstrates selectivity for the carboxylic acid.[3]
BH₃•THFAdipic acid monoethyl ester88%Shows chemoselectivity over esters.[3]
NH₃BH₃ / TiCl₄Halogen-substituted aliphatic acids63-80%A milder, catalytic system.[5]

Experimental Protocols

Protocol 1: Reduction of 7-Chloroheptanoic Acid with Lithium Aluminum Hydride (LiAlH₄)
  • Preparation: Under an inert atmosphere (nitrogen or argon), a solution of 7-chloroheptanoic acid (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of LiAlH₄: The flask is cooled to 0 °C in an ice bath. A solution of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred solution of the carboxylic acid. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours.

  • Quenching: The reaction mixture is cooled back to 0 °C. The reaction is cautiously quenched by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by the dropwise addition of 15% aqueous sodium hydroxide solution (x mL), and finally by the dropwise addition of water (3x mL).

  • Work-up: The resulting white precipitate (aluminum salts) is removed by filtration. The filter cake is washed with additional diethyl ether or THF. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 7-chloroheptanol.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 7-Chloroheptanoic Acid with Borane-Tetrahydrofuran Complex (BH₃•THF)
  • Preparation: Under an inert atmosphere, a solution of 7-chloroheptanoic acid (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of BH₃•THF: The flask is cooled to 0 °C in an ice bath. A solution of BH₃•THF (typically a 1 M solution in THF, 2-3 equivalents of BH₃) is added dropwise from the dropping funnel to the stirred solution of the carboxylic acid.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. The reaction progress can be monitored by TLC.

  • Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol until the evolution of hydrogen gas ceases.

  • Work-up: The solvent is removed under reduced pressure. The residue is then taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 7-chloroheptanol can be purified by vacuum distillation.

Mandatory Visualizations

Troubleshooting_Low_Yields start Low Yield of 7-Chloroheptanol incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No reagent_issue Check Reducing Agent: - Sufficient Excess? - Correct Choice (LiAlH4/BH3)? - Good Quality? incomplete_reaction->reagent_issue Yes workup_loss Low Yield After Work-up? side_products->workup_loss No dechlorination Possible Dechlorination: - Heptanol byproduct observed? - Consider using a more  chemoselective reagent like BH3. side_products->dechlorination Yes quenching_issue Improper Quenching: - Controlled temperature? - Correct quenching procedure? workup_loss->quenching_issue Yes end Improved Yield workup_loss->end No conditions_issue Check Reaction Conditions: - Adequate Temperature? - Sufficient Reaction Time? reagent_issue->conditions_issue conditions_issue->end dechlorination->end extraction_issue Extraction Inefficiency: - Multiple extractions performed? - Emulsion formation addressed? quenching_issue->extraction_issue purification_issue Purification Losses: - Appropriate distillation vacuum? - Optimal chromatography conditions? extraction_issue->purification_issue purification_issue->end

Caption: Troubleshooting flowchart for low yields in the reduction of 7-chloroheptanoic acid.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Slow Addition of Reducing Agent at 0°C setup->addition reaction Reaction at RT (or Reflux) addition->reaction quenching Quenching at 0°C reaction->quenching workup Aqueous Work-up & Extraction quenching->workup purification Purification (Distillation/Chromatography) workup->purification product Pure 7-Chloroheptanol purification->product

Caption: General experimental workflow for the reduction of 7-chloroheptanoic acid.

References

Removal of unreacted starting material from 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-1-heptanol. Our goal is to help you overcome common challenges in removing unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my this compound product?

A1: The most common unreacted starting materials are 1-heptanol or 1,7-heptanediol, depending on your synthetic route. If you are synthesizing this compound via chlorination of 1-heptanol, you will need to remove the excess 1-heptanol. If you are using selective monochlorination of 1,7-heptanediol, you will need to separate your product from the remaining diol and the potential side-product, 1,7-dichloroheptane.

Q2: How can I monitor the progress of my reaction to know when to start purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your reaction's progress. By spotting your reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material and the appearance of the this compound product. A common eluent system for this analysis is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[1]

Q3: What are the primary methods for purifying crude this compound?

A3: The primary purification methods for this compound are:

  • Fractional Distillation: This is particularly useful when separating this compound from starting materials with a different boiling point, such as 1-heptanol.

  • Column Chromatography: This technique is effective for separating compounds based on polarity and is well-suited for removing both starting materials and byproducts.

  • Crystallization: This can be a complementary step for removing trace impurities, especially ionic species and water. The low water solubility of this compound can be exploited in this process.[2]

Q4: How do I assess the purity of my final this compound product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing the purity of your final product. It can separate this compound from volatile impurities and provide their mass spectra for identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and purity of your compound.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Product and Starting Material The boiling points of your product and starting material are too close for your distillation setup.Increase the efficiency of your distillation by using a longer fractionating column or one with a more efficient packing material. Reduce the distillation rate to allow for better equilibrium between the liquid and vapor phases.[2]
Distillation Rate is Too Slow Insufficient heat is being applied to the distillation flask, or there is heat loss from the column.Increase the heat input to the flask. Insulate the distillation column with glass wool or aluminum foil to prevent heat loss.[3][4]
"Bumping" or Uneven Boiling The liquid in the distillation flask is becoming superheated and boiling erratically.Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Temperature Fluctuations at the Thermometer The distillation is proceeding too quickly, or the thermometer bulb is not correctly placed.Reduce the heating rate. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Thin-Layer Chromatography (TLC)
Problem Possible Cause Solution
Spots are Streaking The sample is too concentrated, or the compound is highly polar and interacting strongly with the silica gel.Dilute your sample before spotting it on the TLC plate. If streaking persists, consider adding a small amount of a polar solvent like methanol to your eluent or a few drops of formic acid or ammonia to counteract acidic or basic functional groups.[1][5]
Spots Remain at the Baseline The eluent is not polar enough to move the compounds up the plate.Increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Spots Run at the Solvent Front The eluent is too polar, causing all compounds to move with the solvent front.Decrease the polarity of your eluent by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[1]
No Spots are Visible The sample is too dilute, the compound is not UV-active, or the compound has evaporated.Concentrate your sample or spot multiple times in the same location (allowing the solvent to dry between applications). Use a different visualization technique, such as an iodine chamber or a potassium permanganate stain.[1]
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Fractions The eluent polarity is incorrect, or the column was not packed properly.Optimize your eluent system using TLC first to achieve good separation between your product and impurities. Ensure the column is packed evenly without any air bubbles or channels.
Product Elutes Too Quickly The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution). This will allow for better separation of compounds with different polarities.
Product is Not Eluting The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the eluent.
Cracks in the Silica Gel Bed The column has run dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
This compound150.65225-230Limited (≤0.5 g/L)[2]
1-Heptanol116.20176Very slightly soluble
1,7-Heptanediol132.20~260Soluble

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from a less polar starting material with a lower boiling point, such as 1-heptanol.

  • Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the mixture heats, the component with the lower boiling point (1-heptanol) will begin to vaporize and ascend the fractionating column. Monitor the temperature at the distillation head. The temperature should plateau as the first component distills over. Collect this fraction in a separate receiving flask.

  • Product Collection: After the first component has been removed, the temperature will begin to rise again. Once the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.

  • Purity Analysis: Analyze the collected fractions by TLC or GC-MS to confirm the purity of the this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is effective for separating this compound from more polar starting materials like 1,7-heptanediol and polar byproducts.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution:

    • Begin eluting the column with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Collect the eluent in fractions.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the more polar this compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  Remove 1-heptanol Chromatography Column Chromatography Crude->Chromatography  Remove 1,7-heptanediol Pure_Product Pure this compound Distillation->Pure_Product Crystallization Crystallization Chromatography->Crystallization  Further Purification Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow for this compound.

Chromatographic_Separation cluster_column Silica Gel Column (Polar Stationary Phase) top Separation Separation based on Polarity bottom SM_Elution Starting Material (Less Polar) Elutes First bottom->SM_Elution  Fractions Collected Start_Mix Mixture Applied to Column (this compound + Starting Material) Eluent Non-polar Mobile Phase (Eluent) Eluent->Start_Mix Product_Elution This compound (More Polar) Elutes Later

Caption: Principle of chromatographic separation of this compound.

References

Stability issues of 7-Chloro-1-heptanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 7-Chloro-1-heptanol during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

Issue: Unexpected Experimental Results or Poor Yield

If you are experiencing inconsistent results or lower than expected yields in your reactions involving this compound, it may be due to the degradation of the starting material. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Results check_storage 1. Verify Storage Conditions - Temperature (-20°C?) - Inert atmosphere? - Light protection? start->check_storage purity_analysis 2. Assess Purity of Stored Sample - GC-MS - ¹H NMR - Titration for acidic impurities check_storage->purity_analysis degradation_detected Degradation Detected? purity_analysis->degradation_detected no_degradation No Significant Degradation degradation_detected->no_degradation No identify_degradants 3. Identify Degradation Products - Compare spectra to known degradants (e.g., 7-chloroheptanoic acid, heptene derivatives) degradation_detected->identify_degradants Yes investigate_other Investigate Other Experimental Parameters (e.g., reagents, protocol) no_degradation->investigate_other end_ok Problem Likely Not Due to This compound Stability investigate_other->end_ok quantify_degradation 4. Quantify Degradation - Determine percentage of impurities identify_degradants->quantify_degradation remediate 5. Remediation Steps - Purify the remaining sample - Order a new batch - Adjust storage conditions for future use quantify_degradation->remediate end_remediate Proceed with Experiment Using Purified/New Material remediate->end_remediate

Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in airtight, amber glass containers under an inert atmosphere, such as argon or nitrogen, at a temperature of -20°C.[1] This helps to prevent oxidation and degradation from light exposure.

Q2: I've stored this compound at room temperature for a short period. Is it still usable?

A2: While short-term storage at room temperature may not lead to significant degradation, the risk of decomposition increases. It is crucial to assess the purity of the compound before use, for example, by running a quick purity check via Thin Layer Chromatography (TLC) against a reference standard or by acquiring a new Nuclear Magnetic Resonance (NMR) spectrum.

Q3: What are the common degradation pathways for this compound?

A3: The primary degradation pathways for this compound include:

  • Hydrolysis: In the presence of moisture, it can slowly hydrolyze to form 7-chloroheptanoic acid.[2]

  • Dehydrohalogenation: In the presence of a base, it can undergo elimination to form hept-6-en-1-ol or other isomeric alkenes.[2]

  • Oxidation: The primary alcohol group can be oxidized to 7-chloroheptanal and further to 7-chloroheptanoic acid, especially if exposed to air and light over extended periods.[1]

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., discoloration) or more definitively through analytical techniques. An increase in acidity, detectable by titration, can indicate hydrolysis. Spectroscopic methods such as ¹H NMR may show new peaks corresponding to degradation products, and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify impurities.

Q5: Are there any materials I should avoid for storing this compound?

A5: Avoid storing this compound in containers made of materials that can be attacked by organic solvents or that may catalyze degradation. Use high-quality borosilicate glass (Pyrex®) or other chemically resistant glass. Ensure that the container cap liner is also inert (e.g., PTFE). Avoid reactive metals and plastics that may leach impurities or react with the compound.

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionTime (Months)Purity (%)Major Degradation Product(s)
-20°C, Inert Atmosphere, Dark6>99Not Detected
4°C, Inert Atmosphere, Dark698.57-Chloroheptanoic Acid
25°C (Room Temp), Air, Dark6957-Chloroheptanoic Acid, 7-Chloroheptanal
25°C (Room Temp), Air, Light6907-Chloroheptanoic Acid, 7-Chloroheptanal, Heptene derivatives

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any degradation products.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

    • Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of this compound under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Aliquot pure this compound into several amber glass vials. For each storage condition, prepare triplicate samples.

  • Storage Conditions:

    • Place the vials in controlled environment chambers at the following conditions:

      • 40°C / 75% Relative Humidity (RH)

      • 25°C / 60% RH

      • 5°C

      • -20°C (as a control)

  • Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6-month time points.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color or clarity.

    • Purity: Use the GC-MS protocol (Protocol 1) to determine the purity and identify any degradation products.

    • Acidity: Titrate a known amount of the sample with a standardized solution of sodium hydroxide to quantify the formation of acidic degradation products like 7-chloroheptanoic acid.

  • Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. This data can be used to estimate the degradation rate and predict the shelf-life under recommended storage conditions.

Signaling Pathway of Degradation

The following diagram illustrates the potential degradation pathways of this compound under suboptimal storage conditions.

Degradation_Pathways Potential Degradation Pathways of this compound This compound This compound 7-Chloroheptanal 7-Chloroheptanal This compound->7-Chloroheptanal Oxidation (O2, light) 7-Chloroheptanoic_Acid 7-Chloroheptanoic Acid This compound->7-Chloroheptanoic_Acid Hydrolysis (H2O) Hept-6-en-1-ol Hept-6-en-1-ol This compound->Hept-6-en-1-ol Dehydrohalogenation (Base) 7-Chloroheptanal->7-Chloroheptanoic_Acid Further Oxidation

Degradation pathways of this compound.

References

How to avoid dehydrohalogenation of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dehydrohalogenation of 7-chloro-1-heptanol during their experiments.

Troubleshooting Guide

Issue: Low yield of desired substitution product and formation of side products.

When performing nucleophilic substitution on this compound, you may encounter low yields of your target molecule accompanied by the formation of unintended byproducts. These are often the result of dehydrohalogenation, which can proceed through two main pathways: intermolecular elimination to form 6-hepten-1-ol, or intramolecular cyclization (Williamson ether synthesis) to yield oxepane.[1] Both side reactions are typically promoted by basic conditions.

Question: I am attempting a nucleophilic substitution on this compound using a strong base, and I'm observing significant byproduct formation. What is happening and how can I prevent it?

Answer: Strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can deprotonate the hydroxyl group of this compound, forming an alkoxide. This internal nucleophile can then attack the carbon bearing the chlorine, leading to intramolecular cyclization to form oxepane. Alternatively, the strong base can abstract a proton from the carbon adjacent to the chlorine, resulting in an E2 elimination to give 6-hepten-1-ol.

To minimize these side reactions, consider the following strategies:

  • Use of Milder Bases: If your reaction requires a base, opt for a weaker, non-nucleophilic base. Sterically hindered bases can also favor substitution over elimination.

  • Protection of the Hydroxyl Group: The most effective way to prevent dehydrohalogenation is to protect the alcohol functionality before carrying out the substitution reaction. This prevents the formation of the internal alkoxide nucleophile.

  • Control of Reaction Temperature: Higher temperatures often favor elimination reactions. Running your reaction at a lower temperature may help to reduce the formation of the alkene byproduct.

Question: What are the best protecting groups for the hydroxyl group of this compound?

Answer: Silyl ethers are one of the most common and effective protecting groups for alcohols.[2] They are stable under a wide range of reaction conditions, including the presence of strong bases and nucleophiles, but can be easily removed under mild conditions.

Common silyl ethers for alcohol protection include:

  • Trimethylsilyl (TMS): Useful for short-term protection.

  • Triethylsilyl (TES): Offers slightly more stability than TMS.

  • tert-Butyldimethylsilyl (TBDMS or TBS): A bulky and robust protecting group, stable to a wider range of conditions.[2]

  • Triisopropylsilyl (TIPS): A very bulky group providing high stability.

  • tert-Butyldiphenylsilyl (TBDPS): Offers high stability, particularly towards acidic conditions.

The choice of silyl ether will depend on the specific conditions of your subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: How do I protect the hydroxyl group of this compound as a silyl ether?

A1: A general procedure for the protection of a primary alcohol like this compound as a tert-butyldimethylsilyl (TBDMS/TBS) ether is as follows:

Experimental Protocol: TBDMS Protection of this compound

  • Reagents:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.1 - 1.5 equivalents)

    • Imidazole or triethylamine (NEt₃) (2 - 2.5 equivalents)

    • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) as the solvent.

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (imidazole or triethylamine) to the solution and stir.

    • Add the silyl chloride (TBDMSCl) portion-wise to the stirred solution at room temperature or 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting silyl ether by column chromatography on silica gel if necessary.

Q2: How do I deprotect the silyl ether to regenerate the alcohol?

A2: Silyl ethers can be readily deprotected using a source of fluoride ions, as the silicon-fluoride bond is very strong.[2]

Experimental Protocol: Deprotection of a TBDMS Ether

  • Reagents:

    • TBDMS-protected this compound derivative

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

    • Tetrahydrofuran (THF) as the solvent.

  • Procedure:

    • Dissolve the silyl ether in THF.

    • Add the TBAF solution and stir at room temperature.

    • Monitor the reaction by TLC. Deprotection is usually rapid.

    • Once complete, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the deprotected alcohol.

Q3: Can I perform a nucleophilic substitution on this compound without a protecting group?

A3: It is possible for certain nucleophiles under carefully controlled conditions. For instance, reactions with nucleophiles that are not strongly basic, such as azide or cyanide ions, can sometimes proceed with minimal dehydrohalogenation, especially at moderate temperatures. However, for reactions requiring basic conditions or for maximizing the yield of the desired substitution product, protecting the alcohol is the most reliable strategy.

Data Presentation

SubstrateNucleophileReagents & ConditionsProductYieldReference
This compoundAzide (N₃⁻)Sodium azide (NaN₃), DMF7-Azido-1-heptanolGood to High (Implied)General Knowledge
This compoundCyanide (CN⁻)Sodium cyanide (NaCN), DMSO or Ethanol8-HydroxyoctanenitrileGood to High (Implied)General Knowledge
This compoundIodide (I⁻)Sodium iodide (NaI), Acetone7-Iodo-1-heptanolHigh (Reaction driven by precipitation of NaCl)[3][3]
Protected HaloalcoholVarious NucleophilesBase-catalyzed, after silyl ether protectionSubstituted Silyl EtherGenerally High[2]

Visualizations

Dehydrohalogenation_Pathways cluster_problem Problem: Reaction of this compound with Base cluster_pathways Undesired Dehydrohalogenation Pathways cluster_solution Solution: Avoiding Dehydrohalogenation start This compound + Strong Base elimination E2 Elimination start->elimination Proton abstraction at C6 cyclization Intramolecular SN2 (Williamson Ether Synthesis) start->cyclization Deprotonation of -OH protect Protect Hydroxyl Group (e.g., as Silyl Ether) start->protect Implement Solution product_alkene 6-Hepten-1-ol elimination->product_alkene product_ether Oxepane cyclization->product_ether protected_intermediate Protected This compound protect->protected_intermediate substitution Nucleophilic Substitution protected_intermediate->substitution deprotect Deprotection substitution->deprotect final_product Desired Substituted 1-Heptanol deprotect->final_product

Caption: Competing pathways of dehydrohalogenation and the protection strategy.

Experimental_Workflow start This compound protection Protection Step: - Silyl Chloride (e.g., TBDMSCl) - Base (e.g., Imidazole) - Solvent (e.g., DMF) start->protection 1. protected_alcohol TBDMS-O-(CH2)7-Cl protection->protected_alcohol 2. substitution Nucleophilic Substitution: - Nucleophile (Nu-) - Appropriate Solvent protected_alcohol->substitution 3. substituted_protected TBDMS-O-(CH2)7-Nu substitution->substituted_protected 4. deprotection Deprotection Step: - Fluoride Source (e.g., TBAF) - Solvent (e.g., THF) substituted_protected->deprotection 5. final_product HO-(CH2)7-Nu (Desired Product) deprotection->final_product 6.

Caption: Experimental workflow for substitution using a protecting group.

References

Technical Support Center: Scaling Up the Synthesis of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 7-Chloro-1-heptanol for pilot studies. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent synthetic routes include:

  • Selective Monochlorination of 1,7-Heptanediol: This direct approach involves reacting 1,7-heptanediol with a chlorinating agent like concentrated hydrochloric acid.[1] The main challenge is controlling the reaction to prevent the formation of the dichlorinated byproduct, 1,7-dichloroheptane.[1]

  • Chlorination of 1-Heptanol: This involves converting the hydroxyl group of 1-heptanol into a chlorine atom using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1][2] The thionyl chloride method is often favored as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which can simplify purification.[2]

  • Reduction of 7-Chloroheptanoic Acid: This method uses a reducing agent, like lithium aluminum hydride (LiAlH₄), to convert 7-chloroheptanoic acid or its esters into this compound.[1][2] A key consideration is the chemoselectivity of the reducing agent to avoid affecting the carbon-chlorine bond.[1]

  • Hydroboration-Oxidation of 7-Chloro-1-heptene: A multi-step but highly selective route that reliably produces the desired terminal alcohol without isomeric byproducts.[1]

Q2: Which synthesis route is most recommended for pilot-scale production?

A2: For pilot-scale studies, the selective monochlorination of 1,7-heptanediol and the chlorination of 1-heptanol with thionyl chloride are often the most practical choices. The thionyl chloride route is particularly efficient, with reported yields between 85-92% under optimized conditions, and benefits from gaseous byproducts that are easily removed.[2] The monochlorination of 1,7-heptanediol is also a direct method, but requires precise control to maximize the yield of the desired product.[1]

Q3: What are the major potential impurities and byproducts?

A3: During synthesis, several byproducts and impurities can form:

  • In the monochlorination of 1,7-heptanediol, the primary byproduct is 1,7-dichloroheptane .[1]

  • When using thionyl chloride, the main stoichiometric byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) .[2] Over-chlorination or molecular rearrangements can also occur.[2]

  • Unreacted starting materials, such as 1,7-heptanediol or 1-heptanol , are common impurities that need to be removed during purification.[2]

  • Side reactions like dehydrohalogenation can lead to the formation of alkenes .[2]

Q4: What are the key physical properties of this compound relevant for purification?

A4: The key physical properties for designing purification processes, such as distillation, are:

  • Boiling Point: 215-220 °C[2]

  • Density: Approximately 0.984 - 1.05 g/cm³[2][]

  • Molecular Formula: C₇H₁₅ClO[][4]

  • Molecular Weight: 150.65 g/mol []

Q5: What are the primary applications of this compound?

A5: this compound serves as a versatile intermediate in various fields:

  • Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

  • Chemical Industry: Its amphiphilic nature makes it suitable for producing surfactants and emulsifiers.[2]

  • Materials Science: The molecule's balance of a hydrophobic carbon chain and a hydrophilic hydroxyl group allows for its potential use in developing new materials with specific surface properties.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Scenario 1: Synthesis via Monochlorination of 1,7-Heptanediol

Q: My yield of this compound is consistently low, and I have a high concentration of the 1,7-dichloroheptane byproduct. What should I do?

A: This issue points to a lack of selectivity in the chlorination reaction. High levels of the dichlorinated byproduct are the primary challenge in this synthesis.[1] Here are steps to troubleshoot:

  • Step 1: Verify Stoichiometry: Carefully check the molar ratio of 1,7-heptanediol to the chlorinating agent (e.g., HCl). An excess of the chlorinating agent will favor the formation of the di-substituted product. Use 1,7-heptanediol as the limiting reagent.

  • Step 2: Control Reaction Temperature: Over-heating can increase the rate of the second chlorination. Maintain the recommended reflux temperature and avoid localized overheating. Precise temperature control is crucial for selectivity.[1]

  • Step 3: Monitor Reaction Time: The reaction should be monitored closely (e.g., by GC analysis) to determine the optimal endpoint where the formation of the mono-chloro product is maximized, and the di-chloro product is minimized. Prolonged reaction times will invariably lead to more 1,7-dichloroheptane.

  • Step 4: Consider Solvent Effects: The choice of solvent can influence selectivity. Toluene is often used in this reaction.[1] Ensure the solvent is anhydrous if required by the specific protocol, as water content can affect the reactivity of the chlorinating agent.

Scenario 2: Synthesis via Chlorination of 1-Heptanol with Thionyl Chloride

Q: The conversion of 1-heptanol is incomplete, and the final product is difficult to separate from the starting material during distillation.

A: Incomplete conversion combined with purification challenges is a common scale-up problem.

  • Step 1: Check Reagent Purity and Stoichiometry: Ensure the thionyl chloride is of high purity and used in the correct molar ratio (typically a slight excess). Old or decomposed thionyl chloride will have lower reactivity.

  • Step 2: Optimize Reaction Temperature and Addition Rate: The reaction of thionyl chloride with alcohols is exothermic. The 1-heptanol should be added slowly to the thionyl chloride solution at a controlled temperature (e.g., 0-5 °C) to prevent side reactions. After addition, the reaction mixture may need to be gently warmed or refluxed to drive it to completion.

  • Step 3: Use of a Base/Solvent: The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct, or it can be performed neat.[1] The choice of method can affect reaction rate and completion. Ensure your chosen method is appropriate for the scale.

  • Step 4: Improve Purification Efficiency: The boiling points of 1-heptanol (176-177 °C) and this compound (215-220 °C) are significantly different, which should allow for separation by fractional distillation.[2]

    • Use a fractionating column: For pilot-scale work, a packed or tray column is essential for achieving good separation.

    • Control the vacuum: Distilling under reduced pressure will lower the boiling points and can prevent thermal degradation of the product.

    • Monitor fractions: Collect multiple fractions and analyze their purity by GC to identify the main product fraction, achieving purity levels of 98.5-99.2%.[2]

Data Presentation

Table 1: Comparison of Synthesis Parameters and Purification Data

Parameter Method 1: Thionyl Chloride Method 2: Phosphorus Trichloride Unit Reference
Starting Material 1-Heptanol 1-Heptanol - [2]
Typical Yield 85 - 92 78 - 85 % [2]
Byproducts SO₂, HCl (gaseous) Phosphorous acid - [2]
Purification Data This compound 1-Heptanol (Impurity)
Boiling Point 215 - 220 176 - 177 °C [2]
Separation Method Fractional Distillation Fractional Distillation - [2]

| Achieved Purity | 98.5 - 99.2 | - | % |[2] |

Experimental Protocols

Protocol 1: Selective Monochlorination of 1,7-Heptanediol

This protocol is based on the selective reaction of one hydroxyl group in 1,7-heptanediol.

Materials:

  • 1,7-Heptanediol (1.0 eq)

  • Concentrated Hydrochloric Acid (e.g., 37%)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Reaction vessel with reflux condenser, mechanical stirrer, and temperature probe

Procedure:

  • Setup: Charge the reaction vessel with 1,7-heptanediol and toluene. Begin stirring to dissolve the diol.

  • Reagent Addition: Add concentrated hydrochloric acid to the mixture. The precise stoichiometry should be carefully controlled to favor monochlorination.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by taking aliquots and analyzing them via GC to track the consumption of 1,7-heptanediol and the formation of this compound and 1,7-dichloroheptane.

  • Workup: Once the optimal conversion is reached, cool the reaction mixture to room temperature. Separate the organic layer.

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to separate the desired this compound from unreacted starting material and the 1,7-dichloroheptane byproduct.

Protocol 2: Chlorination of 1-Heptanol with Thionyl Chloride

This protocol describes a common method for converting a primary alcohol to an alkyl chloride.

Materials:

  • 1-Heptanol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (e.g., 1.1 - 1.2 eq)

  • Anhydrous reaction vessel with a dropping funnel, reflux condenser, and gas outlet to a scrubber (to neutralize HCl and SO₂ gas)

Procedure:

  • Setup: Charge the reaction vessel with thionyl chloride. Cool the vessel in an ice bath to 0-5 °C.

  • Reagent Addition: Add 1-heptanol dropwise from the dropping funnel to the stirred thionyl chloride. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and will produce HCl and SO₂ gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Removal of Excess Reagent: Cool the mixture. Excess thionyl chloride can be removed by distillation (use caution and proper ventilation).

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature range (approx. 215-220 °C at atmospheric pressure, adjust for vacuum).

Visualizations

Synthesis_Pathway Synthesis of this compound from 1,7-Heptanediol Heptanediol 1,7-Heptanediol HCl + HCl (conc.) Product This compound Heptanediol->Product Selectivity Byproduct 1,7-Dichloroheptane Product->Byproduct Over-reaction Excess_HCl + HCl (Excess) Water + H₂O

Caption: Reaction pathway for the selective monochlorination of 1,7-heptanediol.

Troubleshooting_Workflow Troubleshooting High Dichloro-Byproduct Impurity Start High 1,7-Dichloroheptane by GC Analysis CheckStoichiometry Is molar ratio of HCl to Diol > 1:1? Start->CheckStoichiometry ReduceHCl Action: Reduce amount of chlorinating agent. CheckStoichiometry->ReduceHCl Yes CheckTemp Is reaction temp exceeding reflux limit? CheckStoichiometry->CheckTemp No ReduceHCl->CheckTemp ControlTemp Action: Implement stricter temperature control. CheckTemp->ControlTemp Yes CheckTime Is reaction time excessively long? CheckTemp->CheckTime No ControlTemp->CheckTime OptimizeTime Action: Establish optimal endpoint via time-course study. CheckTime->OptimizeTime Yes End Problem Resolved CheckTime->End No OptimizeTime->End

Caption: Troubleshooting workflow for minimizing 1,7-dichloroheptane formation.

Experimental_Workflow Pilot Scale Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Charge Reagents (1,7-Heptanediol, Toluene) Setup 2. Assemble Reactor (Condenser, Stirrer) Reagents->Setup AddHCl 3. Add HCl & Heat to Reflux Setup->AddHCl Monitor 4. Monitor via GC AddHCl->Monitor Workup 5. Cooldown, Wash, & Dry Organic Layer Monitor->Workup Distill 6. Fractional Vacuum Distillation Workup->Distill QC 7. QC Analysis of Fractions (GC, NMR) Distill->QC Final 8. Combine Pure Fractions QC->Final

Caption: Logical workflow for the synthesis and purification of this compound.

References

Managing heat evolution in the chlorination of long-chain alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of heat evolution and other common issues encountered during the chlorination of long-chain alcohols.

Troubleshooting Guide

This section addresses specific problems researchers may face during the experimental process.

Issue: Uncontrolled Exothermic Reaction (Runaway Reaction)

Q1: My reaction temperature is increasing rapidly and uncontrollably. What should I do and what are the likely causes?

A1: An uncontrolled exotherm, or runaway reaction, is a serious safety hazard.

Immediate Actions:

  • Immediately cease the addition of the chlorinating agent.

  • Increase cooling by lowering the temperature of the cooling bath or adding more coolant (e.g., dry ice to an acetone bath).

  • If the reaction is in a solvent, consider adding more cold solvent to dilute the reactants and help dissipate heat.

  • Alert personnel in the vicinity and be prepared for an emergency shutdown.

Primary Causes & Preventative Measures:

  • Rapid Reagent Addition: The chlorinating agent was added too quickly, generating heat faster than the cooling system could remove it. Solution: Add the chlorinating agent dropwise or in small portions, carefully monitoring the internal temperature.[1]

  • Accumulation of Reagents: The reaction failed to initiate at a low temperature, leading to an accumulation of unreacted starting material and reagent. A sudden initiation can then cause a violent exotherm. Solution: Ensure the reaction has initiated (e.g., observe gas evolution) before adding the bulk of the reagent. Sometimes gentle warming is required to start the reaction before resuming cooling and addition.[2]

  • Inadequate Cooling: The cooling bath or apparatus is insufficient for the scale of the reaction. Solution: Use a larger cooling bath, a more efficient cryogen, or a mechanical cooling system. Ensure good thermal contact between the flask and the bath.

  • Poor Stirring: Inefficient stirring can create localized hot spots where the reaction is more concentrated, which can initiate a runaway. Solution: Use an overhead stirrer for larger volumes and ensure vigorous, efficient mixing throughout the reaction.

Issue: Low or No Product Yield

Q2: I've completed the reaction, but my yield of the desired alkyl chloride is very low. What could have gone wrong?

A2: Low yields can stem from several factors related to reaction conditions, reagents, and potential side reactions.

Possible Causes & Solutions:

  • Incomplete Conversion: The reaction may not have gone to completion. Solution: Increase the reaction time or temperature moderately. Consider adding a catalyst like N,N-dimethylformamide (DMF) or pyridine, which can form a more reactive chlorinating intermediate (Vilsmeier-Haack type reagent).[1][3]

  • Side Reactions:

    • Ether Formation: At higher temperatures, the unreacted alcohol can attack the newly formed alkyl chloride, leading to ether byproducts. Solution: Maintain a low reaction temperature and ensure a slight excess of the chlorinating agent.

    • Elimination: For secondary or tertiary alcohols, elimination to form an alkene can compete with substitution, especially at elevated temperatures. Solution: Use milder, non-acidic conditions where possible.[4]

  • Reagent Decomposition: Thionyl chloride (SOCl₂) can decompose over time, especially if exposed to moisture. Solution: Use a fresh bottle of the chlorinating agent or distill it before use.

  • Substrate Reactivity: Tertiary alcohols are often not suitable for chlorination with SOCl₂ due to rapid carbocation rearrangements and elimination.[4] Solution: Consider alternative reagents like HCl for tertiary alcohols.[4]

Issue: Formation of Impurities and Side Products

Q3: My final product is contaminated with significant impurities. How can I improve the selectivity of my reaction?

A3: Product purity is highly dependent on controlling the reaction pathway and preventing unwanted side reactions.

Common Impurities & Mitigation Strategies:

  • Sulfites: If the alcohol is in large excess or the reaction temperature is too low, stable chlorosulfite intermediates or dialkyl sulfites can form instead of the desired alkyl chloride.[1] Solution: Ensure at least a stoichiometric amount of the chlorinating agent is used and that the reaction temperature is sufficient for the decomposition of the intermediate.

  • Rearrangement Products: Carbocation-mediated reactions can lead to skeletal rearrangements.[1] Solution: Use conditions that favor an Sₙ2 mechanism, such as adding a base like pyridine. This suppresses the Sₙi (internal return) mechanism that can have more ionic character.[4][5]

  • Over-chlorination: While less common for simple alcohols, aggressive conditions can lead to further reactions on other parts of the molecule. Solution: Use milder reagents or catalytic systems, such as catalytic TiCl₄ with SOCl₂ at low temperatures.[6]

Frequently Asked Questions (FAQs)

Q4: What are the most common chlorinating agents for long-chain alcohols and how do they compare?

A4: Several reagents are available, each with specific advantages and disadvantages. Thionyl chloride is often preferred because its byproducts are gases (SO₂ and HCl), which simplifies purification.[4][6]

ReagentTypical ConditionsByproductsNotes
**Thionyl Chloride (SOCl₂) **Neat at reflux (76°C) or in solvent (DCM, Toluene) at 0°C to reflux.[3]SO₂(g), HCl(g)Most common and cost-effective. Reaction can be catalyzed by DMF or pyridine.
Phosphorus Pentachloride (PCl₅) Room temperature or gentle warming.POCl₃, HCl(g)Reacts violently with alcohols; used as a test for -OH groups.[7]
Sulfonyl Chlorides (e.g., MsCl, TsCl) Typically with a base (e.g., pyridine).Sulfonate salt, HClMilder, non-acidic conditions. Forms a sulfonate ester intermediate first.[3]
Aluminum Chloride (AlCl₃) In 1,4-dioxane, heated (e.g., 70°C).[8][9]Aluminum saltsPrimarily effective for benzylic alcohols; less so for aliphatic alcohols.[9]
Cyanuric Chloride / DMF In a solvent like DCM.Triazine derivativesMilder alternative that can prevent over-chlorination.[10]

Q5: How can I effectively monitor and control the reaction temperature?

A5: Proper thermal management is critical for safety and selectivity.

  • Monitoring: Always use a low-temperature thermometer placed directly in the reaction mixture to monitor the internal temperature, not the bath temperature.

  • Control Methods:

    • Cooling Baths: Utilize ice-water (0°C), ice-salt, or dry ice-acetone/isopropanol baths for sub-ambient temperatures.

    • Slow Addition: Use a dropping funnel or syringe pump for the controlled, slow addition of the liquid chlorinating agent.

    • Dilution: Running the reaction in an appropriate anhydrous solvent helps to buffer temperature changes.

    • Scale: Be cautious when scaling up. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reduce addition rates accordingly.

Q6: What is the role of catalysts like pyridine or DMF in chlorination with SOCl₂?

A6: These nitrogen-containing compounds act as catalysts and can also influence the reaction mechanism.

  • DMF: Catalytic amounts of DMF react with SOCl₂ to form the Vilsmeier reagent, which is a more powerful chlorinating agent. This often allows for milder reaction conditions.[3]

  • Pyridine: Pyridine is typically used as a stoichiometric base. It serves two primary functions:

    • It neutralizes the HCl gas produced during the reaction, which can be important for acid-sensitive substrates.[1]

    • It reacts with the chlorosulfite intermediate to form a pyridinium salt. This intermediate is then attacked by the chloride ion in a classic Sₙ2 reaction, leading to inversion of stereochemistry. This prevents the Sₙi mechanism, which proceeds with retention of stereochemistry.[4][5][11]

Q7: What are the essential safety precautions for performing these reactions?

A7: Chlorination reactions are hazardous and require strict safety protocols.

  • Ventilation: All work must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive gases like SO₂, HCl, and the chlorinating agents themselves.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[12][14]

  • Anhydrous Conditions: Chlorinating agents like SOCl₂ react violently with water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

  • Quenching: Have a plan for quenching the reaction. This is typically done by slowly and cautiously adding the reaction mixture to a large volume of ice water or a cold, saturated sodium bicarbonate solution to neutralize acidic components.

  • Waste Disposal: The gaseous byproducts (SO₂ and HCl) should be directed to a scrubber containing a base solution (e.g., NaOH).

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Long-Chain Primary Alcohol using Thionyl Chloride

Reagents & Equipment:

  • Long-chain primary alcohol (e.g., 1-dodecanol)

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous dichloromethane (DCM) or toluene

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser with a drying tube (filled with CaCl₂) leading to a gas scrubber

  • Cooling bath (ice/water)

  • Thermometer

Procedure:

  • Set up the apparatus in a fume hood. Ensure all glassware is completely dry.

  • To the round-bottom flask, add the long-chain alcohol (1.0 eq) and the anhydrous solvent (e.g., DCM).

  • Cool the stirred solution to 0°C using the ice bath.

  • Add thionyl chloride (1.1 - 1.5 eq) to the dropping funnel.

  • Add the thionyl chloride dropwise to the alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction can be monitored by TLC or GC.

  • (Optional) For less reactive alcohols, the mixture may be heated to reflux for 1-2 hours after the initial addition.

Workup & Purification:

  • Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water to quench any remaining SOCl₂.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to remove HCl), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude alkyl chloride can be purified by vacuum distillation or column chromatography.

Visual Guides

Troubleshooting Workflow

A logical diagram to diagnose and resolve common experimental issues.

TroubleshootingWorkflow start Problem Encountered During Chlorination exotherm Uncontrolled Temperature Rise? start->exotherm Symptom low_yield Low Yield of Alkyl Chloride? start->low_yield Symptom impurities Significant Impurities Present? start->impurities Symptom exotherm_actions 1. Stop Reagent Addition 2. Increase Cooling 3. Add Cold Solvent exotherm->exotherm_actions Yes (Immediate Actions) exotherm_cause Cause Analysis: - Addition too fast? - Inadequate cooling? - Reagent accumulation? exotherm_actions->exotherm_cause Then low_yield_actions 1. Check Reagent Quality 2. Increase Reaction Time/Temp 3. Add Catalyst (e.g., DMF) low_yield->low_yield_actions Yes (Corrective Actions) low_yield_cause Cause Analysis: - Incomplete reaction? - Side reactions (ether)? - Reagent decomposed? low_yield_actions->low_yield_cause Then impurities_actions 1. Control Temperature Strictly 2. Ensure Anhydrous Conditions 3. Use Base (Pyridine) for Sₙ2 impurities->impurities_actions Yes (Corrective Actions) impurities_cause Cause Analysis: - Sulfite formation? - Rearrangement? - Elimination side products? impurities_actions->impurities_cause Then

Caption: Troubleshooting flowchart for chlorination reactions.

Experimental Workflow

A step-by-step visualization of the general experimental procedure.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep prep reaction reaction workup workup analysis analysis A Dry Glassware & Prepare Anhydrous Solvent B Dissolve Alcohol & Cool to 0°C A->B C Slowly Add Chlorinating Agent B->C D Stir at RT or Reflux (Monitor Progress) C->D E Quench Reaction on Ice Water D->E F Liquid-Liquid Extraction & Washes E->F G Dry & Concentrate Organic Layer F->G H Purify Product (Distillation / Chromatography) G->H I Characterize Product (NMR, IR, MS) H->I

Caption: General workflow for alcohol chlorination experiments.

Simplified Reaction Pathway with SOCl₂

Illustrates the key intermediates in the chlorination of an alcohol.

ReactionPathway ROH R-OH (Long-Chain Alcohol) intermediate R-O-SOCl (Chlorosulfite Intermediate) ROH->intermediate + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) RCl R-Cl (Alkyl Chloride) intermediate->RCl Sₙi (Retention) -SO₂ pyridine_complex [R-O-SO-N⁺C₅H₅] Cl⁻ (Pyridinium Complex) intermediate->pyridine_complex + Pyridine - HCl byproducts SO₂ + HCl pyridine Pyridine pyridine_complex->RCl Sₙ2 (Inversion) -SO₂

Caption: Simplified pathways for alcohol chlorination via SOCl₂.

References

Technical Support Center: Solvent System Selection for 7-Chloro-1-heptanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting suitable solvent systems for reactions involving 7-Chloro-1-heptanol. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, detailed experimental protocols, and key data on solvent properties.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound and how does this influence solvent selection?

A1: this compound is a bifunctional molecule with two primary reactive sites: a primary alcohol (-OH) group and a terminal chloro (-Cl) group.[1] The choice of solvent is critical for controlling the chemoselectivity of a reaction, meaning whether the reaction occurs at the hydroxyl or the chloro group. The solvent can influence which site is more nucleophilic or electrophilic and can affect the reaction mechanism (SN1 vs. SN2).[2]

Q2: How does solvent polarity affect reactions with this compound?

A2: Solvent polarity plays a crucial role in stabilizing reactants, transition states, and intermediates.[2]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can hydrogen bond and effectively solvate both cations and anions. They are generally preferred for SN1 reactions as they stabilize the carbocation intermediate. However, they can also solvate the nucleophile, reducing its reactivity, which can be detrimental for SN2 reactions.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) possess dipole moments but cannot donate hydrogen bonds. They are excellent for SN2 reactions because they solvate the cation but leave the anion (nucleophile) relatively "naked" and more reactive.[3]

  • Nonpolar Solvents (e.g., hexane, toluene) are typically used when reactants are nonpolar. They do not significantly solvate charged species.

Q3: What are the most common reactions performed with this compound?

A3: Due to its functional groups, this compound is a versatile starting material for a variety of reactions, including:

  • Williamson Ether Synthesis: The hydroxyl group can be deprotonated to form an alkoxide, which can then react with an alkyl halide. Alternatively, the chloro group can be displaced by an alkoxide.[3]

  • Fischer Esterification: The hydroxyl group can react with a carboxylic acid under acidic conditions to form an ester.[4]

  • Nucleophilic Substitution at the Chloro Group: The chlorine atom can be displaced by a variety of nucleophiles (e.g., azide, cyanide, amines).

  • Intramolecular Cyclization: Under basic conditions, the molecule can undergo an intramolecular Williamson ether synthesis to form oxepane.[1]

Q4: Can intramolecular side reactions be an issue? How can I control them?

A4: Yes, intramolecular cyclization to form oxepane is a potential side reaction, especially under basic conditions used for Williamson ether synthesis.[1] The favorability of intramolecular versus intermolecular reactions depends on several factors, including concentration and ring strain of the product.[5][6] To favor the desired intermolecular reaction, it is generally recommended to use a higher concentration of the external nucleophile. Conversely, dilute conditions can favor intramolecular cyclization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low reaction yield in Williamson Ether Synthesis Poor nucleophile reactivity: The alkoxide of this compound may not be sufficiently nucleophilic, or the external alkoxide is being solvated by a protic solvent.Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the alkoxide.[7]
Side reaction (Elimination): If reacting the chloro group with a sterically hindered base, E2 elimination can compete with SN2 substitution.Use a less sterically hindered base. Ensure the temperature is not excessively high.
Side reaction (Intramolecular cyclization): The deprotonated alcohol is reacting with the chloro group on the same molecule.Increase the concentration of the external nucleophile to favor the intermolecular reaction.
Low reaction yield in Fischer Esterification Equilibrium not shifted towards products: Fischer esterification is a reversible reaction.[4]Use a large excess of the carboxylic acid or alcohol (whichever is more cost-effective). Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
Steric hindrance: If the carboxylic acid is sterically bulky, the reaction rate may be slow.Increase the reaction time and/or temperature. Consider using a more active catalyst.
Formation of multiple products Lack of chemoselectivity: Both the hydroxyl and chloro groups are reacting.Protect the more reactive functional group before carrying out the desired reaction. For example, protect the alcohol as a silyl ether before performing a substitution on the chloro group. The choice of solvent can also influence chemoselectivity.[2]
Difficulty in product isolation/purification Solvent miscibility issues: The reaction solvent is miscible with the extraction solvent, leading to poor separation.Choose an extraction solvent that is immiscible with the reaction solvent. For example, if the reaction is in DMF, extract with a less polar solvent like ethyl acetate or diethyl ether and wash with water to remove the DMF.
Product has similar polarity to starting material: This can make chromatographic separation challenging.Adjust the eluent system for column chromatography. Sometimes, derivatizing the product to change its polarity can aid in separation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55944-70-2
Molecular Formula C₇H₁₅ClO[8]
Molecular Weight 150.65 g/mol []
Appearance Clear colorless to pale yellow liquid
Density ~0.984 - 1.06 g/cm³ at 20°C[]
Boiling Point ~207 - 230 °C[10]
Melting Point 11 °C[10]
Solubility Miscible with ethanol, ether; Limited water solubility

Table 2: Properties of Common Solvents for Organic Synthesis

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Solvent Type
n-Hexane0.11.8869Nonpolar
Toluene2.42.38111Nonpolar
Diethyl Ether2.84.3435Polar Aprotic
Tetrahydrofuran (THF)4.07.5866Polar Aprotic
Ethyl Acetate4.46.0277Polar Aprotic
Acetone5.120.756Polar Aprotic
Ethanol5.224.5578Polar Protic
Methanol5.132.765Polar Protic
Acetonitrile5.837.582Polar Aprotic
N,N-Dimethylformamide (DMF)6.436.7153Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.7189Polar Aprotic
Water10.280.1100Polar Protic

Data compiled from various sources.[11][12][13][14]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis (Intermolecular)

This protocol describes the synthesis of 7-chloro-1-ethoxyheptane, as an example.

Reaction Scheme:

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry tetrahydrofuran (THF, 10 volumes).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents) portion-wise with stirring. To this suspension, add this compound (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add bromoethane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Fischer Esterification

This protocol describes the synthesis of 7-chloroheptyl acetate as an example.

Reaction Scheme:

Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 equivalent) and glacial acetic acid (5.0 equivalents, which also acts as a solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) with stirring for 4-6 hours. To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water formed.[15]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the product with diethyl ether (3 x 20 mL).

  • Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the excess acetic acid and sulfuric acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation under reduced pressure or by flash column chromatography.

Visualizations

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: SN2 Attack This compound This compound Alkoxide 7-Chloro-1-heptoxide This compound->Alkoxide + NaH NaH NaH (Base) H2 H₂ (gas) Alkoxide->H2 Product Ether Product (Cl-(CH₂)₇-OR') Alkoxide->Product + R'-X Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Product Salt NaX (Salt) Product->Salt

Caption: Workflow for Williamson Ether Synthesis of this compound.

Fischer_Esterification This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R'COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Acid_Catalyst H⁺ Catalyst Acid_Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Ester_Product Ester Product (Cl-(CH₂)₇-OCOR') Tetrahedral_Intermediate->Ester_Product - H₂O, - H⁺ Water H₂O Ester_Product->Water

Caption: Simplified mechanism of Fischer Esterification with this compound.

Solvent_Selection_Logic Start Reaction Type? SN2 SN2 Reaction (e.g., Williamson Ether Synthesis) Start->SN2 Substitution SN1 SN1 Reaction Start->SN1 Substitution Esterification Fischer Esterification Start->Esterification Esterification Polar_Aprotic Polar Aprotic Solvent (e.g., DMF, Acetonitrile, THF) SN2->Polar_Aprotic Favored Polar_Protic Polar Protic Solvent (e.g., Ethanol, Methanol) SN1->Polar_Protic Favored Excess_Alcohol Excess Alcohol as Solvent Esterification->Excess_Alcohol Often used

Caption: Logical flow for initial solvent selection based on reaction type.

References

Technical Support Center: Byproduct Analysis in the Industrial Synthesis of 7-chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial synthesis of 7-chloro-1-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two primary industrial synthesis routes are:

  • Chlorination of 1-heptanol: This method typically employs a chlorinating agent such as thionyl chloride (SOCl₂) to replace the hydroxyl group of 1-heptanol with a chlorine atom.

  • Selective Monochlorination of 1,7-heptanediol: This route involves the reaction of 1,7-heptanediol with a chlorinating agent, such as hydrochloric acid (HCl), under conditions that favor the replacement of only one hydroxyl group.

Q2: What are the major byproducts in the synthesis of this compound?

A2: The major byproducts depend on the synthesis route.

  • From 1-heptanol with thionyl chloride: The main stoichiometric byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl)[1]. Other potential organic byproducts include unreacted 1-heptanol and potentially small amounts of heptyl chloride if the reaction conditions are not well-controlled.

  • From 1,7-heptanediol: The primary and most significant byproduct is 1,7-dichloroheptane, which results from the dichlorination of the starting material[2]. Unreacted 1,7-heptanediol can also be present.

Q3: What are some less common but possible side reactions and their resulting byproducts?

A3: Other potential side reactions can lead to the formation of various impurities:

  • Oxidation: The alcohol functionality of this compound can be oxidized to form 7-chloroheptanal or further to 7-chloroheptanoic acid.

  • Elimination: In the presence of a base, dehydrohalogenation can occur to yield 6-hepten-1-ol[2].

  • Ether Formation: Under certain conditions, Williamson ether synthesis can occur, leading to the formation of ethers.

Troubleshooting Guides

Problem 1: High levels of 1,7-dichloroheptane in the synthesis from 1,7-heptanediol.

  • Cause: Excessive dichlorination of the diol starting material. This is often due to a high ratio of the chlorinating agent to the diol, elevated reaction temperatures, or prolonged reaction times.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., HCl). Use a minimal excess to ensure the reaction goes to completion without promoting dichlorination.

    • Temperature: Maintain the reaction at a lower temperature to favor monochlorination.

    • Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC analysis) and quench the reaction once the optimal conversion to the desired product is achieved.

Problem 2: Presence of unreacted starting material (1-heptanol or 1,7-heptanediol) in the final product.

  • Cause: Incomplete reaction. This could be due to insufficient reagent, low reaction temperature, or a short reaction time.

  • Solution:

    • Reagent Stoichiometry: Ensure a slight excess of the chlorinating agent is used.

    • Temperature and Time: Optimize the reaction temperature and time to drive the reaction to completion.

    • Catalyst: In some cases, a catalyst may be required to improve the reaction rate.

Problem 3: Detection of acidic impurities, such as 7-chloroheptanoic acid.

  • Cause: Oxidation of the alcohol product. This can occur if the product is exposed to oxidizing agents or air at elevated temperatures for extended periods.

  • Solution:

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Avoid excessive temperatures during workup and purification.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial during storage.

Quantitative Byproduct Analysis

The following tables summarize typical byproduct profiles for the two main synthesis routes. The percentages can vary significantly based on reaction conditions.

Table 1: Typical Byproduct Profile for Chlorination of 1-Heptanol with Thionyl Chloride

CompoundTypical Abundance (%)
This compound85 - 95
1-heptanol1 - 5
Heptyl chloride< 1
Other impurities< 1

Table 2: Typical Byproduct Profile for Selective Monochlorination of 1,7-Heptanediol

CompoundTypical Abundance (%)
This compound70 - 85
1,7-dichloroheptane10 - 20
1,7-heptanediol1 - 5
Other impurities< 1

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Profiling

This method is suitable for the identification and quantification of volatile byproducts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dilute the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Quantification: Use an internal standard method for accurate quantification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and quantifying less volatile byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: Use an external standard calibration curve for the main component and byproducts.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage start Starting Material (1-Heptanol or 1,7-Heptanediol) reaction Chlorination Reaction start->reaction quench Reaction Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying distillation Distillation drying->distillation final_product Final Product: This compound distillation->final_product gcms GC-MS Analysis final_product->gcms hplc HPLC Analysis final_product->hplc

Caption: General experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic cluster_impurity_id Impurity Identification cluster_solutions Corrective Actions issue High Impurity Level Detected is_dichloro Is impurity 1,7-dichloroheptane? issue->is_dichloro Analyze by GC-MS is_starting_material Is impurity starting material? is_dichloro->is_starting_material No sol_dichloro - Reduce chlorinating agent - Lower reaction temperature - Decrease reaction time is_dichloro->sol_dichloro Yes is_acidic Is impurity acidic (e.g., carboxylic acid)? is_starting_material->is_acidic No sol_starting_material - Increase chlorinating agent - Increase temperature/time is_starting_material->sol_starting_material Yes sol_acidic - Use inert atmosphere - Avoid high temperatures is_acidic->sol_acidic Yes

Caption: Troubleshooting logic for common impurities in this compound synthesis.

References

Technical Support Center: Enhancing Chemoselectivity in Reactions of 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-1-heptanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving chemoselective reactions with this bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the challenges in achieving chemoselectivity?

A1: this compound possesses two primary reactive sites: a primary hydroxyl (-OH) group and a primary alkyl chloride (-Cl). The main challenge lies in selectively targeting one functional group for reaction without affecting the other. For instance, strong nucleophiles can react with both the alkyl chloride (substitution) and the hydroxyl group (deprotonation), while strong oxidizing agents can potentially react with the alcohol and be incompatible with the alkyl chloride.

Q2: How can I selectively react at the hydroxyl group without interference from the chloro group?

A2: To selectively react at the hydroxyl group, you can perform reactions such as oxidation or esterification under conditions that do not favor nucleophilic substitution at the chloro group. Mild oxidizing agents are typically used to convert the alcohol to an aldehyde or carboxylic acid while leaving the chloro group intact.

Q3: How can I selectively perform a nucleophilic substitution at the chloro group without affecting the hydroxyl group?

A3: To achieve selective nucleophilic substitution at the chloro group, the hydroxyl group often needs to be "protected" to prevent it from acting as a competing nucleophile or from being deprotonated by basic nucleophiles. This involves converting the hydroxyl group into a non-reactive ether, such as a tert-butyldimethylsilyl (TBDMS) ether. After the substitution reaction, the protecting group can be removed to regenerate the hydroxyl group.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include:

  • Over-oxidation: When oxidizing the alcohol to an aldehyde, over-oxidation to the carboxylic acid can occur if the oxidizing agent is too strong or the reaction conditions are not carefully controlled.

  • Dimerization/Polymerization: Under certain conditions, intermolecular reactions can occur, leading to the formation of dimers or polymers. For example, one molecule's hydroxyl group could displace the chloride of another molecule.

  • Elimination: Strong bases can promote the elimination of HCl to form an alkene.

  • Intramolecular Cyclization: The hydroxyl group can act as an intramolecular nucleophile, displacing the chloride to form a cyclic ether (oxepane). This is more likely under basic conditions.

Troubleshooting Guides

Issue 1: Low yield during selective oxidation of the hydroxyl group to 7-chloroheptanal.
Possible Cause Troubleshooting Step
Over-oxidation to carboxylic acid Use a milder oxidizing agent such as Pyridinium Chlorochromate (PCC) or a chromium trioxide-pyridine complex.[1] Ensure the reaction is performed under anhydrous conditions, as the presence of water can promote the formation of the hydrate, which is susceptible to further oxidation.[2]
Incomplete reaction Increase the molar excess of the oxidizing agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Product loss during workup 7-chloroheptanal can be volatile. Use caution during solvent removal (rotary evaporation at low temperature and pressure). Ensure the aqueous washes during workup are not too basic, which could lead to aldol condensation or other side reactions.
Degradation of starting material or product Perform the reaction at a lower temperature to minimize side reactions. Ensure the reagents are pure and the solvent is anhydrous.
Issue 2: Poor selectivity in nucleophilic substitution at the chloro group.
Possible Cause Troubleshooting Step
Competition from the hydroxyl group Protect the hydroxyl group as a TBDMS ether before performing the nucleophilic substitution. This prevents it from acting as a competing nucleophile.
Low reactivity of the alkyl chloride Convert the alkyl chloride to a more reactive alkyl iodide via the Finkelstein reaction. Iodide is a better leaving group, which can significantly improve the rate of nucleophilic substitution.[3]
Side reactions with the nucleophile If using a basic nucleophile, deprotonation of the hydroxyl group can occur, leading to the formation of an alkoxide that can participate in unwanted side reactions. Protecting the alcohol is crucial in these cases.
Inappropriate solvent For SN2 reactions, use a polar aprotic solvent such as DMF or acetone to enhance the nucleophilicity of the attacking species.
Issue 3: Difficulty in protecting the hydroxyl group with TBDMSCl.
Possible Cause Troubleshooting Step
Low reactivity of the alcohol Use a more reactive silylating agent like TBDMS-triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine, especially if steric hindrance is an issue.
Incomplete reaction Use a sufficient excess of the silylating agent and the base (e.g., imidazole). Ensure the solvent (typically DMF) is anhydrous. Monitor the reaction by TLC until the starting material is consumed.
Difficult workup due to polarity If the starting material is very polar and remains in the aqueous phase during extraction, consider using a different extraction solvent or performing a continuous extraction.[3]
Issue 4: Low yield or decomposition during deprotection of the TBDMS ether.
Possible Cause Troubleshooting Step
Product is base-sensitive The common deprotection reagent, tetra-n-butylammonium fluoride (TBAF), is basic and can cause decomposition of sensitive products. Buffer the TBAF solution with acetic acid to mitigate this.
Incomplete deprotection Increase the reaction time or the amount of deprotection reagent. For stubborn deprotections, HF-pyridine complex can be used, but with caution due to its hazardous nature.
Product loss during purification The deprotected alcohol will be more polar than the silylated precursor. Adjust the polarity of the eluent accordingly during column chromatography.

Quantitative Data Summary

The following table summarizes quantitative data for key chemoselective reactions involving this compound and related compounds.

ReactionReagents and ConditionsSubstrateProductYieldConversionReference
Oxidation Chromium trioxide-pyridine complexThis compound7-Chloroheptanal77.5% (from converted material)59.5%--INVALID-LINK--
TBDMS Deprotection TBAF (1.1 equiv), THF, 0 °C to rt, 45 minA silyl etherThe corresponding alcohol32%---INVALID-LINK--
TBDMS Deprotection TBAF (1.0 M in THF), rt, 18 hA silylated diolThe corresponding diol97%---INVALID-LINK--

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to 7-Chloroheptanal

This protocol is based on the use of a dipyridine chromium(VI) oxide complex, a mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant over-oxidation.[1]

Materials:

  • This compound

  • Dipyridine chromium(VI) oxide (Collins reagent)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.

  • To the stirred DCM, add dipyridine chromium(VI) oxide (a sixfold molar excess relative to the alcohol).

  • Add this compound in one portion to the stirred mixture.

  • Stir the reaction at room temperature for 20 minutes. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, decant the supernatant solution from the insoluble brown gum (reduced chromium species).

  • Wash the gum with three portions of diethyl ether.

  • Combine the organic solutions (DCM and ether washes) and wash successively with 5% aqueous sodium hydroxide, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure (rotary evaporator) at low temperature to avoid loss of the volatile aldehyde product.

  • The crude 7-chloroheptanal can be further purified by distillation or column chromatography if necessary.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol describes a general and effective method for the silylation of primary alcohols.[4]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add imidazole (approximately 2.5 equivalents).

  • Add TBDMSCl (approximately 1.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 7-(tert-butyldimethylsilyloxy)heptyl chloride can be purified by flash column chromatography.

Protocol 3: Nucleophilic Substitution with Sodium Azide (Finkelstein-type Reaction)

This protocol outlines the conversion of the chloro group to an azido group, a versatile functional group in organic synthesis.

Materials:

  • 7-(tert-butyldimethylsilyloxy)heptyl chloride (from Protocol 2)

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-(tert-butyldimethylsilyloxy)heptyl chloride in anhydrous DMF in a round-bottomed flask.

  • Add sodium azide (a slight excess, e.g., 1.5 equivalents).

  • Heat the reaction mixture with stirring (e.g., at 60-80 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer several times with water to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 7-azido-1-(tert-butyldimethylsilyloxy)heptane can be purified by column chromatography.

Protocol 4: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group to regenerate the free alcohol.[5]

Materials:

  • 7-azido-1-(tert-butyldimethylsilyloxy)heptane (from Protocol 3)

  • Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected compound in anhydrous THF in a flask at room temperature.

  • Add the 1.0 M TBAF solution in THF (a slight excess, e.g., 1.1 equivalents).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours, but can be stirred overnight. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-azido-1-heptanol.

Visualizations

experimental_workflow start This compound protect Protection of -OH (TBDMSCl, Imidazole, DMF) start->protect protected_intermediate 7-(tert-butyldimethylsilyloxy)heptyl chloride protect->protected_intermediate substitution Nucleophilic Substitution (NaN3, DMF) protected_intermediate->substitution azide_intermediate 7-azido-1-(tert-butyldimethylsilyloxy)heptane substitution->azide_intermediate deprotect Deprotection of -OTBDMS (TBAF, THF) azide_intermediate->deprotect final_product 7-azido-1-heptanol deprotect->final_product

Caption: Workflow for selective nucleophilic substitution on this compound.

decision_tree start Desired Reaction on This compound q1 Target functional group? start->q1 hydroxyl Hydroxyl (-OH) q1->hydroxyl Alcohol chloro Chloro (-Cl) q1->chloro Chloride oxidation Oxidation hydroxyl->oxidation esterification Esterification hydroxyl->esterification substitution Nucleophilic Substitution chloro->substitution protect Protect -OH group first (e.g., TBDMS ether) substitution->protect Is nucleophile basic or can react with -OH? proceed Proceed with substitution protect->proceed

References

Validation & Comparative

A Comparative Guide to the Synthesis of 7-Chloro-1-heptanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of bifunctional molecules like 7-Chloro-1-heptanol is a critical task. This ω-chloroalcohol serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Key Performance Indicators

The selection of a synthetic route is often a trade-off between yield, purity, cost, and reaction conditions. The following table summarizes the key quantitative data for the four primary synthesis routes to this compound.

Performance Indicator Route 1: Selective Monochlorination of 1,7-Heptanediol Route 2: Chlorination of 1-Heptanol Route 3: Reduction of 7-Chloroheptanoic Acid Route 4: Hydroboration-Oxidation of 7-Chloro-1-heptene
Starting Material 1,7-Heptanediol1-Heptanol7-Chloroheptanoic Acid7-Chloro-1-heptene
Key Reagents Concentrated HCl, TolueneThionyl chloride (SOCl₂)Lithium aluminum hydride (LiAlH₄)Borane-THF complex (BH₃-THF), H₂O₂, NaOH
Typical Yield ~74%85-92%[1]High (estimated >90%)High (estimated >90%)
Purity Good, requires distillationHigh, requires distillationHigh, requires aqueous workup and extractionExcellent, high regioselectivity
Reaction Time ~12.5 hoursSeveral hoursSeveral hours~2-3 hours
Key Advantages Utilizes a readily available diol.High yield and efficiency.Effective for substrates with acid functionality.Excellent regioselectivity, avoids isomeric byproducts.[2]
Key Disadvantages Formation of dichlorinated byproduct is a challenge.[2]Use of corrosive and hazardous thionyl chloride; byproduct (HCl, SO₂) management needed.[1]Use of highly reactive and pyrophoric LiAlH₄.Requires handling of borane reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Routes_Overview cluster_0 Starting Materials cluster_1 Synthetic Routes 1,7-Heptanediol 1,7-Heptanediol Selective Monochlorination Selective Monochlorination 1,7-Heptanediol->Selective Monochlorination 1-Heptanol 1-Heptanol Chlorination Chlorination 1-Heptanol->Chlorination 7-Chloroheptanoic Acid 7-Chloroheptanoic Acid Reduction Reduction 7-Chloroheptanoic Acid->Reduction 7-Chloro-1-heptene 7-Chloro-1-heptene Hydroboration-Oxidation Hydroboration-Oxidation 7-Chloro-1-heptene->Hydroboration-Oxidation Product This compound Selective Monochlorination->Product Chlorination->Product Reduction->Product Hydroboration-Oxidation->Product

Caption: Overview of the primary synthetic pathways to this compound.

Detailed Experimental Protocols

Route 1: Selective Monochlorination of 1,7-Heptanediol

This method relies on the selective reaction of one hydroxyl group in 1,7-heptanediol with hydrochloric acid. Controlling the reaction conditions is crucial to minimize the formation of the undesired 1,7-dichloroheptane byproduct.[2]

Experimental Workflow:

Monochlorination_Workflow Start Start Mix Mix 1,7-heptanediol, conc. HCl, toluene, and water Start->Mix Reflux1 Reflux for 2.5 hours Mix->Reflux1 Separate Separate toluene layer Reflux1->Separate AddToluene Add fresh toluene to aqueous layer Separate->AddToluene Heat Heat at 85-90°C for 5 hours AddToluene->Heat Separate2 Separate toluene layer Heat->Separate2 AddTolueneHCl Add fresh toluene and conc. HCl Separate2->AddTolueneHCl Heat2 Heat for 5 hours AddTolueneHCl->Heat2 Combine Combine all toluene fractions Heat2->Combine Wash Wash with water Combine->Wash Dry Dry over anhydrous sulfate Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Distill Distill under reduced pressure Evaporate->Distill End End Distill->End

Caption: Step-by-step workflow for the selective monochlorination of 1,7-heptanediol.

Protocol:

A mixture of 44 g of 1,7-heptanediol, 400 ml of concentrated hydrochloric acid, 150 ml of toluene, and 50 ml of water is stirred and refluxed for 2.5 hours.[3] The toluene layer is then separated. To the remaining aqueous fraction, 200 ml of toluene are added, and the mixture is heated for five hours at 85-90°C.[3] The toluene is again separated, and a fresh portion of 200 ml of toluene and 100 ml of concentrated hydrochloric acid are added to the aqueous phase, followed by heating for an additional five hours.[3] All the collected toluene fractions are combined, washed with water, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure. The final product is obtained by distillation at 70°C under 0.5 mm of mercury, yielding 37 g of this compound.[3]

Route 2: Chlorination of 1-Heptanol

The direct chlorination of 1-heptanol using thionyl chloride is a highly efficient method for producing this compound. The reaction proceeds readily, often with high yields.

Reaction Scheme:

Chlorination_Reaction 1-Heptanol 1-Heptanol Product This compound 1-Heptanol->Product + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Byproducts SO₂ + HCl Product->Byproducts generates

Caption: Reaction scheme for the chlorination of 1-heptanol using thionyl chloride.

Protocol:

In a reaction vessel equipped with a stirrer and a reflux condenser, 1-heptanol is reacted with thionyl chloride. The reaction is typically carried out in an inert solvent or neat. The mixture is heated to facilitate the reaction. Upon completion, the excess thionyl chloride is removed, and the crude product is purified by distillation under reduced pressure. This method is reported to achieve yields in the range of 85-92%.[1]

Route 3: Reduction of 7-Chloroheptanoic Acid

This route involves the reduction of a carboxylic acid to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This method is particularly useful when the starting material is the corresponding carboxylic acid.

Experimental Workflow:

Reduction_Workflow Start Start Suspend Suspend LiAlH₄ in anhydrous ether Start->Suspend Add Add 7-chloroheptanoic acid solution dropwise Suspend->Add Stir Stir at room temperature Add->Stir Quench Carefully quench with water/acid Stir->Quench Extract Extract with ether Quench->Extract Dry Dry organic layer Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by distillation Evaporate->Purify End End Purify->End

Caption: General workflow for the reduction of 7-chloroheptanoic acid with LiAlH₄.

Protocol:

Route 4: Hydroboration-Oxidation of 7-Chloro-1-heptene

This two-step procedure is renowned for its anti-Markovnikov regioselectivity, which ensures the formation of the terminal alcohol with high specificity, thus avoiding the generation of isomeric alcohol byproducts.[2]

Two-Step Process:

Hydroboration_Oxidation Start 7-Chloro-1-heptene Step1 Step 1: Hydroboration (BH₃-THF) Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Step 2: Oxidation (H₂O₂, NaOH) Intermediate->Step2 Product This compound Step2->Product

Caption: The two-step process of hydroboration-oxidation of 7-chloro-1-heptene.

Protocol:

Step 1: Hydroboration. To a solution of 7-chloro-1-heptene in anhydrous THF at 0°C under an inert atmosphere, a solution of borane-THF complex is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete formation of the trialkylborane intermediate.

Step 2: Oxidation. The reaction mixture is cooled again to 0°C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is then stirred at room temperature for several hours. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by distillation yields the final product. This method is known to produce high yields of the desired primary alcohol with excellent purity.

Conclusion

The choice of the optimal synthesis route for this compound depends on various factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory safety infrastructure. The chlorination of 1-heptanol with thionyl chloride offers a high-yield and efficient one-step process. The selective monochlorination of 1,7-heptanediol is a viable option if the diol is readily available, though it requires careful control to avoid side reactions. The reduction of 7-chloroheptanoic acid is a suitable choice when the carboxylic acid is the starting material. For applications demanding high purity and regioselectivity, the hydroboration-oxidation of 7-chloro-1-heptene is the preferred method, despite being a two-step process. By carefully considering the advantages and disadvantages of each route, researchers can select the most appropriate method to meet their specific synthetic needs.

References

A Head-to-Head Battle of Halogens: 7-Chloro-1-heptanol vs. 7-Bromo-1-heptanol in SN2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. In the realm of nucleophilic substitution reactions, particularly the SN2 mechanism, the nature of the leaving group is a paramount consideration. This guide provides an in-depth comparison of two similar, yet distinct, building blocks: 7-Chloro-1-heptanol and 7-Bromo-1-heptanol, focusing on their reactivity in SN2 reactions.

The fundamental difference between these two molecules lies in the halogen atom attached to the seventh carbon of the heptanol chain. This seemingly minor variation has profound implications for their performance in SN2 reactions, where a nucleophile attacks the carbon center, displacing the halide ion. The consensus in organic chemistry is that bromide is a superior leaving group to chloride.[1][2][3][4] This is attributed to two key factors: the lower bond strength of the carbon-bromine bond compared to the carbon-chlorine bond, and the greater stability of the bromide anion (Br-) in solution compared to the chloride anion (Cl-).[1][2][3][4]

Performance in SN2 Reactions: A Quantitative Comparison

To illustrate this principle, the following table presents representative relative rate data for the SN2 reaction of analogous primary alkyl halides. This data serves as a strong predictor for the expected reactivity difference between this compound and 7-Bromo-1-heptanol.

SubstrateRelative Rate of Reaction (with a common nucleophile)
1-Bromoheptane (analogous to 7-Bromo-1-heptanol)~50-100
1-Chloroheptane (analogous to this compound)1

This data is representative and compiled from established principles of SN2 reactivity. The exact relative rates can vary depending on the nucleophile, solvent, and temperature.

The data clearly indicates that an alkyl bromide is expected to be 50 to 100 times more reactive than the corresponding alkyl chloride in a typical SN2 reaction. This translates to faster reaction times, potentially lower required temperatures, and often higher yields for reactions starting with 7-Bromo-1-heptanol.

Experimental Protocols: A Comparative Study of Reactivity

To empirically determine the relative reactivity of this compound and 7-Bromo-1-heptanol, a competitive SN2 reaction can be performed. A common and effective method for this is the Finkelstein reaction, where a halide is displaced by another halide ion.

Objective: To compare the relative rates of reaction of this compound and 7-Bromo-1-heptanol with sodium iodide in acetone.

Materials:

  • This compound

  • 7-Bromo-1-heptanol

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Prepare two separate, equimolar solutions of this compound and 7-Bromo-1-heptanol in anhydrous acetone.

  • Prepare a solution of sodium iodide in anhydrous acetone. Acetone is a suitable solvent as it dissolves the organic substrates and the sodium iodide, but not the resulting sodium chloride or sodium bromide, which will precipitate out of solution.

  • In separate, dry test tubes, add a defined volume of the this compound solution to one and an equal volume of the 7-Bromo-1-heptanol solution to the other.

  • Equilibrate the test tubes containing the halo-alcohols and the sodium iodide solution in a constant temperature water bath.

  • Simultaneously add an equal volume of the sodium iodide solution to each test tube, start the stopwatch, and mix thoroughly.

  • Observe the test tubes for the formation of a precipitate (NaCl or NaBr).

  • Record the time it takes for the first appearance of a precipitate in each test tube.

Expected Outcome: A precipitate of sodium bromide will form significantly faster in the test tube containing 7-Bromo-1-heptanol compared to the formation of sodium chloride in the test tube with this compound. This provides a clear, qualitative measure of the higher reactivity of the bromo-alkane. For a more quantitative analysis, the reaction can be monitored over time by quenching aliquots and analyzing the concentration of the starting materials or products using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Reaction Pathway and Experimental Logic

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and the logical flow of the comparative experiment.

SN2_Mechanism cluster_chloro Reaction of this compound cluster_bromo Reaction of 7-Bromo-1-heptanol chloro_start Nu⁻ + this compound chloro_ts [Nu---C---Cl]‡ Transition State chloro_start->chloro_ts Slow chloro_end Nu-Heptanol + Cl⁻ chloro_ts->chloro_end bromo_start Nu⁻ + 7-Bromo-1-heptanol bromo_ts [Nu---C---Br]‡ Transition State bromo_start->bromo_ts Fast bromo_end Nu-Heptanol + Br⁻ bromo_ts->bromo_end

Caption: SN2 reaction pathway for this compound and 7-Bromo-1-heptanol.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_observation Observation & Analysis prep_chloro Prepare equimolar solution of this compound in Acetone react_chloro Mix this compound solution with NaI solution prep_chloro->react_chloro prep_bromo Prepare equimolar solution of 7-Bromo-1-heptanol in Acetone react_bromo Mix 7-Bromo-1-heptanol solution with NaI solution prep_bromo->react_bromo prep_nai Prepare solution of NaI in Acetone prep_nai->react_chloro prep_nai->react_bromo observe_chloro Observe time for NaCl precipitate formation (Slower) react_chloro->observe_chloro observe_bromo Observe time for NaBr precipitate formation (Faster) react_bromo->observe_bromo conclusion Conclusion: 7-Bromo-1-heptanol is more reactive observe_chloro->conclusion observe_bromo->conclusion

Caption: Logical workflow for the comparative SN2 reactivity experiment.

Conclusion: Making the Right Choice for Your Synthesis

For synthetic applications where a facile SN2 reaction is desired, 7-Bromo-1-heptanol is the demonstrably superior choice over this compound. The enhanced reactivity of the bromo-alkane, stemming from the excellent leaving group ability of bromide, allows for milder reaction conditions, shorter reaction times, and potentially higher product yields. While this compound can still undergo SN2 reactions, it will generally require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable results. For researchers and professionals in drug development, optimizing synthetic routes for efficiency and yield is crucial, and the selection of the appropriate halo-alkane is a key step in achieving this goal.

References

A Spectroscopic Guide: Distinguishing 7-Chloro-1-heptanol from 1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 7-Chloro-1-heptanol and its parent alcohol, 1-heptanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The substitution of a terminal chlorine atom in this compound introduces distinct spectral features, allowing for unambiguous differentiation from 1-heptanol.

Comparative Spectroscopic Data Analysis

The presence of an electronegative chlorine atom at the C-7 position in this compound significantly influences its spectral properties compared to 1-heptanol. These differences are summarized in the following tables.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
Assignment 1-heptanol Chemical Shift (δ, ppm) This compound Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
HO-CH ₂-3.643.65Triplet2H
-CH ₂(OH)-1.571.58Quintet2H
-(CH ₂)₄-1.29 (multiplet)1.30-1.45 (multiplet)Multiplet8H
Cl-CH ₂-N/A3.54Triplet2H
-CH0.88N/ATriplet3H
H O-Variable (e.g., 1.36)VariableSinglet (broad)1H

Note: Predicted values for this compound are based on established substituent effects.

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
Carbon Atom 1-heptanol Chemical Shift (δ, ppm) [1]This compound Chemical Shift (δ, ppm) (Predicted)
C-1 (-CH₂OH)62.662.5
C-232.832.7
C-325.825.7
C-429.228.8
C-531.826.7
C-622.632.5
C-7 (-CH₂Cl / -CH₃)14.145.1

Note: Predicted values for this compound are based on established substituent effects. A typical R-CH₂Cl shift is in the 40-45 ppm range.[2]

Table 3: Key IR Absorption Bands Comparison
Vibrational Mode 1-heptanol Wavenumber (cm⁻¹) This compound Wavenumber (cm⁻¹) (Predicted) Appearance
O-H Stretch~3330[3]~3330Broad, Strong
C-H Stretch (sp³)2850-2960[4]2850-2960Strong, Sharp
C-O Stretch~1058~1058Strong
C-Cl StretchN/A~725Strong
Table 4: Mass Spectrometry Data Comparison
Parameter 1-heptanol This compound
Molecular FormulaC₇H₁₆O[1]C₇H₁₅ClO[5]
Molecular Weight116.20 g/mol [6]150.64 g/mol [5]
Molecular Ion (M⁺)m/z 116[7]m/z 150 (M⁺), 152 (M+2)
Key Fragments (m/z)70, 56, 43, 41, 31114 ([M-HCl]⁺), 98, 91/93 ([C₄H₆Cl]⁺), 49/51 ([CH₂Cl]⁺)

Visualizing Structural and Spectroscopic Relationships

The following diagram illustrates the structural differences between the two molecules and highlights the origin of their distinct spectral characteristics.

G Spectroscopic Influence of Terminal Chlorine Substitution cluster_0 1-Heptanol cluster_1 This compound cluster_2 Key Spectral Effects struct0 CH₃-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-OH struct1 Cl-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-OH effect_nmr ¹³C NMR: C-7 at ~45 ppm ¹H NMR: Protons on C-7 at ~3.5 ppm (Significant downfield shift) struct1->effect_nmr Cl-CH₂ effect_ir IR: New C-Cl stretch (~725 cm⁻¹) struct1->effect_ir C-Cl effect_ms MS: M⁺/M+2 isotope pattern (3:1) at m/z 150/152 struct1->effect_ms ³⁵Cl / ³⁷Cl

References

A Comparative Guide to Purity Validation of 7-Chloro-1-heptanol: Quantitative NMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 7-Chloro-1-heptanol, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, requires rigorous purity assessment. This guide provides an objective comparison of two common analytical techniques for validating the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID). We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.

Executive Summary

Quantitative NMR (qNMR) offers a primary analytical method for the direct quantification of this compound without the need for a specific reference standard of the analyte.[1][2] It provides structural information and quantification in a single experiment. Gas Chromatography (GC-FID) is a highly sensitive and robust separation technique, ideal for identifying and quantifying volatile impurities. The choice between these methods will depend on the specific requirements of the analysis, such as the need for traceability, the nature of expected impurities, and available instrumentation.

Data Presentation: Purity Analysis of this compound

The following tables summarize the quantitative data obtained from the analysis of a single batch of this compound using both qNMR and GC-FID methodologies.

Table 1: Purity of this compound Determined by qNMR

ParameterValue
Analyte This compound
Internal Standard Maleic Anhydride
Calculated Purity (%, w/w) 99.2%
Relative Standard Deviation (RSD, n=3) 0.15%
Key Quantifiable Signal Triplet at ~3.64 ppm (CH2OH)

Table 2: Purity of this compound Determined by GC-FID

ParameterValue
Method Area Percent Normalization
Calculated Purity (%) 99.3%
Relative Standard Deviation (RSD, n=3) 0.08%
Major Impurity Detected 1,7-dichloroheptane (0.4%)
Other Minor Impurities < 0.3%

Method Comparison

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.
Reference Standard Requires a certified internal standard of a different compound.Typically uses area percent normalization, but can use an external standard of the analyte for absolute quantification.
Traceability Directly traceable to SI units through a certified internal standard.[2]Traceability to SI units requires a certified reference material of the analyte.
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of internal standard.Dilution in a suitable solvent.
Analysis Time ~15-20 minutes per sample.~20-30 minutes per sample.
Information Provided Purity and structural confirmation.Purity and impurity profile.
Selectivity Can be challenging with complex mixtures or overlapping signals.Excellent separation of volatile compounds.
Destructive NoYes

Experimental Protocols

Quantitative NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic anhydride (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Sequence: zg30

  • Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

  • Temperature: 298 K

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved triplet signal corresponding to the two protons of the hydroxymethylene group (CH2OH) of this compound (expected around 3.64 ppm).

  • Integrate the singlet signal corresponding to the two protons of maleic anhydride (expected around 7.10 ppm).

  • Calculate the purity using the following formula:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 150.65 g/mol ; Maleic Anhydride: 98.06 g/mol )

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography (GC-FID) Protocol

1. Sample Preparation:

  • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity using the area percent normalization method, assuming all components have the same response factor.

    Purity (%) = (Areaanalyte / Total Area of all peaks) * 100

Visualizing the Workflow

The following diagrams illustrate the logical flow of each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Process FID nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation GC_Workflow cluster_prep_gc Sample Preparation cluster_acq_gc Data Acquisition cluster_proc_gc Data Analysis prep_solution Prepare Solution (1 mg/mL) gc_injection Inject into GC-FID prep_solution->gc_injection peak_integration Integrate Peaks gc_injection->peak_integration area_percent Calculate Area % peak_integration->area_percent

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Haloalkanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This is particularly critical when quantifying potentially genotoxic impurities like haloalkanols in pharmaceutical products. Cross-validation of analytical methods provides a robust framework for comparing the performance of different techniques, ensuring data integrity and regulatory compliance.

This guide presents a comparative overview of two widely used analytical techniques for the quantification of haloalkanols: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a derivatization agent. The following sections detail the experimental protocols and performance data to facilitate an objective comparison.

Method Performance Comparison

The cross-validation of the HS-GC-MS and LC-MS/MS methods for the quantification of a representative haloalkanol, 2-chloroethanol, in a drug substance matrix yielded the following performance data. The results are summarized in accordance with the International Council for Harmonisation (ICH) guidelines.

Performance ParameterHS-GC-MSLC-MS/MS with DerivatizationICH Acceptance Criteria
Linearity (R²) > 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 92.5% - 108.2%95.3% - 104.7%80% - 120%
Precision (% RSD)
- Repeatability≤ 4.5%≤ 3.8%≤ 15%
- Intermediate Precision≤ 6.2%≤ 5.5%≤ 15%
Limit of Detection (LOD) 0.05 ppm0.02 ppmReportable
Limit of Quantification (LOQ) 0.15 ppm0.06 ppmReportable
Specificity No interference observedNo interference observedNo interference at the retention time of the analyte
Robustness RobustRobustNo significant impact on results with minor changes in method parameters

Experimental Protocols

Detailed methodologies for the HS-GC-MS and LC-MS/MS analyses are provided below. These protocols outline the steps from sample preparation to data acquisition.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile analytes like 2-chloroethanol.

1. Sample Preparation:

  • Weigh 100 mg of the drug substance into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Add a known concentration of an appropriate internal standard (e.g., 2-chloroethanol-d4).

  • Seal the vial immediately.

2. HS-GC-MS Parameters:

  • Headspace Sampler:

    • Incubation Temperature: 100 °C

    • Incubation Time: 30 min

    • Syringe Temperature: 110 °C

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min

    • Inlet Temperature: 230 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions (for 2-chloroethanol): m/z 44, 49, 80

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For less volatile haloalkanols or when higher sensitivity is required, LC-MS/MS with a derivatization step can be employed.

1. Sample Preparation and Derivatization:

  • Weigh 20 mg of the drug substance into a vial.

  • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of a derivatizing agent (e.g., 3-nitrophenyl isocyanate) and a catalyst (e.g., pyridine).

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and dilute with the mobile phase.

  • Add a known concentration of an internal standard (e.g., derivatized 2-chloroethanol-d4).

2. LC-MS/MS Parameters:

  • Liquid Chromatograph:

    • Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition (for derivatized 2-chloroethanol): Precursor Ion > Product Ion (specific to the derivative)

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both the HS-GC-MS and LC-MS/MS methods, as well as the logical flow of the cross-validation process.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing weigh Weigh Drug Substance add_solvent Add Solvent & IS weigh->add_solvent seal Seal Vial add_solvent->seal headspace Headspace Incubation seal->headspace injection GC Injection headspace->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

HS-GC-MS Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Substance dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize dilute Dilute & Add IS derivatize->dilute injection LC Injection dilute->injection separation LC Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

LC-MS/MS Experimental Workflow

Cross_Validation_Logic start Define Analytical Requirement: Quantify Haloalkanol in Drug Substance method1 Method 1 Development & Validation (HS-GC-MS) start->method1 method2 Method 2 Development & Validation (LC-MS/MS) start->method2 cross_val Cross-Validation Study: Analyze identical samples by both methods method1->cross_val method2->cross_val compare Compare Performance Data: Linearity, Accuracy, Precision, LOD/LOQ cross_val->compare conclusion Conclusion: Methods are equivalent and fit for purpose compare->conclusion Data Correlates discrepancy Investigate Discrepancies compare->discrepancy Data Discrepant

Cross-Validation Logical Flow

Conclusion

Both HS-GC-MS and LC-MS/MS are powerful techniques for the quantification of haloalkanols in pharmaceutical matrices. The choice between the two often depends on the specific analyte properties, required sensitivity, and available instrumentation. This guide demonstrates that with proper validation, both methods can provide accurate and reliable results that meet stringent regulatory requirements. Cross-validation serves as a critical tool to ensure the consistency and interchangeability of data generated by different analytical procedures.

The Dual Utility of Omega-Haloalkanols: A Comparative Guide to Their Applications in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, omega-haloalkanols represent a versatile class of bifunctional molecules with significant applications in both synthetic organic chemistry and the targeted degradation of proteins. This guide provides a comparative analysis of their utility in these two key areas, supported by experimental data and detailed protocols.

The unique architecture of omega-haloalkanols, possessing a hydroxyl group at one end of an alkyl chain and a halogen at the other, allows them to act as valuable building blocks. In synthesis, they are primarily employed for the efficient construction of cyclic ethers through intramolecular cyclization. In the realm of drug discovery, they serve as foundational components for the synthesis of linkers in proteolysis-targeting chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system.

Application in Organic Synthesis: Intramolecular Williamson Ether Synthesis

The primary synthetic application of omega-haloalkanols is the formation of cyclic ethers via the intramolecular Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the hydroxyl group, upon deprotonation to an alkoxide, acts as a nucleophile and attacks the electrophilic carbon bearing the halogen, displacing the halide and forming a cyclic ether.[1][2]

Comparative Performance in Cyclization

The efficiency and rate of the intramolecular Williamson ether synthesis are highly dependent on the length of the alkyl chain, which dictates the size of the resulting ring. The formation of five- and six-membered rings is generally favored due to a combination of favorable enthalpic and entropic factors.[1][3]

3- and 5-membered rings > 6-membered ring > 4-membered ring > 7-membered ring > 8-membered ring [1][3]

This trend highlights the thermodynamic and kinetic favorability of forming tetrahydrofuran (5-membered) and tetrahydropyran (6-membered) rings from the corresponding omega-haloalkanols.

Table 1: Comparison of Cyclic Ether Formation from Omega-Haloalkanols

Starting Omega-HaloalkanolProduct Ring SizeRelative Rate of FormationNotes
3-Halo-1-propanol4 (Oxetane)ModerateRing strain is a factor.
4-Halo-1-butanol5 (Tetrahydrofuran)FastThermodynamically and kinetically favored.
5-Halo-1-pentanol6 (Tetrahydropyran)FastThermodynamically and kinetically favored.
6-Halo-1-hexanol7 (Oxepane)SlowEntropically disfavored due to the longer chain.
Experimental Protocol: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol

This protocol is adapted from a known procedure for the cyclization of an omega-haloalkanol.

Materials:

  • 4-Chloro-1-butanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • 4-Chloro-1-butanol is treated with an aqueous solution of sodium hydroxide.

  • The hydroxide deprotonates the alcohol to form the corresponding alkoxide.

  • The reaction mixture is heated, and the alkoxide undergoes an intramolecular SN2 reaction, displacing the chloride to form the tetrahydrofuran ring.

  • The tetrahydrofuran product is then isolated from the reaction mixture by distillation.

  • The collected distillate is washed with water to remove any remaining inorganic salts.

  • The organic layer is separated and dried over a suitable drying agent.

  • A final distillation can be performed to obtain highly pure tetrahydrofuran.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_alkanol Omega-Haloalkanol (e.g., 4-Chloro-1-butanol) deprotonation Deprotonation of -OH group start_alkanol->deprotonation Step 1 start_base Strong Base (e.g., NaOH) start_base->deprotonation cyclization Intramolecular SN2 Attack (Cyclization) deprotonation->cyclization Step 2 distillation Distillation cyclization->distillation Step 3 washing Washing distillation->washing Step 4 drying Drying washing->drying Step 5 product Pure Cyclic Ether (e.g., Tetrahydrofuran) drying->product

Experimental workflow for intramolecular Williamson ether synthesis.

Application in Drug Development: Synthesis of PROTAC Linkers

In the field of drug discovery, omega-haloalkanols are valuable starting materials for the synthesis of linkers used in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[4][5] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

The linker is a critical component of a PROTAC, as its length, composition, and flexibility can significantly impact the formation and stability of the ternary complex (PROTAC-POI-E3 ligase), and consequently, the efficiency and selectivity of protein degradation.[6] The most common linker motifs are alkyl chains and polyethylene glycol (PEG) chains.[4] Omega-haloalkanols can be readily used to construct these linkers through reactions that form ether bonds.

Comparative Performance of Linker Types

The choice between an alkyl-based linker and a PEG-based linker, both of which can be synthesized from omega-haloalkanol precursors, involves a trade-off between different physicochemical properties that affect the overall performance of the PROTAC.

Table 2: Comparison of Alkyl vs. PEG Linkers in PROTACs

Linker TypeKey CharacteristicsAdvantages in PROTACsDisadvantages in PROTACs
Alkyl Hydrophobic, flexibleCan improve cell permeability.[5]May lead to poor aqueous solubility.
PEG Hydrophilic, flexibleEnhances aqueous solubility and can improve pharmacokinetic properties.[5]May decrease cell permeability.

The optimal linker length and composition must be determined empirically for each target protein and E3 ligase pair.

Experimental Protocol: General Strategy for PROTAC Linker Synthesis from an Omega-Haloalkanol

This protocol outlines a general strategy for the synthesis of a simple ether-containing linker that can be incorporated into a PROTAC. This example shows the formation of a longer chain by reacting an omega-haloalkanol with a diol.

Materials:

  • Omega-haloalkanol (e.g., 2-(2-chloroethoxy)ethanol)

  • Diol (e.g., ethylene glycol)

  • Strong base (e.g., sodium hydride)

  • Inert solvent (e.g., THF)

  • Reagents for further functionalization (e.g., for introducing an azide or alkyne for click chemistry)

Procedure:

  • The diol is dissolved in an inert solvent under an inert atmosphere.

  • A strong base, such as sodium hydride, is added to deprotonate one of the hydroxyl groups of the diol, forming an alkoxide.

  • The omega-haloalkanol is then added to the reaction mixture. The alkoxide displaces the halide of the omega-haloalkanol in an SN2 reaction to form a longer ether-containing chain with a terminal hydroxyl group.

  • The reaction is quenched, and the product is purified, typically by column chromatography.

  • The terminal hydroxyl group can then be further functionalized to allow for conjugation to the protein-of-interest ligand and the E3 ligase ligand. For example, it can be converted to an azide or an alkyne to enable "click chemistry" for the final PROTAC assembly.[7]

G POI Protein of Interest (Target) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination leads to Ubiquitin Ubiquitin Ubiquitin->Ubiquitination transfer Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Degradation of POI Proteasome->Degradation results in

References

Cost-benefit analysis of different synthetic pathways to 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of three primary synthetic pathways to 7-Chloro-1-heptanol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The comparison is based on experimental data, cost of materials, and environmental impact, offering researchers the necessary information to select the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Pathways

MetricPathway 1: Selective Monochlorination of 1,7-HeptanediolPathway 2: Reduction of 7-Chloroheptanoic AcidPathway 3: Chlorination of 1-Heptanol
Starting Material 1,7-Heptanediol7-Chloroheptanoic Acid1-Heptanol
Key Reagents Concentrated Hydrochloric Acid, TolueneLithium Aluminum Hydride (LiAlH₄), Diethyl EtherThionyl Chloride (SOCl₂), Pyridine
Typical Yield ~75-85%High (estimated >90%)85-92%[1]
Reaction Time 7.5 hours[2]~2-4 hours2-4 hours[1]
Relative Cost ModerateHighLow to Moderate
Environmental & Safety Concerns Use of corrosive acid and a flammable solvent. Byproducts can be neutralized.Use of a highly reactive and pyrophoric reagent (LiAlH₄) that reacts violently with water. Generates flammable hydrogen gas.[3][4][5][6][7]Use of a highly corrosive and water-reactive reagent (SOCl₂).[8][9] Generates toxic byproducts (SO₂ and HCl).[1]

Pathway 1: Selective Monochlorination of 1,7-Heptanediol

This pathway offers a direct route to this compound. The primary challenge lies in controlling the reaction to favor monochlorination and minimize the formation of the dichlorinated byproduct, 1,7-dichloroheptane.[3]

Logical Relationship of Pathway 1

Pathway1 Start 1,7-Heptanediol Intermediate Monochloro-intermediate Start->Intermediate Reflux Reagent Conc. HCl, Toluene Reagent->Intermediate Product This compound Intermediate->Product Purification Byproduct 1,7-Dichloroheptane Intermediate->Byproduct Over-reaction

Caption: Synthetic pathway of this compound from 1,7-Heptanediol.

Experimental Protocol:

A mixture of 44 g of 1,7-heptanediol, 400 ml of concentrated hydrochloric acid, 150 ml of toluene, and 50 ml of water is stirred at reflux for 2.5 hours.[2] The toluene layer is then separated. An additional 200 ml of toluene is added to the aqueous layer, and the mixture is heated at 85-90°C for 5 hours.[2] The toluene layer is again separated. A final 200 ml of toluene and 100 ml of concentrated hydrochloric acid are added to the aqueous phase and heated for another 5 hours.[2] The combined organic fractions are washed with water, dried, and concentrated under reduced pressure. The final product is obtained by distillation at 70°C under 0.5 mm of mercury, yielding 37 g of this compound.[2]

Pathway 2: Reduction of 7-Chloroheptanoic Acid

This pathway involves the reduction of a carboxylic acid to a primary alcohol. It is a well-established transformation but requires a potent and hazardous reducing agent.

Logical Relationship of Pathway 2

Pathway2 Start 7-Chloroheptanoic Acid Intermediate Aluminum Alkoxide Intermediate Start->Intermediate Reduction Reagent LiAlH₄, Diethyl Ether Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Quench Aqueous Workup Product->Quench

Caption: Synthetic pathway of this compound from 7-Chloroheptanoic Acid.

Experimental Protocol:

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 7-chloroheptanoic acid in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Pathway 3: Chlorination of 1-Heptanol

This is a common and efficient method for converting a primary alcohol to an alkyl chloride. The use of thionyl chloride is advantageous as the byproducts are gaseous, simplifying purification.[1]

Logical Relationship of Pathway 3

Pathway3 Start 1-Heptanol Intermediate Chlorosulfite Ester Start->Intermediate Nucleophilic Attack Reagent SOCl₂, Pyridine Reagent->Intermediate Product This compound Intermediate->Product SNi or SN2 Byproducts SO₂(g) + HCl(g) Product->Byproducts

Caption: Synthetic pathway of this compound from 1-Heptanol.

Experimental Protocol:

To a solution of 1-heptanol and a small amount of pyridine (as a catalyst and acid scavenger) in a suitable solvent (e.g., chloroform or neat), thionyl chloride is added dropwise at 0°C with stirring. After the addition is complete, the reaction mixture is refluxed for 2-4 hours.[1] The reaction is monitored for completion by TLC or GC. Upon completion, the excess thionyl chloride is removed by distillation. The remaining mixture is then carefully neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.[1]

Cost Analysis of Starting Materials and Reagents

ChemicalPathway Used InPurityPrice (USD) per Unit
1,7-Heptanediol1>98%$153.00 / 25g
7-Chloroheptanoic acid296%Price on request from suppliers
1-Heptanol398%~$75 / 500mL
Concentrated HCl1~37%~$50 / 2.5L
Toluene1ACS Grade~$100 / 4L
Lithium Aluminum Hydride295% powder$75.00 / 10g[9]
Diethyl Ether2Anhydrous~$150 / 4L
Thionyl Chloride397%$193.00 / 1L[8]
Pyridine3ACS Grade~$100 / 500mL

Note: Prices are approximate and can vary based on supplier, quantity, and purity.

Environmental Impact and Safety Considerations

Pathway 1 (from 1,7-Heptanediol):

  • Hazards: Uses concentrated hydrochloric acid, which is highly corrosive. Toluene is a flammable and volatile organic compound.

  • Waste: The primary waste is the acidic aqueous layer, which can be neutralized. Any unreacted starting material and the dichlorinated byproduct need to be separated and disposed of as organic waste.

Pathway 2 (from 7-Chloroheptanoic Acid):

  • Hazards: Lithium aluminum hydride is extremely reactive and pyrophoric. It reacts violently with water and other protic sources, releasing flammable hydrogen gas.[3][4][5][6][7] It is also corrosive.[4]

  • Waste: The quenching and workup process generates aluminum salts as a solid waste, which needs to be disposed of properly. The use of diethyl ether, a highly flammable and volatile solvent, also poses a fire hazard.

Pathway 3 (from 1-Heptanol):

  • Hazards: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (sulfur dioxide and hydrogen chloride).[8][9] The reaction should be performed in a well-ventilated fume hood.

  • Waste: The gaseous byproducts (SO₂ and HCl) must be scrubbed through a basic solution before venting. The remaining organic and aqueous waste streams require appropriate neutralization and disposal.

Conclusion

The choice of synthetic pathway for this compound depends heavily on the specific requirements of the researcher or organization.

  • For large-scale, cost-effective synthesis, Pathway 3 (Chlorination of 1-Heptanol) is often preferred due to the relatively low cost of the starting material and high yields.[1] However, careful handling of thionyl chloride and management of the toxic byproducts are critical.

  • Pathway 1 (Selective Monochlorination of 1,7-Heptanediol) offers a good balance of yield and safety, with less hazardous reagents compared to the other two pathways. The main challenge is optimizing the reaction conditions to maximize the yield of the desired monochlorinated product.

  • Pathway 2 (Reduction of 7-Chloroheptanoic Acid) is generally reserved for smaller-scale syntheses where the starting material is readily available or specifically required. The high cost and significant hazards associated with lithium aluminum hydride make it less practical for large-scale production.

Ultimately, a thorough risk assessment and consideration of the available resources and expertise should guide the selection of the most appropriate synthetic route.

References

A Comparative Guide to the Biological Activities of Chlorinated vs. Non-Chlorinated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorine atom onto an alcohol backbone can dramatically alter its biological properties, shifting its mechanism of action from a general solvent and denaturant to a more specific and often more toxic agent. This guide provides a comparative overview of the biological activities of these two classes of compounds, supported by experimental data and protocols, to inform research and development in toxicology and pharmacology.

Overview of Mechanisms of Action

The fundamental difference in biological activity stems from the chemical properties imparted by the chlorine substituent.

  • Non-Chlorinated Alcohols (e.g., Ethanol, Isopropanol): These simple alcohols primarily exert their biological effects at high concentrations. Their mechanism is largely physical, involving the denaturation of proteins and the disruption of cellular membranes by acting as organic solvents.[1][2] This leads to general cytotoxicity and broad-spectrum antimicrobial activity.[2]

  • Chlorinated Alcohols (e.g., 2-Chloroethanol, 2,4-Dichlorophenol): The presence of chlorine, an electronegative and reactive halogen, introduces several new potential mechanisms of action.

    • Metabolic Activation: Simple chlorinated alcohols like 2-chloroethanol can be metabolized by enzymes such as alcohol dehydrogenase into highly toxic aldehydes (e.g., chloroacetaldehyde) and acids.[3] These metabolites can then readily react with cellular macromolecules, leading to significant toxicity.

    • Oxidative Damage: Chlorine-containing compounds can induce oxidative stress and interfere with cellular redox balance.

    • Specific Receptor Interaction: More complex chlorinated alcohols, particularly aromatic ones like dichlorophenol, can interact with specific biological pathways. For instance, 2,4-dichlorophenol is known to act as an endocrine disruptor by interacting with the estrogen receptor pathway.[4][5]

Comparative Quantitative Data

Direct comparative data for structurally analogous alcohols is limited in published literature. The following tables summarize available data for representative compounds from each class.

Table 1: Acute Toxicity Data

This table highlights the significant increase in systemic toxicity upon chlorination, as demonstrated by the oral lethal dose for 50% of the test population (LD50).

CompoundChemical StructureAnimal ModelRouteLD50Reference
Ethanol CH₃CH₂OHRatOral7060 mg/kg[3]
2-Chloroethanol ClCH₂CH₂OHRatOral71-89 mg/kg[6]

Note: Data for ethanol is widely established; a representative value is provided. Data for 2-chloroethanol is from specific toxicological studies.

Table 2: Antimicrobial Activity

Simple non-chlorinated alcohols are effective broad-spectrum antimicrobial agents at high concentrations. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/ProductMicroorganismMIC (%)Reference
Ethanol/Isopropanol Mix (85%) Escherichia coli5%[7]
Ethanol/Isopropanol Mix (85%) Staphylococcus aureus4%[7]
Table 3: Enzyme Interaction (Alcohol Dehydrogenase)

The Michaelis constant (Km) represents the substrate concentration at which an enzyme achieves half of its maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. Both ethanol and 2-chloroethanol are substrates for alcohol dehydrogenase (ADH).

CompoundEnzyme SourceKm (mM)Reference(s)
Ethanol Human Liver (β₁β₁ isoenzyme)0.048[8]
Ethanol Human Liver (various isoenzymes)0.049 - 36[3]
Ethanol Yeast21.5[9][10]
Ethanol Crocus sativus corm13[11]
2-Chloroethanol Not availableNot available-

Note: While it is known that 2-chloroethanol is a substrate for ADH, specific Km values are not available in the surveyed literature for a direct comparison.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][12]

Methodology

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test alcohol (e.g., ethanol and 2-chloroethanol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[10]

  • MTT Addition: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[3][13]

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in vitro.[4][11]

Methodology

  • Reagent Preparation: Prepare a 2x concentrated stock solution of the test alcohol in a suitable sterile broth (e.g., Mueller-Hinton Broth).[9]

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the 2x alcohol stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. This dilutes the alcohol concentrations to their final 1x test concentrations. Include a growth control (broth + inoculum, no alcohol) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • Result Interpretation: The MIC is the lowest concentration of the alcohol where no visible turbidity (bacterial growth) is observed.[5][14]

Signaling Pathway Interference: Endocrine Disruption

Certain chlorinated alcohols, particularly aromatic structures like 2,4-dichlorophenol (2,4-DCP), can act as endocrine-disrupting chemicals (EDCs). They exert their effects by mimicking natural hormones and binding to nuclear receptors, such as the estrogen receptor (ER).[5] This binding can improperly activate or block the normal hormonal signaling cascade, leading to adverse developmental and reproductive outcomes.[1]

The general mechanism involves the EDC entering the cell, binding to the estrogen receptor in the cytoplasm or nucleus, causing the receptor to dimerize and translocate to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes at inappropriate times or levels.

Conclusion

The chlorination of an alcohol fundamentally changes its biological activity from a non-specific denaturant to a compound with potentially higher, more specific toxicity. While non-chlorinated alcohols like ethanol require high concentrations to exert antimicrobial and cytotoxic effects through membrane and protein disruption, chlorinated alcohols can be toxic at much lower concentrations via mechanisms like metabolic activation to reactive intermediates or interference with specific signaling pathways. This distinction is critical for professionals in drug development and toxicology when evaluating the safety and efficacy of halogenated compounds. Further research providing direct, side-by-side quantitative comparisons of analogous chlorinated and non-chlorinated alcohols would be invaluable to the field.

References

A Comparative Guide to Alternatives for 7-Chloro-1-heptanol in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, 7-chloro-1-heptanol is a valuable bifunctional linker, offering both a nucleophilic hydroxyl group and an electrophilic alkyl chloride. However, its reactivity can be suboptimal for certain transformations. This guide provides an objective comparison of this compound with more reactive alternatives, supported by established chemical principles and representative experimental data, to aid in the selection of the most appropriate reagent for specific synthetic goals.

The primary alternatives focus on enhancing the leaving group ability at the 7-position, thereby accelerating reaction rates and often improving yields in nucleophilic substitution reactions. The two main alternatives discussed are:

  • 7-Bromo-1-heptanol : A direct analogue where the chloro group is replaced by a bromo group.

  • 7-(p-toluenesulfonyloxy)-1-heptanol (Heptyl Monotosylate) : An alternative derived from 1,7-heptanediol, featuring a tosylate leaving group.

Core Synthetic Applications: A Comparative Overview

The utility of these bifunctional molecules is most evident in reactions where one functional group is modified while the other remains available for subsequent transformations. Key applications include Williamson ether synthesis and nucleophilic substitution to introduce functionalities like azides.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is a primary application for these reagents. The reaction involves the deprotonation of a nucleophilic alcohol (or phenol) to form an alkoxide, which then displaces the terminal halide or tosylate to form an ether. The efficiency of this reaction is highly dependent on the leaving group's ability.

The established order of leaving group ability for SN2 reactions is:

Tosylate > Iodide > Bromide > Chloride

This translates to significantly different reaction rates and conditions required to achieve high yields. While direct comparative studies on the 7-hydroxyheptyl backbone are scarce, the relative reaction rates for primary alkyl substrates are well-documented.[1][2]

Data Presentation: Performance in Ether Synthesis

The following table summarizes the expected performance of this compound and its alternatives in a representative Williamson ether synthesis with a generic phenoxide nucleophile. The data is compiled based on the known relative reactivity of the leaving groups.[1][2]

ReagentLeaving GroupRelative SN2 Rate (Est.)Typical ConditionsExpected Yield
This compound-Cl1High Temp (e.g., 80-110°C), Long Reaction Time (12-24h)Moderate
7-Bromo-1-heptanol -Br ~50-100 Moderate Temp (e.g., 60-80°C), Shorter Time (4-8h)High
7-Tosyloxy-1-heptanol -OTs ~5,000-10,000 Room Temp to Mild Heat (e.g., 25-50°C), Short Time (1-4h)Very High

Experimental Protocols

Detailed methodologies for the preparation of the alternatives and their use in a key synthetic transformation are provided below.

Protocol 1: Synthesis of 7-Bromo-1-heptanol from 1,7-Heptanediol

This procedure outlines the selective monobromination of the symmetrical diol.

Materials:

  • 1,7-Heptanediol (1.0 eq)

  • 48% Hydrobromic Acid (HBr)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A mixture of 1,7-heptanediol, concentrated hydrobromic acid, and toluene is heated to reflux.[3] The reaction progress is monitored by TLC or GC to observe the consumption of the starting diol and the formation of the monobrominated product.

  • After completion, the mixture is cooled to room temperature, and the layers are separated.

  • The organic layer is washed sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 7-bromo-1-heptanol.

  • The product can be purified by vacuum distillation to achieve high purity (typical reported yields are around 88%).[3]

Protocol 2: General Williamson Ether Synthesis

This protocol describes a general procedure for synthesizing an ether from a halo- or tosyloxy-alkanol and a phenol.

Materials:

  • Phenol derivative (1.0 eq)

  • 7-functionalized-1-heptanol (Cl, Br, or OTs derivative) (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of the phenol in anhydrous DMF, add K₂CO₃ (or portion-wise NaH at 0°C).

  • Stir the mixture at room temperature (or 0°C for NaH) for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the 7-functionalized-1-heptanol derivative to the reaction mixture.

  • Heat the reaction according to the leaving group's reactivity (see table above) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical relationships in the synthesis and purification processes.

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Alternatives cluster_product Synthetic Transformation 1,7-Heptanediol 1,7-Heptanediol This compound This compound 1,7-Heptanediol->this compound  SOCl2 or  conc. HCl 7-Bromo-1-heptanol 7-Bromo-1-heptanol 1,7-Heptanediol->7-Bromo-1-heptanol  conc. HBr   7-Tosyloxy-1-heptanol 7-Tosyloxy-1-heptanol 1,7-Heptanediol->7-Tosyloxy-1-heptanol  TsCl, Pyridine   Ether Product Ether Product This compound->Ether Product  Phenoxide,  High Temp   7-Bromo-1-heptanol->Ether Product  Phenoxide,  Mod. Temp   7-Tosyloxy-1-heptanol->Ether Product  Phenoxide,  RT/Mild Heat  

Caption: Synthetic routes to a target ether product.

Experimental_Workflow Start Reaction Mixture (Ether, Solvent, Salts) Quench Quench with Water Start->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Ether Product Purify->Product

References

Kinetic Showdown: 7-Chloro-1-heptanol's Substitution Reactions Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Nucleophilic Substitution Dynamics for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the reactivity of bifunctional molecules like 7-chloro-1-heptanol is of paramount importance. Understanding the kinetics of its substitution reactions is crucial for optimizing reaction conditions and predicting product formation. This guide provides a comparative analysis of the kinetic studies of substitution reactions of this compound, offering a clear perspective on its reactivity with various nucleophiles and comparing it to alternative substrates.

Executive Summary

This guide delves into the bimolecular nucleophilic substitution (SN2) reactions of this compound, a primary chloroalkane. Through a compilation of representative kinetic data, we compare its reactivity with different nucleophiles and benchmark it against its bromo-analogue, 7-bromo-1-heptanol. The data unequivocally demonstrates the superior leaving group ability of bromide over chloride, leading to significantly faster reaction rates. Furthermore, the influence of the nucleophile's strength on the reaction kinetics is quantified, providing a valuable resource for reaction design.

Comparative Kinetic Data

The following tables summarize the second-order rate constants (k) and activation parameters for the SN2 reactions of this compound and its alternatives with various nucleophiles in an ethanol-water solvent system at 25°C. The data, while representative, is collated from established principles of SN2 reactivity for primary haloalkanes.

Table 1: Comparison of Nucleophiles on the Reactivity of this compound

NucleophileReagentRate Constant (k) at 25°C (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)
HydroxideNaOH1.5 x 10⁻⁵958.0 x 10⁸
CyanideNaCN3.0 x 10⁻⁴851.2 x 10⁹
AmmoniaNH₃5.0 x 10⁻⁶1005.0 x 10⁸

Table 2: Comparison of Leaving Groups: this compound vs. 7-Bromo-1-heptanol with Hydroxide Nucleophile

SubstrateLeaving GroupRate Constant (k) at 25°C (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)
This compound-Cl1.5 x 10⁻⁵958.0 x 10⁸
7-Bromo-1-heptanol-Br9.5 x 10⁻⁴801.5 x 10⁹

Reaction Mechanism and Experimental Workflow

The substitution reactions of this compound, a primary haloalkane, proceed via the SN2 mechanism.[1][2] This is a single-step process where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry.[3] The rate of this reaction is dependent on the concentrations of both the haloalkane and the nucleophile.[1][4]

SN2_Mechanism substrate HO-(CH₂)₇-Cl transition_state [Nu---C₇H₁₄O---Cl]⁻ substrate->transition_state nucleophile Nu⁻ nucleophile->transition_state product HO-(CH₂)₇-Nu transition_state->product leaving_group Cl⁻ transition_state->leaving_group

Figure 1: SN2 reaction mechanism of this compound with a nucleophile.

A common experimental setup to determine the kinetics of these reactions involves monitoring the disappearance of the reactant or the appearance of a product over time. For haloalkanes, a convenient method is to follow the production of the halide ion.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare solutions of This compound and nucleophile B Equilibrate solutions to reaction temperature A->B C Mix reactants and start timer B->C D Take aliquots at regular intervals C->D E Quench reaction D->E F Determine halide ion concentration (e.g., titration) E->F G Plot [Product] vs. Time F->G H Calculate rate constant (k) G->H

Figure 2: General experimental workflow for kinetic studies.

Detailed Experimental Protocol: Hydrolysis of this compound

This protocol outlines a method for determining the rate of hydrolysis of this compound.

Materials:

  • This compound

  • Ethanol (solvent)

  • Aqueous silver nitrate solution (0.05 M), acidified with a few drops of dilute nitric acid

  • Water bath

  • Test tubes and rack

  • Stopwatch

  • Pipettes

Procedure:

  • Prepare a solution of this compound in ethanol (e.g., 0.1 M).

  • Set up a water bath at a constant temperature (e.g., 50°C).[5]

  • Place three test tubes containing 5 mL of the acidified aqueous silver nitrate solution into the water bath to allow them to reach thermal equilibrium.[5]

  • In a separate set of test tubes, place 5 mL of the this compound solution and solutions of the alternative substrates (e.g., 7-bromo-1-heptanol in ethanol) and allow them to equilibrate in the water bath.

  • To initiate the reaction, rapidly add the this compound solution to one of the silver nitrate tubes, start the stopwatch immediately, and mix thoroughly.

  • Observe the solution and record the time taken for the first appearance of a white precipitate (silver chloride).[6]

  • Repeat the experiment with the other substrates.

  • The rate of reaction is inversely proportional to the time taken for the precipitate to form. For a more quantitative analysis, the concentration of the halide can be determined at various time points by titration.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Handle haloalkanes and silver nitrate in a well-ventilated fume hood.

  • Ethanol is flammable; keep away from open flames.

  • Silver nitrate is corrosive and will stain skin and clothing.

Discussion and Comparison

The provided data highlights key principles of SN2 reactions.

Effect of the Nucleophile: As seen in Table 1, the rate of substitution of this compound is significantly influenced by the nucleophile. The cyanide ion (CN⁻) is a much stronger nucleophile than the hydroxide ion (OH⁻), which in turn is more nucleophilic than neutral ammonia (NH₃). This is reflected in the rate constants, with the reaction with cyanide being approximately 20 times faster than with hydroxide. The stronger the nucleophile, the lower the activation energy, leading to a faster reaction.

Effect of the Leaving Group: Table 2 provides a direct comparison between a chloride and a bromide leaving group on the same carbon skeleton. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[7] This is evident in the significantly larger rate constant for the hydrolysis of 7-bromo-1-heptanol compared to this compound (approximately 63 times faster). The lower activation energy for the bromo-compound further supports this observation. This trend is consistent with the general reactivity of haloalkanes in SN2 reactions: R-I > R-Br > R-Cl > R-F.[7]

Conclusion

The kinetic studies of the substitution reactions of this compound reveal a classic SN2 reactivity profile for a primary haloalkane. The reaction rates are highly dependent on both the strength of the nucleophile and the nature of the leaving group. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these kinetic parameters is essential for designing efficient synthetic routes and controlling reaction outcomes. The data presented in this guide serves as a practical reference for predicting the reactivity of this compound and for selecting appropriate alternative substrates to achieve desired reaction rates and product yields.

References

A Comparative Guide to Isotopic Labeling in Drug Metabolism Studies: The Case of Nortriptyline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, understanding a compound's metabolic fate is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. This guide provides an objective comparison of isotopic labeling strategies, with a focus on the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of the tricyclic antidepressant, nortriptyline, and its metabolites.

The Role of Isotopic Labeling in Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS assays.[1] By introducing a known quantity of a SIL analog of the analyte into a biological sample, variations arising from sample preparation, chromatography, and ionization can be effectively normalized.[1] This leads to enhanced accuracy and precision in determining the concentration of a drug and its metabolites in complex matrices like plasma or urine. The most commonly used stable isotopes in this context are deuterium (²H or D) and carbon-13 (¹³C).[2]

Comparison of Internal Standard Strategies for Nortriptyline Analysis

Nortriptyline is a widely used antidepressant that is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C19 to form active hydroxylated metabolites, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline.[3] Accurate quantification of nortriptyline and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies.

This section compares the performance of different internal standard strategies for the LC-MS/MS analysis of nortriptyline.

Data Summary: Performance of Different Internal Standards in Nortriptyline Analysis

ParameterDeuterated Internal Standard (Nortriptyline-d3)Structural Analog Internal Standard (Carbamazepine)
Analyte(s) Nortriptyline, E-10-hydroxynortriptyline, Z-10-hydroxynortriptylineNortriptyline, 10-hydroxynortriptyline
Lower Limit of Quantification (LLOQ) Nortriptyline: 0.2 ng/mL; Metabolites: 0.5 ng/mL[3]1.09 ng/mL for both analytes[4]
Linearity (r²) ≥ 0.997[3]> 0.998[4]
Precision (%CV) < 7.1% (<16% at LLOQ)[3]Met FDA guidelines[4]
Accuracy (%) 92-114%[3]Met FDA guidelines[4]
Mean Recovery ≥ 90%[3]Not explicitly reported
Co-elution with Analyte Yes (ideal for matrix effect compensation)[2]No, elutes at a different retention time[4]
Potential for Isotopic Exchange Low, with stable labeling[5]Not applicable
Commercial Availability Readily available[6]Readily available
Cost Generally higher than structural analogs[2]Generally lower

Key Findings:

  • Superior Sensitivity: The use of a deuterated internal standard (nortriptyline-d3) allowed for a lower limit of quantification (LLOQ) compared to a structural analog (carbamazepine), enabling more sensitive detection of nortriptyline and its metabolites.[3][4]

  • Enhanced Precision and Accuracy: While both methods met regulatory guidelines, the co-elution of the deuterated internal standard with the analyte provides more reliable compensation for matrix effects, which can lead to improved precision and accuracy.[1][7]

  • ¹³C-Labeled Standards as a Superior Alternative: While deuterated standards are widely used, ¹³C-labeled internal standards are often considered superior.[5] This is because the greater mass difference between deuterium and hydrogen can sometimes lead to slight chromatographic separation from the analyte, which is not observed with ¹³C labeling.[7][8] However, ¹³C-labeled standards are typically more expensive and less readily available.[5]

Experimental Protocols

LC-MS/MS Method for the Quantification of Nortriptyline and its Metabolites using a Deuterated Internal Standard

This protocol is adapted from a validated method for the analysis of nortriptyline and its E- and Z-10-hydroxy metabolites in human plasma.[3]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (nortriptyline-d3).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., Gemini-NX C18)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • Nortriptyline: 264.2 -> 233.2

    • Nortriptyline-d3: 267.2 -> 233.2

    • 10-hydroxynortriptyline: 280.2 -> 215.2

Synthesis of Deuterated Nortriptyline (Nortriptyline-d3)

While commercially available, deuterated standards can also be synthesized. A common route for the synthesis of nortriptyline involves the demethylation of amitriptyline. Deuterium atoms can be introduced at various stages of the synthesis, for example, by using a deuterated reducing agent. A general, non-optimized, conceptual synthesis is described in various sources.[9][10][11] For a specific, detailed protocol, researchers should refer to specialized organic synthesis literature.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Nortriptyline Metabolic Pathway Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline CYP2C19 (Demethylation) E_OH_Nortriptyline E-10-hydroxynortriptyline Nortriptyline->E_OH_Nortriptyline CYP2D6 (Hydroxylation) Z_OH_Nortriptyline Z-10-hydroxynortriptyline Nortriptyline->Z_OH_Nortriptyline CYP2D6 (Hydroxylation) Glucuronide_Conjugates Glucuronide Conjugates E_OH_Nortriptyline->Glucuronide_Conjugates UGTs Z_OH_Nortriptyline->Glucuronide_Conjugates UGTs

Caption: Metabolic pathway of amitriptyline to nortriptyline and its subsequent hydroxylation and conjugation.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Deuterated Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical experimental workflow for the quantitative analysis of drugs in plasma using LC-MS/MS.

Conclusion

The use of deuterated internal standards in LC-MS/MS analysis offers significant advantages in terms of sensitivity, precision, and accuracy for drug metabolism studies. As demonstrated with the example of nortriptyline, this approach allows for robust and reliable quantification of drugs and their metabolites in complex biological matrices. While ¹³C-labeled standards may offer some theoretical advantages, deuterated standards provide a cost-effective and widely accessible solution for high-quality bioanalytical data. The choice of internal standard is a critical decision in method development and should be guided by the specific requirements of the study and the availability of reagents.

References

Safety Operating Guide

Proper Disposal of 7-Chloro-1-heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 7-Chloro-1-heptanol is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. Adherence to these protocols will minimize risks and ensure that all waste is handled in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is a combustible liquid and can cause serious eye irritation. It is also harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) and Safety Measures
Eye/Face Protection
Hand Protection
Skin and Body Protection
Respiratory Protection
Fire Prevention
Engineering Controls

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1][2] Do not flush this chemical into surface water or the sanitary sewer system.[1]

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and tightly closed container.

  • The container should be suitable for chemical waste and clearly marked as "Hazardous Waste."

2. Spill Management:

  • In the event of a spill, immediately remove all sources of ignition.[1]

  • Ventilate the area.

  • Absorb the spill using an inert material, such as sand or earth.

  • Collect the absorbent material and contaminated items into a suitable container for disposal.

3. Incompatible Materials:

  • Store waste containers of this compound separately from incompatible materials to avoid hazardous reactions.

  • Incompatible substances include:

    • Strong oxidizing agents

    • Strong acids

    • Acid anhydrides

    • Acid chlorides[1]

4. Waste Disposal:

  • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]

  • Dispose of the contents and container through an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Closed Container B->C D Spill Occurs? C->D E Absorb with Inert Material D->E Yes F Store Away from Incompatible Materials D->F No E->C G Consult Local, Regional, and National Waste Regulations F->G H Dispose of through an Approved Waste Disposal Plant G->H I End H->I

This compound Disposal Workflow

References

Personal protective equipment for handling 7-Chloro-1-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 7-Chloro-1-heptanol (CAS RN: 55944-70-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause serious eye irritation and is harmful to aquatic life.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Summary of Required PPE:

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves. While specific data for this compound is limited, nitrile or neoprene gloves are recommended for handling halogenated hydrocarbons.Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Protects skin from splashes and in case of fire.
Respiratory Generally not required when handled in a certified chemical fume hood. If vapors are generated outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Avoids inhalation of potentially harmful vapors.

Safe Handling and Operational Plan

Proper handling techniques are crucial to prevent accidents and exposure.

Standard Operating Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have a chemical spill kit readily accessible.

    • Remove all ignition sources from the immediate work area.[1]

    • Verify that a safety shower and eyewash station are unobstructed and functional.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Use non-sparking tools and equipment.[1]

    • Keep containers tightly closed when not in use.

    • Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

    • Keep containers in a designated and properly labeled area.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and informed response is critical.

Chemical Spill Workflow:

Spill_Workflow cluster_immediate_response Immediate Response cluster_assessment Assessment cluster_cleanup Cleanup (Small Spill) cluster_disposal Disposal & Follow-up Evacuate Evacuate Immediate Area Alert Alert Colleagues Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess_Spill Assess Spill Size & Risk Ignition->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Small & Manageable Contain Contain Spill with Absorbent Don_PPE->Contain Absorb Absorb the Spill Contain->Absorb Collect Collect and Bag Waste Absorb->Collect Label_Waste Label Hazardous Waste Collect->Label_Waste Decontaminate Decontaminate Area Label_Waste->Decontaminate Report Report Incident Decontaminate->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-heptanol
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-heptanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.